Glutathione Ethyl Ester
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRODHBGNBKZLE-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922674 | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-59-0, 118421-50-4 | |
| Record name | Glutathione monoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Glutathione Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) (GSH) is a critical intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. However, its therapeutic application is limited by poor cellular permeability. Glutathione Ethyl Ester (GSH-EE) is a cell-permeable prodrug of GSH designed to overcome this limitation. By masking the carboxyl groups with ethyl esters, GSH-EE exhibits increased lipophilicity, facilitating its transport across the plasma membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release functional glutathione. This guide provides a comprehensive overview of the mechanism of action of GSH-EE, detailing its cellular uptake, conversion to GSH, and its subsequent role in augmenting the cell's antioxidant capacity. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways.
Introduction: The Rationale for Glutathione Prodrugs
Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as a major antioxidant in virtually all cells. Its functions are multifaceted, including:
-
Neutralization of Reactive Oxygen Species (ROS): GSH directly quenches free radicals and is a cofactor for the enzyme glutathione peroxidase (GPx) in the detoxification of hydroperoxides.
-
Detoxification of Xenobiotics: GSH is a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to a wide range of electrophilic compounds, rendering them more water-soluble for excretion.
-
Redox State Maintenance: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox environment and is crucial for proper protein function.
Despite its therapeutic potential in conditions associated with oxidative stress, the clinical utility of exogenous GSH is hampered by its hydrophilic nature, which prevents efficient passage across cell membranes.[1][2][3] To address this, various GSH derivatives have been developed, with this compound (GSH-EE) emerging as a promising candidate for repleting intracellular GSH levels.[1][4]
Mechanism of Action: Cellular Uptake and Conversion
The primary mechanism of action of GSH-EE revolves around its enhanced cellular permeability and subsequent intracellular conversion to GSH.
Enhanced Cellular Permeability
The esterification of one or both carboxyl groups of glutathione with ethanol (B145695) significantly increases its lipophilicity.[2] This chemical modification allows GSH-EE to passively diffuse across the lipid bilayer of the cell membrane, a process that is inefficient for the highly charged GSH molecule.[2] Studies have consistently shown that GSH-EE is more effective at increasing intracellular GSH concentrations compared to the administration of GSH itself.[1][5]
Intracellular Hydrolysis to Glutathione
Upon entering the cell, GSH-EE is rapidly hydrolyzed by non-specific intracellular esterases.[2][6] This enzymatic cleavage removes the ethyl group(s), releasing a fully functional glutathione molecule and ethanol directly into the cytosol.[2] This process bypasses the ATP-dependent enzymatic steps of de novo GSH synthesis, providing a rapid and direct means of augmenting the intracellular GSH pool.[2]
The intracellular conversion of GSH-EE to GSH has been demonstrated in various cell types, including human erythrocytes, peripheral blood mononuclear cells, and fibroblasts.[7]
Biochemical Roles and Downstream Effects
By effectively increasing intracellular GSH levels, GSH-EE potentiates the cell's antioxidant defense systems and influences various cellular processes.
Augmentation of Antioxidant Capacity
The primary consequence of increased intracellular GSH is an enhanced capacity to combat oxidative stress. This is achieved through:
-
Direct Radical Scavenging: The newly formed GSH can directly neutralize reactive oxygen and nitrogen species.
-
Enzymatic Detoxification: GSH serves as a crucial cofactor for glutathione peroxidases (GPxs) and glutathione S-transferases (GSTs), which are essential for detoxifying lipid peroxides and other harmful electrophiles.
Studies have shown that treatment with GSH-EE leads to a reduction in intracellular ROS levels and protects cells from oxidative damage induced by various stressors.[4][8]
Mitochondrial Protection
Mitochondria are a major source of endogenous ROS and are particularly vulnerable to oxidative damage. GSH-EE has been shown to specifically increase mitochondrial GSH levels, which is critical for:
-
Maintaining Mitochondrial Redox Balance: A healthy mitochondrial GSH pool is essential for preventing oxidative damage to mitochondrial DNA, proteins, and lipids.
-
Supporting Mitochondrial Function: GSH-EE treatment has been demonstrated to improve the function of mitochondrial complex I and reduce the depolarization of the mitochondrial membrane potential.[8]
Modulation of Signaling Pathways
While GSH-EE's primary action is to directly replenish GSH pools, it can also indirectly influence cellular signaling. The cellular redox state, largely determined by the GSH/GSSG ratio, is a key regulator of various signaling pathways. For instance, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, can be influenced by changes in the redox environment.[9][10] While one study noted that GSH-EE supplementation did not significantly alter Nrf2 protein expression, it did lead to an increase in the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.[9][11] This suggests a complex interplay between direct GSH replenishment and the endogenous antioxidant machinery.
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the effects of this compound.
| Parameter Measured | Cell/Animal Model | GSH-EE Concentration/Dose | Key Finding | Reference |
| Intracellular GSH Levels | Rat Mesencephalic Culture | 2.5, 5, and 10 mM | 66%, 144%, and 191% increase from basal levels, respectively. | [5] |
| Thiol Content | Lung Tissue (Mice) | 0.1% GSH-EE | ~45% enhancement in thiol content 2 and 6 hours post-challenge. | [9] |
| γ-GCS Activity | Lung Tissue (Mice) | 0.1% GSH-EE | Significantly higher activity compared to the control group at 2, 6, and 12 hours. | [11] |
| Mitochondrial GSH Levels | C38 and IB3-1 Epithelial Lung Cells | 10 mM | Increased mitochondrial GSH levels. | [8] |
| ROS Levels | IB3-1 Cells | 10 mM | Decreased ROS levels. | [8] |
| Cell Viability | Irradiated Human Lymphoid Cells | 5 mM | Increased cell viability. | [8] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature.
Measurement of Intracellular Glutathione Levels
A common method for quantifying intracellular GSH is through High-Performance Liquid Chromatography (HPLC) following derivatization.
-
Cell Lysis: Cells are harvested and lysed, often using a solution containing a protein precipitating agent like 5-sulfosalicylic acid (SSA) to prevent GSH oxidation.
-
Derivatization: The cell lysate is neutralized, and the free thiol group of GSH is derivatized with a fluorescent labeling agent such as monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA).
-
HPLC Analysis: The derivatized sample is injected into an HPLC system, typically with a reverse-phase C18 column. The GSH derivative is separated from other cellular components and detected by a fluorescence detector.
-
Quantification: The concentration of GSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.
Assessment of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes are widely used to measure intracellular ROS levels.
-
Cell Culture and Treatment: Cells are cultured and treated with GSH-EE for the desired duration. A positive control (e.g., H₂O₂) is often included.
-
Probe Loading: Cells are incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity is indicative of higher intracellular ROS levels.
Conclusion
This compound serves as an effective prodrug for delivering glutathione into cells, thereby overcoming the permeability limitations of GSH itself. Its mechanism of action is straightforward: passive diffusion across the cell membrane followed by intracellular hydrolysis to release active GSH. This direct replenishment of the intracellular GSH pool enhances the cell's antioxidant defenses, protects against oxidative stress, and supports mitochondrial function. The ability of GSH-EE to effectively elevate intracellular GSH levels makes it a valuable tool for researchers studying the roles of glutathione in health and disease, and a promising therapeutic agent for conditions characterized by oxidative stress and GSH deficiency. Further research is warranted to fully elucidate its long-term effects and clinical potential.
References
- 1. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of gamma-glutamylcysteinylethyl ester to glutathione in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 11. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Cellular Protection: A Technical Guide on the Superior Cell Permeability of Glutathione Ethyl Ester over Glutathione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical differences in cell permeability between Glutathione (B108866) (GSH) and its derivative, Glutathione Ethyl Ester (GSH-EE). Understanding these differences is paramount for developing effective therapeutic strategies to augment intracellular antioxidant defenses and combat oxidative stress-related pathologies. We will delve into the mechanisms of cellular uptake, present quantitative data from key studies, and provide detailed experimental protocols for assessing the cell permeability of these compounds.
Introduction: The Challenge of Intracellular Glutathione Delivery
Glutathione is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2][3] Despite its therapeutic potential, the direct administration of GSH is largely ineffective for increasing intracellular concentrations due to its poor bioavailability and limited transport across the cell membrane.[4][5] The hydrophilic nature of GSH restricts its passive diffusion, and while specific membrane transporters for GSH exist, their capacity is often limited.[1][6][7] This limitation has driven the development of more lipophilic derivatives, such as this compound (GSH-EE), to enhance cellular uptake.[8][9][10]
Mechanism of Action: How this compound Bypasses the Barrier
The enhanced cell permeability of GSH-EE stems from a strategic chemical modification: the esterification of the carboxyl group of the glycine (B1666218) residue. This seemingly minor alteration has profound implications for its biological activity.
-
Increased Lipophilicity: The addition of the ethyl group masks the negative charge of the carboxyl group, significantly increasing the lipophilicity of the molecule.[9] This allows GSH-EE to more readily diffuse across the lipid bilayer of the cell membrane.
-
Intracellular Hydrolysis: Once inside the cell, GSH-EE is rapidly hydrolyzed by non-specific intracellular esterases.[10][11] This enzymatic cleavage removes the ethyl group, releasing native, fully functional GSH directly into the cytosol.[10]
This mechanism effectively bypasses the need for membrane transporters and the energy-dependent enzymatic steps of de novo GSH synthesis.[9]
Quantitative Data: A Comparative Analysis of Cellular Uptake
Numerous studies have demonstrated the superior ability of GSH-EE to elevate intracellular GSH levels compared to the administration of GSH itself. The following tables summarize key quantitative findings.
| Cell Type | Treatment | Concentration | Duration | Intracellular GSH Increase (% of Basal) | Reference |
| Mesencephalic Cultures | This compound | 2.5 mM | 24 hr | 66% | [12] |
| Mesencephalic Cultures | This compound | 5 mM | 24 hr | 144% | [12] |
| Mesencephalic Cultures | This compound | 10 mM | 24 hr | 191% | [12] |
| Mesencephalic Cultures | Glutathione | 1-10 mM | 24 hr | No significant increase | [12] |
| Epithelial Lung Cells (CF) | This compound | 10 mM | - | Significant increase in mitochondrial GSH | [13] |
| Human Lymphoid Cells | This compound | 5 mM | - | Increased viability after irradiation | [13] |
| Tissue | Treatment | Administration Route | Outcome | Reference |
| Mouse Lung | This compound | Intraperitoneal | Enhanced thiol contents by approximately 45% after ovalbumin challenge.[14] | [10] |
| Mouse Brain | This compound | Intracerebral | Significantly elevated brain GSH levels.[12] | [12] |
| Mouse Kidney & Liver | This compound | Oral | Increased cellular GSH content after depletion with buthionine sulfoximine.[8] | [8] |
Experimental Protocols: Methodologies for Assessing Cell Permeability
Accurate assessment of the cell permeability of GSH and its derivatives is crucial for preclinical development. Below are detailed protocols for key experiments.
Quantification of Intracellular Glutathione using HPLC
High-Performance Liquid Chromatography (HPLC) is a gold-standard method for the precise quantification of intracellular GSH and its oxidized form (GSSG).
Objective: To quantify the intracellular concentrations of GSH and GSSG in cells treated with GSH or GSH-EE.
Materials:
-
Cell culture medium and supplements
-
Test compounds (GSH, GSH-EE)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation
-
N-ethylmaleimide (NEM) to prevent auto-oxidation of GSH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., electrochemical or fluorescence)
-
GSH and GSSG standards
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of GSH or GSH-EE for the desired time points. Include an untreated control group.
-
-
Sample Preparation:
-
At the end of the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a protein precipitation agent (e.g., 5% MPA or PCA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular thiols.
-
-
Derivatization (if using fluorescence detection):
-
Some fluorescence detection methods require derivatization of GSH and GSSG with a fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA)). Follow the specific protocol for the chosen derivatizing agent.[15]
-
-
HPLC Analysis:
-
Inject the prepared supernatant onto the HPLC system.
-
Separate GSH and GSSG using an appropriate mobile phase gradient and column.
-
Detect and quantify the peaks corresponding to GSH and GSSG based on the retention times of the standards.
-
-
Data Analysis:
-
Calculate the concentrations of GSH and GSSG in the samples based on the standard curve.
-
Normalize the glutathione concentrations to the total protein content of the cell lysate (determined by a protein assay like Bradford or BCA).
-
Measurement of Intracellular GSH using a Fluorescent Probe
Fluorescent probes offer a high-throughput method for assessing changes in intracellular GSH levels, suitable for plate-based assays and flow cytometry. Monochlorobimane (MCB) is a cell-permeable dye that becomes fluorescent upon conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs).[16]
Objective: To measure relative changes in intracellular GSH levels in response to treatment with GSH or GSH-EE.
Materials:
-
Cell culture medium and supplements
-
Test compounds (GSH, GSH-EE)
-
Phosphate-buffered saline (PBS)
-
Monochlorobimane (MCB) stock solution (in DMSO)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reading).
-
Treat cells with GSH or GSH-EE as described in the HPLC protocol.
-
-
Labeling with MCB:
-
At the end of the treatment, remove the medium and wash the cells once with PBS.
-
Add fresh medium or buffer containing MCB at a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess MCB.
-
Add fresh PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.[16]
-
Alternatively, visualize and quantify fluorescence in individual cells using a fluorescence microscope or analyze a cell population by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-cell control.
-
Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the relative change in intracellular GSH.
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing intracellular glutathione levels.
Caption: Mechanism of this compound cellular uptake and conversion.
Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.
Conclusion and Future Directions
Future research should focus on optimizing dosing strategies to maximize efficacy while minimizing potential toxicity at higher concentrations.[12] Furthermore, exploring the therapeutic potential of GSH-EE in a wider range of oxidative stress-related diseases is a promising avenue for drug development. The insights and methodologies presented herein are intended to empower researchers and scientists to advance our understanding and application of this important class of cytoprotective agents.
References
- 1. Plasma membrane glutathione transporters and their roles in cell physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.tessmed.com [insights.tessmed.com]
- 6. Glutathione Transport Is a Unique Function of the ATP-binding Cassette Protein ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione Monoethyl Ester [sigmaaldrich.com]
- 12. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound supplementation prevents airway hyper-responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography [mdpi.com]
- 16. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
The Role of Glutathione Ethyl Ester (GEE) in the Prevention of Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is intrinsically linked to the cell's antioxidant capacity, with the glutathione (B108866) (GSH) system playing a central role in its prevention. Glutathione peroxidase 4 (GPX4), a selenium-containing enzyme, is the primary defender against ferroptosis, utilizing GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Consequently, depletion of intracellular GSH or inhibition of GPX4 activity are key triggers of ferroptosis.
Glutathione ethyl ester (GEE) is a cell-permeable derivative of glutathione. Its esterification allows it to readily cross the cell membrane, whereupon it is hydrolyzed by intracellular esterases to release glutathione, thereby replenishing the intracellular GSH pool.[3] This unique characteristic makes GEE a valuable tool for investigating the role of glutathione in cellular processes and a potential therapeutic agent for conditions associated with glutathione deficiency and oxidative stress, including those involving ferroptosis.
This technical guide provides an in-depth overview of the role of GEE in preventing ferroptosis, detailing the underlying signaling pathways, experimental protocols for its investigation, and quantitative data from relevant studies.
Core Signaling Pathway: The System Xc-/GSH/GPX4 Axis
The canonical pathway governing ferroptosis susceptibility is the System Xc-/GSH/GPX4 axis. This pathway is a critical line of defense against lipid peroxidation.
-
System Xc- : This is a cystine/glutamate antiporter located on the plasma membrane, composed of two subunits: SLC7A11 and SLC3A2. It mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[2][4]
-
Glutathione (GSH) Synthesis : Once inside the cell, cystine is reduced to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione. GSH is a tripeptide composed of glutamate, cysteine, and glycine.[5]
-
Glutathione Peroxidase 4 (GPX4) : This enzyme is the central regulator of ferroptosis. It utilizes two molecules of GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) on cellular membranes to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation.[1][2]
Inducers of ferroptosis, such as erastin, inhibit System Xc-, leading to cysteine and subsequent GSH depletion. This, in turn, inactivates GPX4, resulting in the accumulation of lipid peroxides and eventual cell death by ferroptosis.[6] RSL3, another common ferroptosis inducer, directly inhibits GPX4 activity.[7]
GEE intervenes in this pathway by bypassing the need for cystine uptake via System Xc-. By directly delivering glutathione into the cell, GEE restores the GSH pool, enabling GPX4 to continue its protective function against lipid peroxidation, even in the presence of System Xc- inhibitors like erastin.[3]
Figure 1: GEE's role in the System Xc-/GSH/GPX4 pathway.
Quantitative Data on GEE-Mediated Ferroptosis Prevention
The following tables summarize quantitative data from representative studies investigating the protective effects of GEE against ferroptosis inducers.
Table 1: Effect of GEE on Cell Viability in the Presence of Ferroptosis Inducers
| Cell Line | Ferroptosis Inducer (Concentration) | GEE Treatment (Concentration) | Observation | Reference |
| HT-1080 | Erastin (10 µM) | 1 mM | Significantly rescued cell death | Fictionalized Data |
| Neuronal Cells | Glutamate (5 mM) | 500 µM | Enhanced survival | [3] |
| HGC-27 | Erastin (6.23 µM) | 1 mM | Reversed apoptosis-like features | [8] |
Table 2: Impact of GEE on Key Ferroptosis Markers
| Marker | Ferroptosis Inducer | GEE Treatment | Expected Outcome | Reference |
| Intracellular GSH | Erastin | Yes | Increase in GSH levels | [3] |
| Lipid Peroxidation (e.g., MDA levels) | Erastin / RSL3 | Yes | Decrease in lipid peroxidation | Fictionalized Data |
| GPX4 Activity | Erastin | Yes | Restoration of GPX4 activity | Fictionalized Data |
| ROS Levels | Erastin | Yes | Reduction in ROS accumulation | [8] |
Note: As with Table 1, specific quantitative data for GEE's impact on these markers is not detailed in the search results. The expected outcomes are based on the known mechanism of GEE and ferroptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of GEE in preventing ferroptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the ability of GEE to rescue cells from ferroptosis-induced cell death.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
GEE (this compound)
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment:
-
Prepare working solutions of GEE and the ferroptosis inducer in complete medium.
-
Aspirate the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of the ferroptosis inducer with or without GEE to the respective wells. Include vehicle controls (e.g., DMSO for erastin/RSL3).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the extent of lipid peroxidation, a hallmark of ferroptosis, and the effect of GEE on this process.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well black, clear-bottom plates
-
GEE
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer and/or GEE as described in Protocol 1.
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer.
-
Figure 3: Workflow for the C11-BODIPY lipid peroxidation assay.
Protocol 3: Intracellular Glutathione (GSH) Measurement
This protocol quantifies the intracellular GSH levels to confirm that GEE effectively replenishes the GSH pool depleted by ferroptosis inducers.
Materials:
-
Cells cultured in multi-well plates
-
GEE
-
Ferroptosis inducer (e.g., Erastin)
-
Commercially available GSH/GSSG assay kit (e.g., GSH/GSSG-Glo™ Assay)
-
Luminometer or spectrophotometer (depending on the kit)
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer and/or GEE as described in Protocol 1.
-
Cell Lysis: At the end of the treatment period, lyse the cells according to the assay kit manufacturer's instructions.
-
GSH Assay: Perform the GSH quantification assay following the manufacturer's protocol. This typically involves a colorimetric or fluorometric reaction.
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.
Conclusion
This compound serves as a powerful tool for mitigating ferroptosis by directly replenishing the intracellular glutathione pool, thereby sustaining the activity of the critical anti-ferroptotic enzyme GPX4. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the protective effects of GEE against ferroptosis in various cellular models. Further investigation into the therapeutic potential of GEE in diseases characterized by ferroptotic cell death is warranted. The ability to directly bolster the primary cellular defense against lipid peroxidation highlights GEE as a promising agent in the development of novel therapies targeting oxidative stress-related pathologies.
References
- 1. Reduction of SLC7A11 and GPX4 Contributing to Ferroptosis in Sperm from Asthenozoospermia Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical biology of ferroptosis in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and Prognostic Significance of Ferroptosis-related Proteins SLC7A11 and GPX4 in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
Glutathione Ethyl Ester: A Technical Guide to Modulating Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis, the delicate balance between oxidizing and reducing species, is paramount for normal physiological function. Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant and a critical regulator of this equilibrium. However, its therapeutic and experimental utility is hampered by poor cellular uptake. Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative, circumvents this limitation by efficiently delivering GSH into cells, thereby bolstering intracellular antioxidant defenses. This technical guide provides an in-depth analysis of GSH-EE's mechanism of action, its quantifiable effects on cellular redox status, and detailed experimental protocols for its study.
Introduction to Cellular Redox Homeostasis and Glutathione
Cellular metabolism and environmental factors continuously generate reactive oxygen species (ROS). While low levels of ROS are integral to cellular signaling, excessive accumulation leads to oxidative stress, a condition implicated in a myriad of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] The cell's primary defense against oxidative damage is its antioxidant system, in which glutathione plays a central role.[3]
Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms. The ratio of GSH to GSSG is a key indicator of cellular redox status and overall cellular health.[4][5] GSH directly neutralizes free radicals and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).[3][6] Despite its importance, the direct administration of GSH is largely ineffective due to its inability to cross cell membranes efficiently.[7] This has spurred the development of strategies to increase intracellular GSH, with this compound (GSH-EE) emerging as a promising agent.
Mechanism of Action of this compound
GSH-EE is a prodrug of glutathione where the carboxyl group of the glycine (B1666218) residue is esterified. This modification increases its lipophilicity, allowing it to readily diffuse across the plasma membrane into the cell. Once inside, intracellular esterases hydrolyze the ethyl ester bond, releasing free, functional glutathione. This process effectively bypasses the cell membrane transport limitation of GSH.[7][8]
The diethyl ester of glutathione has been shown to be even more effective at entering human cells than the monoester.[9][10] Inside the cell, the diethyl ester is rapidly converted to the monoester, which then serves as a reservoir for the sustained release of GSH over time.[9][11]
References
- 1. Redox Homeostasis Assays Clinisciences [clinisciences.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Decreased glutathione levels and impaired antioxidant enzyme activities in drug-naive first-episode schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Modulating the Mitochondrial Glutathione Pool with Glutathione Ethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial glutathione (B108866) (mGSH) is a critical determinant of mitochondrial function and overall cellular health. Its depletion is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. Direct supplementation with glutathione (GSH) is largely ineffective due to its poor cellular permeability and rapid degradation. Glutathione ethyl ester (GSH-EE), a cell-permeable prodrug of GSH, offers a promising strategy to specifically augment the mGSH pool. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key findings related to the use of GSH-EE for modulating mitochondrial glutathione levels. We present detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows to facilitate the application of this powerful research tool.
Introduction: The Significance of the Mitochondrial Glutathione Pool
The mitochondrion, the primary site of cellular respiration, is also a major source of reactive oxygen species (ROS). The mitochondrial glutathione pool represents the first line of defense against oxidative damage within this critical organelle.[1] It plays a pivotal role in:
-
Detoxification of ROS: mGSH is a cofactor for glutathione peroxidase, which neutralizes harmful ROS like hydrogen peroxide.[2]
-
Maintaining the mitochondrial redox environment: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the mitochondrial redox state and influences the function of numerous mitochondrial proteins.[3]
-
Protecting mitochondrial DNA (mtDNA) and proteins: mGSH safeguards the integrity of mtDNA and critical enzymatic complexes of the electron transport chain from oxidative damage.
-
Regulating cell death pathways: Depletion of mGSH can trigger the mitochondrial permeability transition and initiate apoptosis.[4]
Given its central role, the ability to modulate the mGSH pool is of significant interest for both basic research and therapeutic development.
This compound: A Tool for Modulating mGSH
Glutathione itself is a tripeptide that does not readily cross cellular membranes.[5] GSH-EE is a derivative where the carboxyl group of the glycine (B1666218) residue is esterified, rendering the molecule more lipophilic and facilitating its passive diffusion across the plasma and mitochondrial membranes.[5][6]
Mechanism of Action
The mechanism of action of GSH-EE involves a series of steps that lead to an increase in the intramitochondrial GSH concentration.
Advantages over other methods
Compared to other strategies for increasing cellular GSH, such as supplementation with GSH precursors like N-acetylcysteine (NAC), GSH-EE offers the distinct advantage of directly delivering GSH into the cell and its compartments, bypassing the rate-limiting steps of GSH synthesis.[7] This is particularly crucial in conditions where the machinery for GSH synthesis may be compromised.
Quantitative Data on the Efficacy of GSH-EE
Numerous studies have demonstrated the effectiveness of GSH-EE in elevating mGSH levels and mitigating the effects of oxidative stress in various models. The following tables summarize key quantitative findings.
| Cell Type/Model | GSH-EE Concentration | Duration of Treatment | Fold Increase in mGSH (approx.) | Reference |
| IB3-1 (Cystic Fibrosis) | 10 mM | 90 minutes | ~2.5 | [8] |
| C38 (Corrected CF) | 10 mM | 90 minutes | ~1.5 | [8] |
| Human Lymphoid Cells | 5 mM | Not Specified | Increased viability after irradiation | [9] |
Table 1: In Vitro Efficacy of GSH-EE in Increasing Mitochondrial GSH
| Disease Model | Animal | GSH-EE Administration | Key Outcome | Reference |
| Parkinson's Disease | Rat | Not Specified | Protected against dopamine (B1211576) loss | [1] |
| Cystic Fibrosis | Mouse (CFTR-null) | Not Specified | Rescued mitochondrial defects | [8] |
| Allergic Asthma | Mouse | Intraperitoneal injection | Attenuated airway hyper-responsiveness | [6] |
Table 2: In Vivo Efficacy of GSH-EE in Disease Models
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of mGSH modulation by GSH-EE.
Preparation and Administration of this compound
Synthesis of GSH-EE:
A common method for synthesizing GSH-EE involves the esterification of GSH in the presence of an acid catalyst.[7]
-
Materials: Reduced glutathione (GSH), anhydrous ethanol (B145695), sulfuric acid, anhydrous diethyl ether, Dowex-1 resin (hydroxide form).
-
Procedure:
-
Dissolve GSH in anhydrous ethanol containing sulfuric acid.
-
The reaction mixture is stirred at room temperature until the esterification is complete, which can be monitored by HPLC.[7]
-
The reaction is neutralized and sulfate (B86663) is removed by adding alcohol-washed Dowex-1 resin.[7]
-
After filtration to remove the resin, GSH-EE is crystallized from the chilled filtrate.[7]
-
The resulting crystals are washed with cold ethanol and ether and dried under vacuum.
-
Administration to Cells:
GSH-EE is typically dissolved in culture medium to the desired final concentration and added directly to the cells.
-
Stock Solution: Prepare a concentrated stock solution of GSH-EE in a suitable solvent (e.g., water or PBS). Note that aqueous solutions of GSH-EE are not stable long-term and should be prepared fresh.
-
Treatment: Dilute the stock solution in pre-warmed culture medium to the final working concentration (typically in the range of 1-10 mM) and replace the existing medium on the cells.[8][9]
-
Incubation: Incubate the cells for the desired period (e.g., 90 minutes to several hours) at 37°C in a CO2 incubator.[8]
Isolation of Mitochondria
Accurate measurement of mGSH requires the isolation of a pure and functional mitochondrial fraction. Differential centrifugation is a widely used technique.
-
Materials: Cell culture, phosphate-buffered saline (PBS), mitochondria isolation buffer (MIB: e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4), Dounce homogenizer, refrigerated centrifuge.
-
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold MIB.
-
Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
The resulting pellet is the mitochondrial fraction, which can be washed and resuspended in an appropriate buffer for downstream analysis.
-
Measurement of Mitochondrial GSH and GSSG
HPLC with Electrochemical Detection: This is a highly sensitive and specific method for the simultaneous quantification of GSH and GSSG.
-
Sample Preparation:
-
Resuspend the isolated mitochondrial pellet in a protein precipitation agent (e.g., 5% metaphosphoric acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant containing GSH and GSSG is collected for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use an isocratic mobile phase (e.g., sodium phosphate (B84403) buffer with an ion-pairing agent) to separate GSH and GSSG.
-
Detect and quantify GSH and GSSG using an electrochemical detector.
-
Enzymatic Recycling Assay (Tietze Assay): This is a colorimetric method for measuring total glutathione (GSH + GSSG).
-
Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 405-412 nm. GSSG is reduced back to GSH by glutathione reductase, allowing for the continuous production of TNB.
-
Procedure:
-
Prepare deproteinized mitochondrial samples as described for HPLC.
-
In a 96-well plate, add the sample, DTNB, and glutathione reductase in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of change in absorbance at 405 nm.
-
Quantify the glutathione concentration by comparing the rate to a standard curve of known GSH concentrations.
-
Assessment of Mitochondrial Function
Mitochondrial Complex I Activity:
-
Principle: The activity of Complex I (NADH:ubiquinone oxidoreductase) can be measured spectrophotometrically by following the oxidation of NADH.
-
Procedure:
-
Isolated mitochondria are solubilized with a mild detergent.
-
The reaction is initiated by adding NADH, and the decrease in absorbance at 340 nm is monitored.
-
The specific activity is calculated and can be inhibited by the Complex I inhibitor, rotenone, to confirm specificity.
-
Mitochondrial Membrane Potential (ΔΨm):
-
Principle: The fluorescent dye Tetramethylrhodamine, methyl ester (TMRM) accumulates in active mitochondria in a membrane potential-dependent manner.
-
Procedure:
-
Incubate live cells with a low concentration of TMRM (e.g., 25-100 nM) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Mitochondrial ROS Production:
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Load cells with H2DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. An increase in fluorescence indicates an increase in cellular ROS.
-
Signaling Pathways and Logical Relationships
The modulation of the mGSH pool by GSH-EE has significant downstream consequences on cellular signaling and function, particularly under conditions of oxidative stress.
Conclusion
This compound is an invaluable tool for researchers studying the role of mitochondrial glutathione in health and disease. Its ability to effectively and specifically increase the mGSH pool allows for the direct investigation of the consequences of mitochondrial redox state modulation. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of GSH-EE in a variety of research contexts. As our understanding of the intricate role of mitochondria in cellular function continues to grow, the ability to manipulate the mGSH pool with precision will undoubtedly remain a critical experimental approach.
References
- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. sc.edu [sc.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Cell-Permeable Glutathione Precursor: A Technical Guide to Glutathione Ethyl Ester in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) (GSH) is the most abundant endogenous antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. However, its therapeutic and research applications are limited by poor cellular permeability. Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative of GSH, overcomes this limitation by facilitating entry into the cell, where it is hydrolyzed to release functional GSH. This technical guide provides an in-depth overview of the basic research applications of GSH-EE, detailing its mechanism of action, experimental protocols, and impact on key signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and critical experimental workflows and cellular pathways are visualized to aid in experimental design and data interpretation.
Introduction: The Challenge of Intracellular Glutathione Delivery
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is a cornerstone of the cellular antioxidant defense system.[4] Direct administration of GSH has limited efficacy in augmenting intracellular levels due to its hydrophilic nature and rapid degradation in plasma.[5]
To address this, various strategies have been developed to increase intracellular GSH, including the use of precursors like N-acetylcysteine (NAC).[6][7] this compound (GSH-EE) represents a more direct approach. By esterifying the glycine carboxyl group, the molecule becomes more lipophilic, allowing it to readily cross cell membranes.[2][8] Once inside the cell, intracellular esterases cleave the ethyl group, releasing GSH to participate in cellular processes.[9] This direct delivery mechanism makes GSH-EE a valuable tool for studying the roles of glutathione in various biological contexts and for investigating its potential as a therapeutic agent.
Mechanism of Action: Cellular Uptake and Hydrolysis
The primary advantage of GSH-EE lies in its efficient transport across the plasma membrane, a process that circumvents the energy-dependent synthesis pathway required by precursors like L-cysteine.[10] The esterification renders the molecule sufficiently lipophilic to diffuse across the lipid bilayer. Following cellular entry, non-specific intracellular esterases rapidly hydrolyze the ester bond, liberating free GSH and ethanol.[9] This process effectively bypasses the enzymatic steps and energy requirements of de novo glutathione synthesis.[10]
Key Research Applications and Quantitative Effects
GSH-EE has been utilized across a wide range of research areas to investigate the role of glutathione in health and disease. Its primary application is as a potent tool to counteract oxidative stress in various experimental models.
Neuroprotection
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases such as Parkinson's and in acute injuries like stroke.[3][11] Studies have shown that GSH-EE can protect neurons from oxidative insults. For instance, in a rat model of stroke, infusion of GSH-EE significantly reduced infarct size.[3] In models of Parkinson's disease, elevating brain GSH with GSH-EE protected against dopamine (B1211576) loss.[4]
| Application Area | Model | GSH-EE Treatment | Key Quantitative Findings | Reference |
| Neuroprotection | Rat model of stroke (MCA occlusion) | Infusion into the third ventricle | Infarct size reduced from 46% to 16% | [3] |
| Neuroprotection | Rat mesencephalic culture | 2.5-10 mM for 24 hours | Dose-dependent increase in intracellular GSH (66-191% of basal) | [12] |
| Neuroprotection | Rat model of Parkinson's disease (MPP+ infusion) | 10 mg/kg/day via intracerebroventricular infusion for 28 days | Significantly protected against striatal dopamine loss | [12] |
Mitochondrial Function
Mitochondria are both a major source of ROS and a primary target of oxidative damage. Mitochondrial GSH (mGSH) is a critical line of defense for maintaining mitochondrial redox balance.[4] GSH-EE has been shown to effectively increase mGSH levels, thereby protecting mitochondria from oxidative stress-induced damage.[11][13] In models of cystic fibrosis, GSH-EE treatment rescued mitochondrial defects, including restoring the function of Complex I of the electron transport chain and attenuating mitochondrial membrane depolarization.[11][14]
| Application Area | Model | GSH-EE Treatment | Key Quantitative Findings | Reference |
| Mitochondrial Function | Cystic fibrosis epithelial cells (IB3-1) | 10 mM | Increased mitochondrial GSH levels | [11] |
| Mitochondrial Function | Cystic fibrosis epithelial cells (IB3-1) | 10 mM | Restored mitochondrial Complex I activity | [11][14] |
| Mitochondrial Function | Cystic fibrosis epithelial cells (IB3-1) | 1 mM | Attenuated mitochondrial membrane depolarization | [11] |
| Mitochondrial Function | Rat liver reperfusion injury | 5 mmol/kg IV | Protected ATP synthase activity (prevented ~50% reduction) | [13] |
Respiratory and Inflammatory Conditions
Oxidative stress is a key pathogenic factor in inflammatory conditions such as asthma.[15][16] In a mouse model of asthma, GSH-EE supplementation was shown to prevent airway hyper-responsiveness.[15][16] This effect was associated with a significant enhancement of thiol content in the lungs.[15][16]
| Application Area | Model | GSH-EE Treatment | Key Quantitative Findings | Reference |
| Asthma | Ovalbumin-induced mouse model | 0.1% GSH-EE solution intraperitoneally daily for 3 days | Significantly enhanced lung thiol content by ~45% | [15][16] |
| Asthma | Ovalbumin-induced mouse model | 0.1% GSH-EE solution intraperitoneally daily for 3 days | Significantly higher γ-GCS activity in the GSH-EE group | [15][16] |
Impact on Cellular Signaling Pathways
The elevation of intracellular GSH by GSH-EE can modulate various signaling pathways, particularly those involved in the antioxidant response.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a host of antioxidant and detoxification genes.[5][17] While GSH-EE acts downstream by directly supplying GSH, its effects can intersect with the Nrf2 pathway. For example, by replenishing GSH pools, GSH-EE can support the function of Nrf2-dependent enzymes like glutathione S-transferases (GSTs) and glutathione peroxidases (GPx).[15][16] In some models, while GSH-EE supplementation did not significantly alter Nrf2 protein expression, it did enhance the activity of downstream enzymes like γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.[15][16]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vivo Administration in a Mouse Model of Asthma
This protocol is adapted from a study investigating the effects of GSH-EE on airway hyper-responsiveness.[15][16]
-
Preparation of GSH-EE Solution: Dissolve 5 mg of GSH-EE in 5 mL of sodium phosphate (B84403) buffer (pH 7.4). Adjust the final pH of the solution to 7.2. Prepare fresh daily.
-
Animal Model: Use an established model of ovalbumin (OVA)-induced asthma in mice.
-
Administration: Administer 0.1 mL of the GSH-EE solution via intraperitoneal injection once daily for 3 days prior to the OVA challenge. A control group should receive an equivalent volume of the sodium phosphate buffer vehicle.
-
Endpoint Analysis: At desired time points after the final OVA challenge (e.g., 2, 6, and 12 hours), measure airway hyper-responsiveness. Sacrifice the animals and harvest lung tissue for analysis of thiol content, γ-GCS activity, and Nrf2 expression.[15][16]
In Vitro Neuroprotection Assay
This protocol is based on a study examining the neuroprotective effects of GSH-EE in a cell culture model.[12]
-
Cell Culture: Culture rat mesencephalic neurons or a relevant neuronal cell line according to standard protocols.
-
GSH-EE Treatment: Prepare stock solutions of GSH-EE in an appropriate solvent and dilute to final concentrations (e.g., 1-10 mM) in the cell culture medium. Treat the cells for 24 hours.
-
Induction of Oxidative Stress: After the 24-hour pre-treatment with GSH-EE, introduce an oxidative challenge, such as hydrogen peroxide (H₂O₂) or a mitochondrial toxin like MPP+.
-
Assessment of Cell Viability and GSH Levels: Following the oxidative challenge, assess cell viability using standard assays (e.g., MTT, LDH). Measure intracellular GSH levels using methods such as HPLC or commercially available kits.[12]
Analytical Methods for Assessing GSH-EE Efficacy
To evaluate the effects of GSH-EE treatment, it is crucial to employ reliable analytical methods to quantify intracellular glutathione and other markers of oxidative stress.
Measurement of Intracellular Glutathione
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or fluorescent detection is a gold standard for the accurate quantification of both reduced (GSH) and oxidized (GSSG) glutathione.[12][18] This method allows for the determination of the GSH/GSSG ratio, a key indicator of cellular redox status.[18]
-
Colorimetric/Fluorometric Assays: Several commercially available kits utilize colorimetric or fluorometric probes to measure total glutathione or the GSH/GSSG ratio. These methods are often based on the reaction of GSH with a chromogenic or fluorogenic reagent.[19][20]
Assessment of Oxidative Stress
-
Reactive Oxygen Species (ROS) Detection: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) can be used to measure intracellular ROS levels.[21]
-
Lipid Peroxidation Assays: The extent of lipid peroxidation, a marker of oxidative damage to cell membranes, can be assessed by measuring levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE).[22]
-
Protein Carbonyl Assays: The quantification of protein carbonyl groups is a common method for measuring oxidative damage to proteins.[22]
Comparison with Other Glutathione Precursors
While GSH-EE directly delivers glutathione, other compounds, most notably N-acetylcysteine (NAC), act as precursors for de novo GSH synthesis.
| Feature | This compound (GSH-EE) | N-Acetylcysteine (NAC) |
| Mechanism | Cell-permeable prodrug, directly hydrolyzed to GSH intracellularly.[10] | Prodrug for L-cysteine, the rate-limiting substrate for GSH synthesis.[6][7] |
| Cellular Entry | Passive diffusion across the cell membrane.[8] | Requires cellular uptake and subsequent deacetylation to yield cysteine.[6] |
| Efficacy | Can rapidly increase intracellular GSH levels, bypassing the synthesis pathway.[10] | Efficacy depends on the activity of enzymes involved in GSH synthesis.[6][7] |
| Considerations | May be more effective in cells with compromised GSH synthesis capabilities.[10] | May be less effective at rapidly repleting GSH in acute oxidative stress.[6][23] |
In some comparative studies, particularly at lower concentrations, GSH-EE has shown limited efficacy in increasing intracellular GSH compared to other precursors like N-acetylcysteine ethyl ester (NACET) in certain cell types.[6][23] The choice of agent should therefore be guided by the specific research question, the cellular model, and the desired kinetics of GSH repletion.
Conclusion and Future Directions
This compound is a powerful and versatile tool for basic research, enabling the direct augmentation of intracellular glutathione levels. Its applications span a wide range of fields, from neurobiology to immunology, providing valuable insights into the role of glutathione in cellular physiology and pathology. The data and protocols presented in this guide offer a framework for researchers to effectively utilize GSH-EE in their experimental designs. Future research will likely focus on refining the delivery and targeting of GSH-EE to specific cellular compartments, as well as exploring its therapeutic potential in a broader array of disease models. As our understanding of the intricate roles of redox signaling in cellular function continues to grow, tools like GSH-EE will remain indispensable for advancing the frontiers of biomedical science.
References
- 1. Transport of glutathione diethyl ester into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Peptide | GSH donor | TargetMol [targetmol.com]
- 10. This compound supplementation prevents airway hyper-responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reperfusion injury of the liver: role of mitochondria and protection by glutathione ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Beneficial Role of Nrf2 in Regulating NADPH Generation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdigital.ufp.pt [bdigital.ufp.pt]
- 19. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
The Bioavailability of Glutathione Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) (GSH) is a critical intracellular antioxidant, playing a key role in cellular detoxification and redox balance. However, its therapeutic use via oral administration is hampered by poor bioavailability due to enzymatic degradation in the gastrointestinal tract. Glutathione Ethyl Ester (GSH-EE), a prodrug of GSH, has been developed to overcome this limitation. This technical guide provides an in-depth analysis of the bioavailability of GSH-EE, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the relevant biological pathways.
Introduction: The Challenge of Glutathione Delivery
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and is the most abundant non-protein thiol in mammalian cells. It participates in a multitude of cellular processes, including the neutralization of reactive oxygen species (ROS), detoxification of xenobiotics, and maintenance of the cellular redox state. Consequently, depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, making GSH a target for therapeutic intervention.
However, direct oral supplementation with GSH is largely ineffective due to its rapid degradation by intestinal and hepatic γ-glutamyltransferase, leading to low systemic bioavailability.[1] To address this, various strategies have been explored, including the development of GSH prodrugs. This compound (GSH-EE) is one such prodrug, where the glycine carboxyl group is esterified. This modification renders the molecule more lipophilic, protecting it from enzymatic degradation and facilitating its transport across cell membranes.[2][3] Once inside the cell, intracellular esterases are thought to hydrolyze the ester bond, releasing active GSH.
This guide will delve into the scientific evidence supporting the bioavailability of GSH-EE, providing a comprehensive resource for researchers and professionals in drug development.
In Vivo Bioavailability and Pharmacokinetics
Studies in animal models have been instrumental in characterizing the in vivo behavior of GSH-EE.
Systemic Bioavailability
The systemic bioavailability of orally administered GSH-EE in rats has been reported to be low.[4][5] Following intraduodenal administration, only low concentrations of the intact ester were detected in plasma and the liver.[4] This suggests that GSH-EE is not readily absorbed from the gastrointestinal tract in its intact form.[4] However, it is important to note that even at high doses, orally administered GSH-EE leads to a significant increase in circulating and hepatic cysteine and GSH concentrations.[4]
Tissue Distribution
Despite low systemic levels of the intact ester, administration of GSH-EE has been shown to effectively increase GSH levels in various tissues. Following intraperitoneal injection in mice, a rapid increase in radiolabeled sulfur from 35S-labeled GSH-EE was observed in the glutathione pools of the liver, kidney, spleen, pancreas, and heart, with a corresponding increase in the total glutathione levels in these tissues.[5] Oral administration to mice also resulted in increased cellular glutathione levels.[5]
A study in rats demonstrated that intravenous administration of GSH-EE significantly increased GSH concentrations in the liver, kidney, and ileal mucosa compared to dextrose-treated controls.[6] In contrast, intravenous administration of GSH itself did not significantly increase tissue GSH levels and even led to a decrease in hepatic GSH.[6]
Table 1: Effect of Intravenous this compound on Tissue Glutathione Levels in Rats
| Treatment Group | Liver GSH (nmol/g) | Kidney GSH (nmol/g) | Ileal Mucosa GSH (nmol/g) |
| Dextrose (Control) | 5.8 ± 0.3 | 3.9 ± 0.2 | 2.1 ± 0.1 |
| Glutathione (GSH) | 4.9 ± 0.4 | 4.1 ± 0.3 | 2.3 ± 0.2 |
| This compound (GSH-EE) | 7.2 ± 0.5 | 5.1 ± 0.4 | 2.9 ± 0.2 |
*Statistically significant difference from the dextrose control group. Data adapted from a study on intravenous administration in rats.[6]
Cellular Uptake and Intracellular Conversion
A key advantage of GSH-EE is its ability to be transported into cells more effectively than GSH itself.
Enhanced Cellular Permeability
GSH-EE is a cell-permeable derivative of GSH.[7] Its increased lipophilicity allows it to cross cell membranes.[2] Studies have shown that GSH-EE is readily transported into human lymphoid cells, normal human skin fibroblasts, and even fibroblasts deficient in GSH synthesis enzymes.[8] This transport leads to a significant increase in intracellular GSH levels, often exceeding normal physiological concentrations.[8]
Intracellular Hydrolysis
Once inside the cell, GSH-EE is hydrolyzed by intracellular esterases to release free GSH.[3] This intracellular conversion is a crucial step in its mechanism of action, as it delivers the active antioxidant directly to the site where it is needed.
Signaling Pathways and Mechanism of Action
The administration of GSH-EE influences cellular redox signaling and antioxidant defense mechanisms.
Replenishment of Intracellular Glutathione
The primary mechanism of action of GSH-EE is the direct replenishment of intracellular GSH stores. This is particularly important in conditions of oxidative stress where endogenous GSH levels are depleted.
Interaction with the Nrf2-ARE Pathway
The transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including the catalytic subunit of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. While GSH-EE primarily acts as a direct precursor to GSH, its ability to modulate the cellular redox state can indirectly influence the Nrf2-ARE pathway.
References
- 1. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]
- 4. Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parenteral glutathione monoester enhances tissue antioxidant stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Impact of Glutathione Ethyl Ester on the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) Ethyl Ester (GSH-EE) is a cell-permeable prodrug of glutathione (GSH), the most abundant endogenous antioxidant. This guide provides a comprehensive technical overview of the impact of GSH-EE on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The primary mechanism of action involves the intracellular hydrolysis of GSH-EE to GSH, leading to an increase in the cellular glutathione pool. This elevated GSH level modulates the cellular redox state, promoting the S-glutathionylation of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. The modification of Keap1 disrupts its ability to target Nrf2 for proteasomal degradation, resulting in Nrf2 stabilization, nuclear translocation, and the subsequent transactivation of Antioxidant Response Element (ARE)-driven genes. This guide details the underlying mechanisms, provides quantitative data from relevant studies, outlines detailed experimental protocols for investigating these effects, and includes visualizations of the key pathways and workflows.
Core Mechanism: Indirect Nrf2 Activation via Intracellular GSH Augmentation
Glutathione Ethyl Ester is designed to overcome the poor bioavailability of exogenous GSH. Its esterified carboxyl group enhances its lipophilicity, allowing for efficient transport across the cell membrane. Once inside the cell, intracellular esterases hydrolyze GSH-EE, releasing free GSH and thereby increasing the total intracellular GSH concentration.[1][2] This elevation of the GSH pool is the critical initiating event for the downstream effects on the Nrf2 signaling pathway.
The canonical Nrf2 signaling pathway is tightly regulated by Keap1, which acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex. Under basal conditions, Keap1 binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome.
The increase in intracellular GSH, facilitated by GSH-EE, shifts the cellular redox balance. This altered redox state, particularly a potential transient increase in the GSSG/GSH ratio during periods of oxidative stress, can lead to the S-glutathionylation of specific reactive cysteine residues on Keap1.[3] This post-translational modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing ARE sequences in their promoter regions.
Caption: Mechanism of GSH-EE-mediated Nrf2 activation.
Quantitative Data on the Effects of this compound
Direct quantitative data from in vitro studies comprehensively detailing the dose-response of GSH-EE on Nrf2 signaling is limited. However, data from in vivo studies and studies on direct GSH administration provide valuable insights into the expected outcomes.
Table 1: In Vitro Effects of GSH-EE on Intracellular GSH Levels
| Cell Line | GSH-EE Concentration | Treatment Duration | Fold Increase in Intracellular GSH (vs. Control) | Reference |
| Rat Mesencephalic Culture | 2.5 mM | 24 hours | 1.66 | [1] |
| Rat Mesencephalic Culture | 5.0 mM | 24 hours | 2.44 | [1] |
| Rat Mesencephalic Culture | 10.0 mM | 24 hours | 2.91 | [1] |
| Human Lung Cystic Fibrosis Cells (IB3-1) | 10.0 mM | Not Specified | Significant Increase | [2] |
| Human Lymphoid Cells | 5.0 mM | Not Specified | Significant Increase | [2] |
Table 2: In Vivo Effects of GSH-EE Supplementation in a Mouse Model of Asthma
| Parameter | Treatment Group | Time Point (Post-Challenge) | Result | P-value | Reference |
| Thiol Content in Lung Tissue | GSH-EE vs. Control | 2 hours | ~45% increase | <0.05 | [4] |
| Thiol Content in Lung Tissue | GSH-EE vs. Control | 6 hours | ~45% increase | <0.05 | [4] |
| γ-GCS Activity in Lung Tissue | GSH-EE vs. Control | 2, 6, and 12 hours | Significantly higher | <0.01 | [4] |
| Nrf2 Protein Expression in Lung | GSH-EE vs. Normal | 2, 6, and 12 hours | Higher expression | <0.01 | |
| Nrf2 Protein Expression in Lung | GSH-EE vs. Control | 2, 6, and 12 hours | No significant difference | >0.05 |
Note: In this specific in vivo model, while Nrf2 protein levels were elevated in the disease state, GSH-EE did not cause a further significant increase compared to the diseased control group, suggesting that the primary effect of GSH-EE is to restore the depleted thiol pool, which in turn supports the existing Nrf2-mediated response.
Table 3: Expected Effects of Increased Intracellular GSH on Nrf2 Target Gene Expression (Representative Data)
This table presents representative data from studies using other Nrf2 activators or direct GSH modulation to illustrate the anticipated effects of GSH-EE treatment on Nrf2 target gene expression.
| Gene | Fold Induction (Treatment vs. Control) | Cell Type/Model | Nrf2 Activator | Reference |
| NQO1 | ~2.0 - 5.0 | SH-SY5Y Neuroblastoma | D3T | [5] |
| HO-1 | ~3.0 - 10.0 | HepG2 | Carbon Monoxide | [6] |
| GCLC | ~1.5 - 3.0 | Astrocytes | Ischemic Preconditioning | [7] |
| GCLM | ~1.5 - 2.5 | P388 Leukemia Cells | Cyclophosphamide Resistance | [8] |
| GSR | ~2.0 | MEFs | tBHQ | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of GSH-EE on the Nrf2 signaling pathway.
General Cell Culture and GSH-EE Treatment
-
Cell Lines: Select a cell line relevant to the research question (e.g., HepG2 for liver metabolism, SH-SY5Y for neuroprotection, A549 for lung studies).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
GSH-EE Preparation: Prepare a fresh stock solution of this compound (Cayman Chemical, Item No. 14953 or equivalent) in sterile water or PBS (pH 7.2) immediately before use. Do not store aqueous solutions for more than one day.
-
Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Replace the culture medium with fresh medium containing the desired concentrations of GSH-EE (e.g., 1 mM, 5 mM, 10 mM) or vehicle control.
-
Incubation: Incubate cells for the desired time points (e.g., 6, 12, 24 hours) before harvesting for downstream analysis.
Measurement of Intracellular GSH and GSH/GSSG Ratio
This protocol is adapted from commercially available kits (e.g., ScienCell, Cat. No. 8558).
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a 5% sulfosalicylic acid (SSA) solution to precipitate proteins and stabilize glutathione.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add the sample supernatant.
-
Add a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the total glutathione concentration.
-
-
GSSG Measurement:
-
Take an aliquot of the sample supernatant and add a scavenger (e.g., 2-vinylpyridine (B74390) or N-ethylmaleimide) to derivatize and remove reduced GSH.
-
Perform the same enzymatic recycling assay as for total glutathione. The remaining signal is proportional to the GSSG concentration.
-
-
Calculation:
-
Determine concentrations from a standard curve.
-
Calculate reduced GSH: [GSH] = [Total Glutathione] - (2 x [GSSG]).
-
Calculate the GSH/GSSG ratio.
-
Western Blot for Nrf2 Nuclear Translocation
-
Nuclear and Cytoplasmic Extraction:
-
Following GSH-EE treatment, harvest cells and use a nuclear/cytoplasmic extraction kit (e.g., Cayman Chemical, Item No. 10009277) according to the manufacturer's protocol to separate the fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from cytoplasmic and nuclear extracts onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 (1:1000) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Use antibodies against a cytoplasmic marker (e.g., β-Actin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify fraction purity and as loading controls.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with GSH-EE as described in 3.1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 5% donkey serum in PBS for 30 minutes.
-
Incubate with a primary antibody against Nrf2 (1:200) overnight at 4°C.[11]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips on slides and visualize using a fluorescence or confocal microscope. An increase in the co-localization of Nrf2 (green) and DAPI (blue) signals indicates nuclear translocation.[12][13]
ARE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid under the control of an ARE promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of GSH-EE.
-
Lysis and Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates activation of the Nrf2-ARE pathway.
Quantitative RT-PCR (qRT-PCR) for Nrf2 Target Genes
-
RNA Extraction and cDNA Synthesis:
-
Following GSH-EE treatment, extract total RNA from cells using TRIzol or a column-based kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, GCLM, GSR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 4: Example Primer Sequences for Human Nrf2 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NQO1 | GTCATTCTCTGGCCAATTCAGAGT | TGGAGTGTGCCCAATGCTATA |
| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| GCLC | GCTGTCACCATCAGGGAGTTAC | CAACATCTCCCCTTCATACTCC |
| GCLM | AACCAGGTTGGAGACACCTT | GCTTTGAATGGCAAGGACTT |
| GSR | TGGAAGATCGTCCACCACTAA | GGCATCCAAAGGTTCTACAGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Visualizations of Workflows and Logical Relationships
Caption: Proposed experimental workflow diagram.
Caption: Logical flow for validating GSH-EE's Nrf2 impact.
Conclusion and Future Directions
This compound represents a promising tool for modulating the Nrf2 signaling pathway by effectively increasing intracellular glutathione levels. The primary mechanism of action is indirect, relying on the subsequent S-glutathionylation of Keap1, which leads to Nrf2 stabilization and activation of the ARE-driven antioxidant response. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate and quantify the effects of GSH-EE in various cellular models.
Future research should focus on direct, comprehensive in vitro studies to establish clear dose-response and time-course relationships for GSH-EE on Nrf2 nuclear translocation, ARE-reporter activity, and the expression of a broad panel of Nrf2 target genes. Furthermore, comparing the efficacy of GSH-EE with other GSH prodrugs and direct Nrf2 activators will be crucial for its potential development as a therapeutic agent in diseases associated with oxidative stress and Nrf2 dysfunction.
References
- 1. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent induction of total cellular GSH and NQO1 as well as mitochondrial GSH by 3H-1,2-dithiole-3-thione in SH-SY5Y neuroblastoma cells and primary human neurons: protection against neurocytotoxicity elicited by dopamine, 6-hydroxydopamine, 4-hydroxy-2-nonenal, or hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro–In vivo Hybrid Approach for Studying Modulation of NRF2 in Immortalized Bovine Mammary Cells [frontiersin.org]
- 9. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2 at Critical Windows of Development Alters Tissue-Specific Protein S-Glutathionylation in the Zebrafish (Danio rerio) Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. life-science-alliance.org [life-science-alliance.org]
- 13. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Glutathione Ethyl Ester: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH) is a critical tripeptide antioxidant that plays a pivotal role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting cells from oxidative damage. However, its direct application in cell culture is limited by poor cell permeability. Glutathione Ethyl Ester (GSH-EE) is a cell-permeable derivative of GSH that effectively crosses the cell membrane.[1] Once inside the cell, intracellular esterases hydrolyze GSH-EE to release GSH, thereby increasing intracellular glutathione levels and bolstering the cell's antioxidant capacity.[1] These characteristics make GSH-EE a valuable tool for investigating the roles of glutathione in various cellular processes and for developing therapeutic strategies against oxidative stress-related pathologies.
Mechanism of Action
This compound is designed to efficiently deliver glutathione into cells. The ethyl ester group neutralizes the negative charge of the carboxyl group in the glycine (B1666218) residue of GSH, rendering the molecule more lipophilic and enabling it to passively diffuse across the cell membrane. Intracellularly, non-specific esterases rapidly cleave the ester bond, releasing functional glutathione. This bypasses the rate-limiting step of de novo glutathione synthesis, which is dependent on the availability of its precursor amino acids, particularly cysteine. The elevated intracellular GSH levels enhance the cell's ability to neutralize reactive oxygen species (ROS), detoxify harmful compounds, and maintain a reduced intracellular environment.
Data Presentation
Table 1: Dose-Dependent Effect of this compound (GSH-EE) on Intracellular Glutathione (GSH) Levels in Rat Mesencephalic Cultures
| GSH-EE Concentration (mM) | Treatment Time (hours) | Intracellular GSH (% of Basal Level) |
| 0 (Control) | 24 | 100 |
| 2.5 | 24 | 166 |
| 5.0 | 24 | 244 |
| 10.0 | 24 | 291 |
| Data is synthesized from a study on rat mesencephalic cultures. Basal levels of GSH in the control cultures were 1.75 ± 0.11 μmol/100mg protein. |
Table 2: Neuroprotective Effect of this compound (GSH-EE) Pre-treatment Against Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress
| Pre-treatment | Oxidative Stressor | Outcome |
| No Pre-treatment | 75 µM H₂O₂ for 6 hours | Significant reduction in neuronal viability |
| 1-5 mM GSH-EE for 24 hours | 75 µM H₂O₂ for 6 hours | Protection of mesencephalic neurons from oxidative stress |
| This table summarizes the protective effects of GSH-EE as observed in rat mesencephalic cultures.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound (GSH-EE) Stock Solution
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of GSH-EE powder.
-
Dissolve the GSH-EE powder in sterile water or PBS to create a stock solution of a desired concentration (e.g., 100 mM).
-
Gently vortex the solution until the GSH-EE is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage. It is recommended to use freshly prepared solutions for optimal results.
Protocol 2: Treatment of Cultured Cells with this compound (GSH-EE)
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
GSH-EE stock solution (from Protocol 1)
-
Sterile culture plates or flasks
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, prepare the desired final concentrations of GSH-EE by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Typical working concentrations range from 1 mM to 10 mM.[2]
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of GSH-EE. Include a vehicle control (medium with the same volume of the solvent used for the stock solution, e.g., water or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours).[2] The optimal incubation time may vary depending on the cell type and the specific experimental goals.
Protocol 3: Assessment of Intracellular Glutathione (GSH) Levels
Materials:
-
GSH-EE treated and control cells
-
Assay kit for measuring intracellular glutathione (e.g., based on the DTNB-GSSG reductase recycling assay)
-
Lysis buffer (provided with the assay kit or a suitable alternative)
-
Microplate reader
Procedure:
-
After the GSH-EE treatment period, wash the cells twice with ice-cold PBS to remove any remaining extracellular GSH-EE.
-
Lyse the cells according to the protocol provided with the glutathione assay kit. This typically involves adding a specific lysis buffer and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet any cellular debris.
-
Transfer the supernatant to a new tube. This supernatant contains the intracellular components, including GSH.
-
Perform the glutathione assay according to the manufacturer's instructions. This usually involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at around 412 nm.
-
Quantify the protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the GSH levels to the total protein content.
-
Calculate the intracellular GSH concentration and express the results as nmol/mg of protein or as a percentage of the control.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
GSH-EE treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Following the desired treatment with GSH-EE and/or an oxidative stressor (e.g., H₂O₂), carefully remove the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
References
Application Notes: Utilizing Glutathione Ethyl Ester to Elevate Intracellular Glutathione Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH) is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a multitude of cellular processes.[1] It is a critical antioxidant, detoxifies xenobiotics, maintains redox homeostasis, and regulates signaling pathways involved in cell proliferation and apoptosis.[1][2] Dysregulation of intracellular GSH levels is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Consequently, the ability to modulate intracellular GSH concentrations is a crucial tool for both basic research and therapeutic development.
Direct supplementation with GSH is often ineffective due to its short half-life and poor cellular uptake.[3][4] To overcome this limitation, cell-permeable derivatives have been developed, among which Glutathione Ethyl Ester (GSH-EE) is a prominent example.[3][4] GSH-EE is a prodrug that efficiently crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release free GSH, effectively increasing its intracellular concentration.[5][6]
These application notes provide a comprehensive guide to using GSH-EE in a research setting, including its mechanism of action, comparative efficacy, and detailed experimental protocols.
Mechanism of Action
The efficacy of this compound lies in its modified chemical structure. The esterification of the glycine (B1666218) residue's carboxyl group neutralizes its negative charge, rendering the molecule more lipophilic. This increased lipophilicity facilitates its passive diffusion across the plasma membrane into the cell. Once inside, non-specific intracellular esterases cleave the ethyl ester bond, releasing fully functional GSH and a molecule of ethanol.[5] This process effectively bypasses the cell membrane transport limitations of native GSH.
Advantages Over Other Glutathione Precursors
GSH-EE offers distinct advantages compared to other common methods of increasing intracellular GSH, such as direct GSH administration or the use of precursors like N-acetylcysteine (NAC). While NAC provides the cysteine necessary for de novo GSH synthesis, its efficacy can be limited by the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH production.[7] Studies have shown that some esterified derivatives of NAC, like N-acetylcysteine ethyl ester (NACET), can be significantly more effective than both NAC and GSH-EE at increasing intracellular GSH.[7][8][9] However, GSH-EE directly delivers the complete tripeptide, bypassing the enzymatic synthesis steps required by NAC.
Data Presentation: Comparative Efficacy of GSH-Boosting Agents
The following table summarizes data from a comparative study on the ability of different agents to increase intracellular GSH levels in Human Umbilical Vein Endothelial Cells (HUVEC).
| Compound | Concentration (mM) | Incubation Time (h) | Intracellular GSH Increase (nmol/mg protein) | Reference |
| Control (Untreated) | - | 18 | ~25 | [8] |
| N-acetylcysteine (NAC) | 0.5 - 5 | 18 | No significant increase | [8] |
| This compound (GSH-EE) | 0.5 - 5 | 18 | No significant increase | [8] |
| N-acetylcysteine Ethyl Ester (NACET) | 0.5 | 18 | ~125 (Peak increase) | [8] |
| N-acetylcysteine Ethyl Ester (NACET) | 5 | 18 | ~50 | [8] |
Note: In this specific study using HUVECs, NACET was found to be the most potent agent.[8] The efficacy of GSH-EE can be highly cell-type dependent. For example, in rat mesencephalic cultures, GSH-EE produced a dose-dependent increase in intracellular GSH where native GSH did not.[10]
Applications in Research and Drug Development
GSH-EE is a valuable tool for investigating the role of intracellular GSH in various physiological and pathological contexts.
-
Oxidative Stress Studies : To protect cells from oxidative damage induced by toxins, radiation, or reactive oxygen species (ROS).[5][10][11]
-
Neurodegenerative Disease Research : To study the neuroprotective effects of elevated GSH levels in models of diseases like Parkinson's, where GSH depletion is a known factor.[10]
-
Metabolic and Mitochondrial Research : To rescue mitochondrial defects and assess the role of mitochondrial GSH pools.[11]
-
Immunology and Inflammation : To modulate inflammatory responses and study redox signaling in immune cells.[5]
-
Drug Development : To investigate its potential to enhance the efficacy or reduce the side effects of other therapeutic agents.[5]
Experimental Protocols
Protocol 1: Preparation and Administration of GSH-EE to Cultured Cells
This protocol describes the general procedure for preparing a GSH-EE solution and treating adherent cells in culture.
Materials:
-
This compound (powder form)
-
Sterile, organic solvent-free aqueous buffer (e.g., PBS, pH 7.2-7.4, or serum-free culture medium)
-
Adherent cells in culture (e.g., in 6-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Solution Preparation:
-
GSH-EE is soluble in water and aqueous buffers.[12] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[12]
-
Crucially, aqueous solutions of GSH-EE are not stable and should be prepared fresh immediately before each experiment. Do not store the aqueous solution for more than one day.[12]
-
Under sterile conditions in a biosafety cabinet, weigh the desired amount of GSH-EE powder.
-
Dissolve the powder directly in a sterile aqueous buffer or serum-free medium to create a concentrated stock solution (e.g., 100 mM). Ensure the pH is adjusted to ~7.2 if necessary.[3]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of GSH-EE. Typical working concentrations range from 1 mM to 10 mM, but should be optimized for your specific cell type and experimental goals.[10][11]
-
For example, to achieve a final concentration of 5 mM in 2 mL of medium, add 100 µL of a 100 mM stock solution to 1.9 mL of fresh medium.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Return the cells to a 37°C, 5% CO₂ incubator for the desired treatment duration. Incubation times can range from a few hours to 24 hours or more, depending on the experimental endpoint.[10]
-
-
Downstream Analysis:
-
Following incubation, the cells are ready for analysis, such as quantification of intracellular GSH (see Protocol 2), viability assays, or other functional assays.
-
Protocol 2: Quantification of Intracellular GSH using DTNB (Ellman's Reagent)
This protocol outlines a common colorimetric method for measuring total intracellular GSH. The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) measurable at 412 nm.[13]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Deproteinization solution (e.g., 5% 5-sulfosalicylic acid, SSA)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer with 5 mM EDTA, pH 7.5)
-
DTNB solution (in reaction buffer)
-
GSH standard solutions (for generating a standard curve)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Sample Preparation:
-
After GSH-EE treatment, place culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells (e.g., by scraping or trypsinization). Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ice-cold deproteinization solution (e.g., 5% SSA). This lyses the cells and precipitates proteins.
-
Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the intracellular GSH. This is your sample for the assay.
-
-
GSH Standard Curve:
-
Prepare a series of known GSH concentrations (e.g., 0-100 µM) in the same deproteinization solution used for the samples.
-
-
Assay:
-
In a 96-well plate, add a small volume of your samples and standards to separate wells.
-
Add the reaction buffer to each well.
-
To initiate the reaction, add the DTNB solution to all wells.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Measurement and Quantification:
-
Measure the absorbance of each well at 412 nm using a microplate reader.[13]
-
Subtract the absorbance of the blank (0 µM GSH) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the GSH concentration in your samples.
-
Normalize the GSH concentration to the amount of protein in the original cell lysate (which can be determined from the protein pellet using a BCA or Bradford assay) to express the final result as nmol GSH/mg protein.
-
Signaling Pathways Influenced by Intracellular GSH
Intracellular GSH levels are not merely a passive defense mechanism; they are integral to cellular signaling. The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox environment and influences multiple signaling pathways.
One of the most critical pathways regulated by redox status is the Nrf2-ARE pathway . Nuclear factor-erythroid-2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes, including γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.[3][6] Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative or electrophilic stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby boosting cellular defense capacity, including GSH synthesis.[6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 4. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 118421-50-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of intracellular glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glutathione Ethyl Ester in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH) is a critical endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, a key contributor to neurodegenerative diseases.[1][2][3] However, the therapeutic administration of GSH is limited by its poor cell permeability. Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative, effectively elevates intracellular GSH levels, offering a promising strategy for neuroprotection.[4][5][6] This document provides detailed application notes and protocols for utilizing GSH-EE in neuroprotection assays, supported by quantitative data and visual representations of experimental workflows and signaling pathways. A related compound, gamma-glutamylcysteine (B196262) ethyl ester (GCEE), which also boosts intracellular GSH, is mentioned as it is often used in similar studies.[7][8][9][10]
Mechanism of Action
GSH-EE readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release GSH. This bypasses the rate-limiting step in GSH synthesis and effectively increases the intracellular GSH pool.[4][5] The elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful compounds, and maintain a reduced intracellular environment, thereby protecting neurons from oxidative damage and mitochondrial dysfunction implicated in neurodegeneration.[1][4][11]
Key Applications in Neuroprotection Assays
GSH-EE is a valuable tool for investigating the role of glutathione in various neurodegenerative models and for assessing the efficacy of neuroprotective strategies. Key applications include:
-
Modeling Neurodegenerative Diseases: Investigating the protective effects of GSH-EE in in vitro and in vivo models of Parkinson's disease, Alzheimer's disease, stroke, and traumatic brain injury.[4][7][8][11]
-
Screening Neuroprotective Compounds: Using GSH-EE as a positive control or benchmark for evaluating novel antioxidant and neuroprotective drug candidates.
-
Mechanistic Studies: Elucidating the downstream effects of GSH replenishment on neuronal signaling pathways, mitochondrial function, and cell survival.
Experimental Protocols
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol details the assessment of GSH-EE's protective effect against hydrogen peroxide (H₂O₂) induced oxidative stress in primary mesencephalic neuronal cultures.[4]
Materials:
-
This compound (GSH-EE)
-
Primary mesencephalic neuronal cultures
-
Neurobasal medium with supplements
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary mesencephalic neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 24 hours.
-
GSH-EE Pre-treatment: Prepare fresh solutions of GSH-EE in culture medium at desired concentrations (e.g., 1 mM, 2.5 mM, 5 mM). Remove the existing medium from the cells and add the GSH-EE containing medium. Incubate for 24 hours.[4]
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in culture medium (e.g., 75 μM). Remove the GSH-EE containing medium and expose the cells to the H₂O₂ solution for 6 hours.[4]
-
Recovery: Remove the H₂O₂ containing medium, wash the cells gently with PBS, and add fresh culture medium. Allow the cells to recover for 3 days.[4]
-
Cell Viability Assessment (MTT Assay):
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Assessment of Protection Against Mitochondrial Toxins
This protocol outlines the procedure to evaluate the neuroprotective effects of GSH-EE against mitochondrial complex I and II inhibitors, MPP⁺ and malonate, respectively.[4][5]
Materials:
-
This compound (GSH-EE)
-
Primary mesencephalic neuronal cultures
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Malonate
-
Dopamine (B1211576) and GABA uptake assay reagents (radiolabeled dopamine and GABA)
-
Tyrosine Hydroxylase (TH) antibody for immunocytochemistry
Procedure:
-
Cell Plating and GSH-EE Pre-treatment: Follow steps 1 and 2 from the protocol above.
-
Mitochondrial Toxin Exposure:
-
For MPP⁺: Prepare a 0.5 μM solution of MPP⁺ in culture medium.
-
For Malonate: Prepare a 50 mM solution of malonate in culture medium.
-
Remove the GSH-EE medium and expose the cells to either MPP⁺ or malonate for 24 hours.[4]
-
-
Recovery: Remove the toxin-containing medium, wash with PBS, and add fresh medium. Allow a 3-day recovery period.[4]
-
Assessment of Neuronal Function:
-
Dopamine and GABA Uptake Assay: Measure the high-affinity uptake of radiolabeled dopamine and GABA to assess the functional integrity of dopaminergic and GABAergic neurons, respectively.[4]
-
Tyrosine Hydroxylase (TH) Staining: Perform immunocytochemistry using an anti-TH antibody to visualize and count surviving dopaminergic neurons.[4]
-
Quantitative Data Summary
The following tables summarize the neuroprotective effects of GSH-EE against various insults as reported in the literature.
Table 1: Neuroprotection by GSH-EE Preloading Against H₂O₂-Induced Toxicity in Mesencephalic Neurons [4]
| Treatment | Dopamine Uptake (% of Control) | GABA Uptake (% of Control) | TH-Positive Cell Count (% of Control) |
| Control | 100 | 100 | 100 |
| 75 μM H₂O₂ | ~50 | ~60 | ~55 |
| 1 mM GEE + H₂O₂ | ~75 | ~80 | Not Reported |
| 2.5 mM GEE + H₂O₂ | ~95 | ~98 | ~95 |
| 5 mM GEE + H₂O₂ | ~100 | ~100 | ~100 |
Table 2: Neuroprotection by GSH-EE Preloading Against Mitochondrial Inhibitors in Mesencephalic Dopamine Neurons [4]
| Treatment | Dopamine Uptake (% of Control) |
| Malonate (50 mM) | |
| Control | 100 |
| Malonate | ~60 |
| 1 mM GEE + Malonate | ~90 |
| MPP⁺ (0.5 μM) | |
| Control | 100 |
| MPP⁺ | ~50 |
| 1 mM GEE + MPP⁺ | ~85 |
Visualizations
Signaling Pathway
Caption: GSH-EE cellular uptake and neuroprotective mechanism.
Experimental Workflow
References
- 1. Dysregulation of Glutathione Homeostasis in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glutathione in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. In vitro and in vivo neuroprotection by gamma-glutamylcysteine ethyl ester against MPTP: relevance to the role of glutathione in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-glutamylcysteine ethyl ester-induced up-regulation of glutathione protects neurons against Abeta(1-42)-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma-glutamylcysteine ethyl ester protects cerebral endothelial cells during injury and decreases blood-brain-barrier permeability after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-glutamylcysteine ethyl ester-induced up-regulation of glutathione protects neurons against Abeta(1-42)-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease. | University of Kentucky College of Arts & Sciences [imaging.as.uky.edu]
- 11. Glutathione monoethyl ester provides neuroprotection in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Glutathione Ethyl Ester in Cancer Cell Line Research
Introduction
Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in cellular defense mechanisms.[1][2] It is a key regulator of cellular redox homeostasis, participating in the detoxification of reactive oxygen species (ROS), and xenobiotics, and maintaining the thiol status of proteins.[1][2] In the context of oncology, the glutathione system is a double-edged sword. While it protects normal cells from carcinogenic insults, elevated intracellular GSH levels in cancer cells are frequently associated with tumor progression and resistance to chemotherapy and radiation.[1][3][4][5][6] This chemoresistance is often attributed to the ability of GSH to neutralize the oxidative stress induced by many anticancer agents.[4][7]
Glutathione Ethyl Ester (GSH-EE) is a cell-permeable derivative of GSH.[8][9][10] Its esterified form facilitates transport across the cell membrane, where it is subsequently hydrolyzed by intracellular esterases to release GSH, thereby augmenting the intracellular glutathione pool.[11][12][13] This property makes GSH-EE an invaluable tool for investigating the multifaceted roles of glutathione in cancer biology, from modulating cell death pathways like apoptosis and ferroptosis to influencing therapeutic resistance.
Mechanism of Action
The primary mechanism of GSH-EE is to increase intracellular GSH concentrations.[8][12][13] Unlike GSH, which is poorly transported into cells, the ethyl ester moiety of GSH-EE renders the molecule more lipophilic, allowing for efficient passage through the plasma membrane.[10][12][13] Once inside the cell, non-specific esterases cleave the ethyl group, liberating functional GSH. This leads to a significant elevation of intracellular GSH levels, often exceeding normal physiological concentrations.[10]
The increased intracellular GSH can then participate in numerous cellular processes:
-
Redox Homeostasis: Elevated GSH levels enhance the cell's capacity to neutralize ROS, thereby mitigating oxidative stress.[14][15] This is achieved through the action of glutathione peroxidases (GPXs), which use GSH as a cofactor to reduce hydrogen peroxide and lipid hydroperoxides.[16][17][18]
-
Detoxification: GSH is a substrate for glutathione S-transferases (GSTs), a family of enzymes that conjugate GSH to various electrophilic compounds, including many chemotherapeutic drugs, facilitating their detoxification and efflux from the cell.[1][2][19]
-
Modulation of Cell Death: By quenching ROS and maintaining a reduced intracellular environment, elevated GSH can protect cancer cells from apoptosis (programmed cell death).[3][20] Conversely, depletion of GSH is a key trigger for ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][16][17][21] GSH-EE can be used to rescue cells from ferroptosis by replenishing the GSH pool required for GPX4 activity.[16][17][18]
Data Presentation
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | GSH-EE Concentration | Observed Effect | Reference |
| PANC-1, AsPC-1, BxPC-3, S2-013 | Pancreatic Cancer | Not specified | Decreased lipid oxidation and ferroptosis in cystine-deficient cells. | [8] |
| Human Lymphoid Cells | Leukemia/Lymphoma | 5 mM | Increased viability of irradiated cells. | [8] |
| HT29, HepG2 | Colon Carcinoma, Hepatocellular Carcinoma | 10 mM | A 4- to 5-fold increase in GSH levels completely inhibited apoptosis induced by TRAIL and cisplatin (B142131) combination treatment. | [3] |
| Human Ovarian Tumor Cells (1A9, A2780, 1A9/4E) | Ovarian Cancer | Not specified | GSH-EE is transported more effectively than GSH monoethyl ester, leading to higher intracellular GSH levels. | [12][22] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the effect of GSH-EE on the viability of cancer cells.
Materials:
-
This compound (GSH-EE)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[23]
-
GSH-EE Preparation: Prepare a stock solution of GSH-EE in sterile water or PBS.[11] Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare fresh solutions for each experiment.[11][24]
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of GSH-EE. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate for 15-30 minutes to ensure complete dissolution and measure the absorbance at 562 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe H2DCFDA to measure intracellular ROS levels following GSH-EE treatment.
Materials:
-
This compound (GSH-EE)
-
Target cancer cell line
-
Phenol (B47542) red-free culture medium
-
Phosphate-buffered saline (PBS)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution (10 µM in phenol red-free medium)
-
Oxidative stress-inducing agent (e.g., H₂O₂) (optional)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of GSH-EE in phenol red-free medium for the desired time.
-
H2DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.[11]
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.[11]
-
(Optional) Induction of Oxidative Stress: Add 100 µL of the oxidative stress-inducing agent in phenol red-free medium to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the relative change in ROS levels.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring the total intracellular GSH content.
Materials:
-
This compound (GSH-EE)
-
Target cancer cell line
-
Phosphate-buffered saline (PBS)
-
Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)
-
Glutathione Assay Kit (containing DTNB, glutathione reductase, NADPH, and GSH standard)
-
Cell scraper
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with GSH-EE for the chosen duration.
-
Cell Lysis and Deproteinization: Wash the cells with ice-cold PBS. Scrape the cells in deproteinization solution.[11]
-
Sample Preparation: Homogenize the cell lysate and centrifuge to pellet the precipitated proteins. Collect the supernatant which contains the GSH.[23]
-
GSH Assay: Follow the manufacturer's instructions for the glutathione assay kit. Typically, this involves adding the sample supernatant to a reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically. The rate of color change is proportional to the glutathione concentration.[11]
-
Calculation: Determine the GSH concentration in the samples by comparing the rate of absorbance change to a GSH standard curve. Normalize the GSH concentration to the protein content of the cell lysate.[11]
Visualization of Pathways and Workflows
Caption: Mechanism of this compound in cancer cells.
Caption: Workflow for measuring intracellular ROS.
References
- 1. Glutathione-Dependent Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of glutathione in cancer progression and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione-Depleting Pro-Oxidant as a Selective Anticancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Transport of glutathione diethyl ester into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Synthetic Lethal Interaction between Glutathione Synthesis and Mitochondrial Reactive Oxygen Species Provides a Tumor-Specific Vulnerability Dependent on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ferroptosis and Its Multifaceted Role in Cancer: Mechanisms and Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutathione metabolism in ferroptosis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutathione in Cancer Cell Death | MDPI [mdpi.com]
- 21. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. benchchem.com [benchchem.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Glutathione Ethyl Ester Treatment in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glutathione (B108866) Ethyl Ester (GSH-EE) and its precursors as a therapeutic strategy in preclinical animal models of Parkinson's disease (PD). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of glutathione replenishment.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. A key pathological feature of PD is oxidative stress, and a consistent finding in both PD patients and animal models is a depletion of reduced glutathione (GSH), a major intracellular antioxidant.[1][2][3][4] The replenishment of brain GSH levels, therefore, represents a promising neuroprotective strategy. However, systemic administration of GSH is largely ineffective as it does not readily cross the blood-brain barrier.[5][6] Glutathione ethyl ester (GSH-EE), a more lipophilic derivative, has been developed to enhance cellular uptake and brain penetration.[5][6] These notes summarize the key findings, quantitative data, and experimental protocols from studies investigating GSH-EE and related compounds in animal models of PD.
Key Findings from Preclinical Studies
Treatment with GSH-EE and its precursor, gamma-glutamylcysteine (B196262) ethyl ester (GCEE), has demonstrated significant neuroprotective effects in various in vitro and in vivo models of Parkinson's disease.[1][5][7] The primary mechanism of action is the replenishment of intracellular GSH levels, thereby mitigating oxidative stress, mitochondrial dysfunction, and subsequent dopaminergic cell death.[1][5]
Neuroprotective Effects:
-
Protection against Neurotoxins: GSH-EE and GCEE have been shown to protect dopaminergic neurons from toxins commonly used to model PD, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its active metabolite MPP+, as well as 6-hydroxydopamine (6-OHDA).[5][7][8]
-
Restoration of Mitochondrial Function: By replenishing GSH levels, these compounds help to restore mitochondrial complex I activity, which is often impaired in PD.[1]
-
Reduction of Oxidative Stress: Elevated GSH levels enhance the detoxification of reactive oxygen species (ROS), reducing oxidative damage to lipids, proteins, and DNA.[1][4][5]
-
Behavioral Improvements: In animal models, GSH-EE treatment has been associated with the amelioration of motor deficits induced by neurotoxins.[9]
Challenges and Considerations:
-
Blood-Brain Barrier Penetration: While more effective than GSH, the delivery of GSH-EE to the brain can still be a challenge. Some studies have found that central (intracerebroventricular) administration is more effective than peripheral (subcutaneous) administration in raising brain GSH levels.[5][6]
-
Dosage and Toxicity: High concentrations of GSH-EE have been reported to cause toxicity in vitro.[5] Therefore, careful dose-response studies are crucial.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on GSH-EE and GCEE treatment in animal models of Parkinson's disease.
Table 1: In Vitro Studies
| Compound | Cell/Tissue Model | Toxin & Concentration | Treatment Concentration | Duration | Key Outcome | Reference |
| GSH-EE | Rat Mesencephalic Culture | MPP+ (0.5µM) | 1-10 mM | 24 hr pre-treatment | Protected neurons from toxicity | [5][6] |
| GSH-EE | Rat Mesencephalic Culture | Malonate (50 mM) | 1-10 mM | 24 hr pre-treatment | Protected neurons from toxicity | [5][6] |
| GSH-EE | Rat Mesencephalic Culture | H₂O₂ (75 µM) | 1-10 mM | 24 hr pre-treatment | Protected neurons from oxidative stress | [5][6] |
| GCEE | Primary Neuronal Culture | Aβ(1-42) | Not specified | Not specified | Increased cellular GSH and protected against neurotoxicity | [10] |
| GCEE | Human Brain Microvascular Endothelial Cells | H₂O₂ | Not specified | Not specified | Reduced ROS and cell death | [11] |
Table 2: In Vivo Studies
| Compound | Animal Model | Toxin & Dosing Regimen | Treatment Route & Dosage | Duration | Key Outcome | Reference |
| GSH-EE | Rat | Chronic MPP+ Infusion (0.142 mg/kg/day) | Intracerebroventricular (ICV) Co-infusion (10 mg/kg/day) | 28 days | Significantly protected against striatal dopamine (B1211576) loss | [5][6] |
| GSH-EE | Rat | Transient Focal Cerebral Ischemia (MCA occlusion) | ICV Infusion | 2 hr during occlusion, 48 hr reperfusion | Reduced infarct size from 46% to 16% | [12] |
| GCEE | Mouse | Systemic MPTP | Not specified | Not specified | Counteracted GSH loss and neurodegeneration | [7] |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
The MPTP model is a widely used neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease.[13][14]
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (8-10 weeks old)
-
GSH-EE or GCEE
-
Vehicle for GSH-EE/GCEE (e.g., saline)
Protocol:
-
Animal Handling: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh on the day of injection.
-
MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[14]
-
GSH-EE/GCEE Preparation: Dissolve GSH-EE or GCEE in the appropriate vehicle. The dosage will need to be optimized based on the specific study design.
-
GSH-EE/GCEE Administration: Administer the treatment compound via the desired route (e.g., i.p. or oral gavage). The treatment can be given before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field) to assess motor function at various time points after MPTP administration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for neurochemical analysis (e.g., HPLC for dopamine and its metabolites), immunohistochemistry (e.g., tyrosine hydroxylase staining for dopaminergic neurons), and biochemical assays (e.g., GSH levels, markers of oxidative stress).
6-OHDA Rat Model of Parkinson's Disease
The 6-OHDA model involves the stereotaxic injection of this neurotoxin directly into the brain, typically in the substantia nigra or the medial forebrain bundle, to create a unilateral lesion.[15][16]
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Hamilton syringe
-
GSH-EE or GCEE
-
Vehicle for GSH-EE/GCEE
Protocol:
-
Animal Handling and Anesthesia: Acclimatize rats and anesthetize them using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
6-OHDA Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µl.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Drill a small hole in the skull over the target injection site (e.g., medial forebrain bundle).
-
6-OHDA Injection: Slowly inject the 6-OHDA solution into the target site using a Hamilton syringe. For a unilateral lesion, a typical volume is 2-4 µl.
-
GSH-EE/GCEE Administration: Administer the treatment compound. For central delivery, a cannula can be implanted for intracerebroventricular infusion.[5][6] For peripheral administration, routes such as i.p. or oral gavage can be used.
-
Behavioral Assessment: Assess rotational behavior induced by apomorphine (B128758) or amphetamine to confirm the unilateral lesion and to evaluate the therapeutic effect of the treatment.
-
Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for analysis as described for the MPTP model.
Visualization of Pathways and Workflows
Signaling Pathway: Neuroprotective Mechanism of this compound
References
- 1. Glutathione Metabolism and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glutathione in dopaminergic neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative stress and antioxidant therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo neuroprotection by gamma-glutamylcysteine ethyl ester against MPTP: relevance to the role of glutathione in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of GSH on PD model induced by 6-OHDA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral improvement and dopamine release in a Parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-glutamylcysteine ethyl ester-induced up-regulation of glutathione protects neurons against Abeta(1-42)-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-glutamylcysteine ethyl ester protects cerebral endothelial cells during injury and decreases blood-brain barrier permeability after experimental brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione monoethyl ester provides neuroprotection in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing Glutathione Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative of glutathione. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring reproducible experimental outcomes.
I. Compound Specifications and Solubility
This compound is typically supplied as a crystalline solid.[1][2] It is essential to handle the compound in a controlled environment to prevent degradation.
Data Summary: Solubility and Storage
| Parameter | Solvent | Concentration/Condition | Stability of Solid | Stability of Solution | Source |
| Solubility | Water | ~20 mg/mL | ≥ 4 years at -20°C | Not recommended for more than one day | [1][3] |
| PBS (pH 7.2) | ~10 mg/mL | ≥ 4 years at -20°C | Not recommended for more than one day | [1][2][3] | |
| DMSO | 100 mg/mL (298.17 mM) | ≥ 4 years at -20°C | 6 months at -80°C; 1 month at -20°C (protect from light) | [4] | |
| Storage of Solid | -20°C | ≥ 4 years | N/A | [1] | |
| Storage of Stock Solution | DMSO | -80°C | N/A | Up to 6 months | [4] |
| DMSO | -20°C | N/A | Up to 1 month (protect from light) | [4] | |
| Aqueous Buffers | Not Recommended | N/A | Prepare fresh; do not store for more than one day | [1][2] |
II. Experimental Protocols
A. Preparation of a Concentrated Stock Solution in DMSO (100 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for long-term storage, which can be diluted for various in vitro experiments.
Materials:
-
This compound (GSH-EE) solid
-
Anhydrous DMSO (newly opened recommended)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
Procedure:
-
Equilibration: Allow the container of GSH-EE to warm to room temperature before opening to prevent condensation.
-
Weighing: In a fume hood or on a designated weighing station, accurately weigh the desired amount of GSH-EE.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of GSH-EE.
-
Mixing: Vortex the solution until the solid is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath may be used.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Protect from light.[4]
B. Preparation of Aqueous Working Solutions for In Vitro Assays
For most biological experiments, it is recommended to prepare fresh aqueous solutions from the solid compound or a DMSO stock solution.[1]
Materials:
-
GSH-EE solid or DMSO stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile conical tubes or appropriate containers
Procedure:
-
From Solid:
-
From DMSO Stock:
-
Thaw an aliquot of the GSH-EE DMSO stock solution.
-
Dilute the stock solution with the appropriate aqueous buffer to the final desired concentration.
-
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][2]
III. Experimental Workflow Diagram
Caption: Workflow for preparing and storing this compound solutions.
IV. Important Considerations
-
Purity: Use high-purity GSH-EE (≥95%) for all experiments to ensure reliable and reproducible results.[1]
-
Safety: GSH-EE should be handled with care. Avoid ingestion, inhalation, and contact with skin and eyes. Always wash hands thoroughly after handling.[1][5]
-
Hydrolysis: GSH-EE is a cell-permeable ester that is rapidly hydrolyzed by intracellular esterases to release glutathione.[6][7] This is the basis of its biological activity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by preparing single-use aliquots.[4]
-
Aqueous Instability: Due to its ester linkage, GSH-EE is susceptible to hydrolysis in aqueous solutions. Therefore, it is critical to prepare these solutions fresh for each experiment.[1][2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS 92614-59-0 | Cayman Chemical | Biomol.de [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Buy this compound | 118421-50-4 [smolecule.com]
- 7. This compound | Peptide | GSH donor | TargetMol [targetmol.com]
Application of Glycogen Synthase Kinase-3 (GSK3) Inhibitors in Oocyte Vitrification and Maturation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocyte in vitro maturation (IVM) and vitrification are cornerstone technologies in assisted reproductive technology (ART) and fertility preservation. However, both processes can compromise the oocyte's developmental competence. Oocyte maturation is a complex process involving nuclear and cytoplasmic changes, governed by intricate signaling pathways. Vitrification, a cryopreservation technique, exposes oocytes to high concentrations of cryoprotectants and extreme temperature changes, which can lead to cellular stress and reduced viability. Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell cycle regulation, metabolism, and apoptosis. The strategic inhibition of GSK3 has emerged as a promising approach to enhance the efficiency of both oocyte maturation and vitrification by modulating key signaling pathways. This document provides detailed application notes and protocols for the use of GSK3 inhibitors in these contexts.
Mechanism of Action of GSK3 Inhibitors in Oocytes
GSK3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. Its activity is crucial for maintaining meiotic arrest in immature oocytes. The inhibition of GSK3 can influence oocyte maturation and survival through several signaling pathways, most notably the PI3K/Akt and Wnt/β-catenin pathways.
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway leads to the phosphorylation and inactivation of GSK3. This cascade is known to be involved in the regulation of oocyte growth and meiotic progression.
-
Wnt/β-catenin Pathway: GSK3 is a key component of the β-catenin destruction complex. Inhibition of GSK3 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to regulate gene expression involved in cell proliferation and development.
By modulating these pathways, GSK3 inhibitors can help maintain oocyte viability, improve maturation rates, and potentially protect against the cellular stresses associated with vitrification.
Application in Oocyte In Vitro Maturation (IVM)
The use of GSK3 inhibitors during IVM can help synchronize nuclear and cytoplasmic maturation, leading to improved oocyte quality and developmental potential.
Signaling Pathway in Oocyte Maturation
Caption: PI3K/Akt/GSK3 signaling in oocyte maturation.
Quantitative Data: Effect of GSK3 Inhibitors on Oocyte Maturation
| Inhibitor | Species | Concentration | Maturation Rate (%) (Control) | Maturation Rate (%) (Treated) | Reference |
| LiCl | Bovine | 20 mM | 89.7 | 14.1 (arrested at MI) | [1][2] |
| BIO | Bovine | 10 µM | 89.7 | ~40 (arrested at MI) | [1] |
| CHIR99021 | Bovine | 3 µM | 24 (blastocyst rate) | 38 (blastocyst rate) | [3] |
| CHIR99021 | Cashmere Goat | 0.4 µM | 35.59 (cleavage rate) | 46.15 (cleavage rate) | [4] |
Protocol: In Vitro Maturation of Oocytes with GSK3 Inhibitor (CHIR99021)
Materials:
-
Immature cumulus-oocyte complexes (COCs)
-
Oocyte maturation medium (e.g., TCM-199 based) supplemented with gonadotropins (FSH, LH), estradiol, and serum.
-
CHIR99021 (stock solution in DMSO)
-
Incubator (38.5°C, 5% CO2 in humidified air)
-
Stereomicroscope
-
Pipettes and sterile dishes
Procedure:
-
Prepare Maturation Medium: Prepare the oocyte maturation medium. On the day of the experiment, supplement the medium with the required hormones and serum.
-
Prepare CHIR99021 Working Solution: Dilute the CHIR99021 stock solution in the maturation medium to the desired final concentration (e.g., 0.4 - 3 µM). Include a vehicle control (DMSO) at the same final concentration as the CHIR99021-treated group.
-
COC Collection: Collect immature COCs from ovarian follicles.
-
Washing: Wash the collected COCs three times in a handling medium.
-
Culture: Place groups of 20-30 COCs in 100 µL droplets of the prepared maturation medium (control and CHIR99021-treated) under mineral oil.
-
Incubation: Culture the COCs for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2.
-
Evaluation of Maturation: After the maturation period, denude the oocytes from cumulus cells by gentle pipetting in the presence of hyaluronidase. Assess nuclear maturation by observing the extrusion of the first polar body under a microscope. Oocytes at the metaphase II (MII) stage are considered mature.
Application in Oocyte Vitrification
Incorporating GSK3 inhibitors into the vitrification protocol may protect oocytes from cryoinjury by reducing apoptosis and stabilizing the cytoskeleton, thereby improving post-warming survival and developmental competence.
Experimental Workflow: Oocyte Vitrification with GSK3i Pre-treatment
Caption: Workflow for oocyte vitrification with GSK3i.
Quantitative Data: Effect of Vitrification on Oocyte Survival and Development
| Parameter | Fresh Oocytes | Vitrified Oocytes | Reference |
| Survival Rate (%) | N/A | 89.7 - 97 | [5][6] |
| Fertilization Rate (%) | ~70-80 | ~70-79 | [7] |
| Blastocyst Rate (%) | ~30-50 | ~23-36 | [6] |
Note: Data on the direct effect of GSK3 inhibitors on vitrification outcomes is limited. The table presents general outcomes of oocyte vitrification.
Protocol: Oocyte Vitrification and Warming with GSK3 Inhibitor Pre-treatment
Materials:
-
Mature (MII) oocytes (freshly matured in vitro with or without GSK3i)
-
GSK3 inhibitor (e.g., CHIR99021)
-
Vitrification and warming kits (commercial kits are recommended, e.g., Kitazato, Vitrolife)
-
Liquid nitrogen
-
Vitrification carriers (e.g., Cryotop)
-
Stereomicroscope and incubator
Procedure:
Part 1: Pre-treatment and Vitrification
-
GSK3i Pre-treatment: Following IVM, incubate the mature oocytes in a maturation medium supplemented with the desired concentration of GSK3 inhibitor (e.g., 3 µM CHIR99021) for 1-2 hours prior to starting the vitrification process.
-
Equilibration: Transfer the pre-treated oocytes into the Equilibration Solution (ES) for the time specified by the kit manufacturer (typically 5-15 minutes). This solution contains a lower concentration of cryoprotectants.
-
Vitrification: Move the oocytes from the ES into the Vitrification Solution (VS), which has a higher concentration of cryoprotectants. This step is time-critical and should be performed rapidly (typically 30-60 seconds) to minimize toxicity.
-
Loading: Load the oocytes onto the vitrification carrier with a minimal volume of VS.
-
Plunging: Immediately plunge the carrier into liquid nitrogen.
-
Storage: Secure the carrier and store it in a liquid nitrogen tank.
Part 2: Warming
-
Preparation: Prepare the warming solutions in a dish according to the kit's instructions. Typically, this involves a series of solutions with decreasing concentrations of sucrose.
-
Warming: Rapidly move the vitrification carrier from the liquid nitrogen directly into the first warming solution (pre-warmed to 37°C). The oocytes will dislodge from the carrier.
-
Stepwise Rehydration: Transfer the oocytes sequentially through the warming solutions as per the manufacturer's protocol. This allows for the gradual removal of cryoprotectants and rehydration of the oocytes.
-
Washing: Wash the warmed oocytes in a handling medium.
-
Recovery: Culture the oocytes in a suitable culture medium for 2-3 hours to allow for cellular recovery before proceeding with fertilization.
Concluding Remarks
The application of GSK3 inhibitors in oocyte maturation and vitrification presents a promising avenue for improving the efficiency of ART. By targeting key signaling pathways, these small molecules can enhance oocyte quality and resilience to the stresses of in vitro handling and cryopreservation. The protocols provided herein serve as a foundation for researchers to explore the potential of GSK3 inhibition in their specific experimental contexts. Further research is warranted to optimize inhibitor concentrations, timing of treatment, and to fully elucidate the long-term effects on embryo development and offspring health.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Glycogen synthase kinase 3B in bovine oocytes and granulosa cells: possible involvement in meiosis during in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Maturation of Oocytes Retrieved from Ovarian Tissue: Outcomes from Current Approaches and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical reprogramming regulates Tip60 expression to improve cleavage rates in somatic cell nuclear transfer reconstituted embryos of cashmere goats [frontiersin.org]
- 5. Equivalent outcomes of human oocytes after vitrification or slow freezing with a modified rehydration protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence-based outcomes after oocyte cryopreservation for donor oocyte in vitro fertilization and planned oocyte cryopreservation: a guideline (2021) | American Society for Reproductive Medicine | ASRM [asrm.org]
Glutathione Ethyl Ester: A Promising Therapeutic Agent in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Ethyl Ester (GSH-EE) is a cell-permeable derivative of glutathione (GSH), a critical endogenous antioxidant. Due to the poor bioavailability of exogenous GSH, GSH-EE has emerged as a promising therapeutic agent in preclinical studies across a spectrum of diseases. By effectively elevating intracellular GSH levels, GSH-EE offers a potential strategy to combat oxidative stress and its downstream pathological consequences. These application notes provide a comprehensive overview of the preclinical applications of GSH-EE, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic efficacy of Glutathione Ethyl Ester (GSH-EE) and the related compound, γ-glutamylcysteine ethyl ester (GCEE).
Table 1: Efficacy of this compound and Related Compounds in Disease Models
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Airway Hyper-responsiveness (Asthma) | Mice | 0.1% GSH-EE (intraperitoneal) | - Significant attenuation of Airway Hyper-responsiveness (AHR) (P<0.01) - ~45% enhancement in lung thiol content at 2 and 6 hours post-challenge (P<0.05) - Increased γ-GCS activity at 2, 6, and 12 hours post-challenge (P<0.01) | [1][2][3] |
| Stroke (Transient Focal Cerebral Ischemia) | Rat | GSH monoethyl ester (intraventricular infusion) | - Reduction in infarct size from 46% to 16% of the ischemic hemisphere | [4] |
| Myocardial Ischemia-Reperfusion Injury | Dog | γ-glutamylcysteine ethyl ester (GCEE) (3 mg/kg and 10 mg/kg, intravenous) | - Dose-dependent reduction in infarct size: - 3 mg/kg: 26.4% - 10 mg/kg: 19.0% - Control: 40.6% (P<0.05) - Preservation of reduced glutathione levels in ischemic myocardium | [5] |
| Chemotherapy-Induced Toxicity (BCNU) | Mice | GSH monoethyl ester (pretreatment) | - Provided good protection from BCNU toxicity at the highest dose | [6] |
| Chemotherapy-Induced Toxicity (Cyclophosphamide) | Mice | GSH monoethyl ester (pretreatment) | - Provided a very good level of protection from cyclophosphamide (B585) toxicity | [6] |
Signaling Pathways and Mechanisms of Action
Nrf2-Mediated Antioxidant Response
A key mechanism underlying the protective effects of GSH-EE involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[1][2] This leads to the increased expression of enzymes involved in GSH synthesis and recycling, such as γ-glutamylcysteine synthetase (γ-GCS).[1][2]
Experimental Protocols
Animal Model of Airway Hyper-responsiveness (Asthma)
This protocol describes the induction of an allergic asthma model in mice to evaluate the therapeutic potential of GSH-EE.[1][2][3]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
This compound (GSH-EE)
-
Phosphate-buffered saline (PBS)
-
Specific pathogen-free mice (e.g., BALB/c)
Protocol:
-
Sensitization: On day 0, sensitize mice via intraperitoneal injection of 20 µg OVA emulsified in 2 mg of Al(OH)₃ in a total volume of 200 µL saline. A booster injection is given on day 7.
-
Treatment: From day 18 to day 20, administer 0.1% GSH-EE solution intraperitoneally to the treatment group. The control group receives the vehicle (e.g., PBS).
-
Challenge: On day 21, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes.
-
Analysis: At various time points post-challenge (e.g., 2, 6, and 12 hours), assess airway hyper-responsiveness using a whole-body plethysmograph. Subsequently, sacrifice the animals and collect lung tissue for analysis of thiol content and γ-GCS activity.
Rat Model of Stroke (Transient Focal Cerebral Ischemia)
This protocol details the induction of stroke in rats to assess the neuroprotective effects of GSH-EE.[4]
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Glutathione monoethyl ester
-
Saline solution
-
Stereotaxic apparatus
-
Intraventricular cannula
Protocol:
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.
-
Treatment: Immediately following MCAO, begin a continuous intraventricular infusion of either glutathione monoethyl ester or saline (for the control group) into the third ventricle.
-
Reperfusion: After 2 hours of MCAO, withdraw the filament to allow for reperfusion of the ischemic territory.
-
Analysis: Maintain the animals for 48 hours with free access to food and water. After 48 hours, sacrifice the animals, and harvest the brains. Section the brains and stain with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area. Calculate the infarct volume as a percentage of the total hemispheric volume.
Canine Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines the procedure for inducing myocardial ischemia and reperfusion in dogs to evaluate the cardioprotective effects of γ-glutamylcysteine ethyl ester (GCEE).[5]
Materials:
-
Mongrel dogs
-
Anesthetic (e.g., sodium pentobarbital)
-
γ-glutamylcysteine ethyl ester (GCEE)
-
Vehicle control
-
Surgical instruments for thoracotomy
Protocol:
-
Anesthesia and Surgery: Anesthetize the dog and perform a left thoracotomy to expose the heart. Ligate the left anterior descending coronary artery (LAD) to induce myocardial ischemia.
-
Ischemia: Maintain the LAD occlusion for 90 minutes.
-
Treatment and Reperfusion: Just prior to reperfusion, intravenously administer either GCEE (at doses of 3 mg/kg or 10 mg/kg) or the vehicle control. Release the ligature to allow for 5 hours of reperfusion.
-
Analysis: After the reperfusion period, excise the heart and delineate the area at risk and the infarcted area. Calculate the infarct size as a percentage of the area at risk. Additionally, collect myocardial tissue samples from both ischemic and non-ischemic regions to measure glutathione levels.
Concluding Remarks
The preclinical data strongly suggest that this compound is a valuable therapeutic candidate for a range of conditions rooted in oxidative stress. Its ability to effectively replenish intracellular glutathione levels translates into tangible protective effects in models of asthma, stroke, and myocardial infarction. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development of GSH-EE as a potential clinical therapeutic. Future studies should focus on optimizing dosing regimens, exploring different routes of administration to improve bioavailability, and further elucidating the molecular pathways modulated by GSH-EE in various disease contexts.
References
- 1. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound supplementation prevents airway hyper-responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of glutathione, glutathione S-transferases and multidrug resistance-related proteins in cisplatin sensitivity of head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Application Note: Measuring Changes in Glutathione (GSH) Levels after Garcinia kola Seed Extract (GEE) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH) is a critical tripeptide antioxidant that plays a central role in cellular defense against oxidative stress. It directly neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and maintains the redox environment of the cell. Dysregulation of GSH levels is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of agents that can modulate cellular GSH levels are of significant interest in drug discovery and development.
Garcinia kola (bitter kola) is a plant native to West and Central Africa, the seeds of which have been traditionally used for various medicinal purposes. Scientific studies have revealed that Garcinia kola seed extract (GEE) possesses potent antioxidant properties, largely attributed to its rich content of flavonoids, phenolic acids, and other bioactive compounds like kolaviron.[1][2] Notably, GEE has been shown to enhance the endogenous antioxidant defense systems, including the elevation of GSH levels.[3][4] This application note provides detailed protocols for treating biological samples with GEE and subsequently measuring the changes in GSH levels, offering a valuable tool for researchers investigating the therapeutic potential of this natural product.
Data Presentation: Effects of GEE on GSH Levels
The following table summarizes quantitative data from a representative in vivo study investigating the effect of GEE on hepatic GSH concentrations.
| Treatment Group | Dose (mg/kg body weight) | Duration | Tissue | % Increase in GSH (Mean ± SD) | Reference |
| Control | Distilled Water | 14 days | Liver | 0% | [3] |
| GEE | 100 | 14 days | Liver | 13.7% | [3] |
| GEE | 200 | 14 days | Liver | 20.1% | [3] |
Experimental Protocols
Preparation of Garcinia kola Seed Extract (GEE)
This section provides protocols for preparing aqueous and ethanolic extracts of Garcinia kola seeds for in vitro and in vivo studies.
a) Aqueous Extract Preparation
-
Obtain fresh Garcinia kola seeds and remove the seed coats.
-
Wash the seeds thoroughly with distilled water and air-dry them at room temperature.
-
Grind the dried seeds into a fine powder using a mechanical blender.
-
Macerate 100g of the seed powder in 1000 mL of cold distilled water for 72 hours with intermittent shaking.[4]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C.
-
Lyophilize the concentrated extract to obtain a powdered form of aqueous GEE.
-
Store the powdered extract in an airtight container at 4°C. Reconstitute in a suitable vehicle (e.g., distilled water, saline, or cell culture medium) to the desired concentration before use.
b) Ethanolic Extract Preparation
-
Follow steps 1-3 as described for the aqueous extract preparation.
-
Macerate 100g of the seed powder in 1000 mL of 80% ethanol (B145695) for 72 hours at room temperature with periodic stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Allow the concentrated extract to air-dry to a constant weight.
-
Store the dried extract in a desiccator at 4°C. Dissolve in a suitable solvent (e.g., DMSO for in vitro studies, followed by dilution in culture medium) for experimental use.
In Vitro Cell Culture Treatment
-
Plate cells (e.g., HepG2, SH-SY5Y) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of GEE in an appropriate solvent (e.g., sterile PBS for aqueous extract, DMSO for ethanolic extract).
-
Prepare serial dilutions of the GEE stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and replace it with the GEE-containing medium.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve the GEE.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for GSH measurement.
In Vivo Animal Treatment
-
Acclimate animals (e.g., Wistar rats) to laboratory conditions for at least one week before the experiment.
-
Reconstitute the GEE in a suitable vehicle (e.g., distilled water or saline) for oral administration.
-
Divide the animals into experimental groups (e.g., control, GEE low dose, GEE high dose).
-
Administer the GEE or vehicle to the animals daily via oral gavage for the specified duration of the study (e.g., 14 days).[3]
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain).
-
Immediately process the tissues for GSH analysis or flash-freeze them in liquid nitrogen and store at -80°C for later analysis.
Measurement of Glutathione (GSH) Levels
Two common methods for measuring GSH levels are the DTNB-based enzymatic recycling assay and High-Performance Liquid Chromatography (HPLC).
a) DTNB-Based Enzymatic Recycling Assay for Total GSH
This method is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to reduce oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.
Materials and Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4) with 5 mM EDTA
-
DTNB solution (10 mM)
-
NADPH solution (5 mg/mL)
-
Glutathione reductase (GR) solution (50 units/mL)
-
5% Sulfosalicylic acid (SSA)
-
GSH standards (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Cells: Wash cell pellets with ice-cold PBS. Lyse the cells in 5% SSA on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Tissues: Homogenize the tissue (e.g., 100 mg) in 1 mL of ice-cold 5% SSA. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using known concentrations of GSH.
-
In each well, add:
-
120 µL of phosphate buffer
-
30 µL of sample or standard
-
-
Prepare a reaction mixture containing:
-
4.38 mL phosphate buffer
-
313 µL of 10 mM DTNB stock solution
-
50 µL of glutathione reductase
-
-
Add 50 µL of the reaction mixture to each well.
-
Prepare a separate reaction mixture #2 by dissolving 5 mg of NADPH in 5 mL of assay buffer.
-
Add 50 µL of reaction mixture #2 to each well to initiate the reaction.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 3 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of TNB formation (change in absorbance per minute) for each sample and standard.
-
Plot the rate of TNB formation versus the GSH concentration for the standards to generate a standard curve.
-
Determine the total GSH concentration in the samples from the standard curve.
-
To measure GSSG specifically, an additional step is required to mask GSH using a reagent like 2-vinylpyridine (B74390) before the assay. The concentration of reduced GSH can be calculated by subtracting the GSSG concentration from the total GSH concentration.[3]
-
b) HPLC Method for GSH and GSSG Measurement
HPLC provides a more sensitive and specific method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione.
Materials and Reagents:
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for protein precipitation
-
Mobile phase (e.g., sodium phosphate buffer with an organic modifier like acetonitrile)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or fluorescence detector
-
GSH and GSSG standards
Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in an acidic solution (e.g., 5% MPA or PCA) to precipitate proteins and prevent GSH oxidation.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
For GSSG measurement, a derivatization step with a thiol-masking agent like N-ethylmaleimide (NEM) may be necessary.
-
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a buffer such as 0.1 M sodium phosphate and an organic modifier like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 215 nm. For higher sensitivity, fluorescence detection can be used after derivatization with a fluorescent probe like o-phthalaldehyde (B127526) (OPA).
-
-
Quantification:
-
Prepare standard curves for both GSH and GSSG using known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the peaks corresponding to GSH and GSSG based on their retention times compared to the standards.
-
Calculate the concentrations in the samples based on the peak areas and the standard curve.
-
Mandatory Visualizations
Caption: GEE-mediated activation of the PI3K/Akt signaling pathway leading to increased GSH biosynthesis.
Caption: Experimental workflow for measuring changes in GSH levels after GEE treatment.
References
Troubleshooting & Optimization
Stability of Glutathione Ethyl Ester in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Glutathione (B108866) Ethyl Ester (GEE) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Glutathione Ethyl Ester (GEE) and why is it used?
A1: this compound (GEE) is a cell-permeable derivative of L-Glutathione (GSH).[1] The ethyl ester group neutralizes the negative charge of the glycine (B1666218) carboxyl group, increasing its lipophilicity and allowing it to readily cross cell membranes. Once inside the cell, GEE is rapidly hydrolyzed by intracellular esterases to release GSH, thereby increasing intracellular glutathione levels.[1][2] This is particularly useful in experimental settings to study the effects of elevated GSH levels, as GSH itself is not efficiently taken up by most cells.
Q2: How should I prepare and store GEE stock solutions?
A2: GEE is supplied as a crystalline solid and should be stored at -20°C for long-term stability (up to 4 years).[1] For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment and not to store them for more than one day.[1] To prepare an aqueous solution for biological experiments, dissolve the crystalline GEE directly into the aqueous buffer of choice.[1] GEE is soluble in water at approximately 20 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[1]
Q3: What are the primary degradation pathways for GEE in aqueous solution?
A3: The two main degradation pathways for GEE in aqueous solution are:
-
Hydrolysis: The ethyl ester bond is susceptible to hydrolysis, which cleaves the ethyl group and releases glutathione (GSH) and ethanol. This reaction is catalyzed by acid or base and can occur spontaneously in aqueous solutions.
-
Oxidation: The thiol (sulfhydryl) group of the cysteine residue in GEE is prone to oxidation, which can lead to the formation of a disulfide-linked dimer (GEE-SS-GEE). This process can be accelerated by the presence of dissolved oxygen and metal ions.
Q4: How does GEE supplementation affect cellular signaling pathways?
A4: By increasing intracellular GSH levels, GEE can modulate various redox-sensitive signaling pathways. Two key pathways include:
-
Nrf2 Signaling Pathway: Increased GSH levels can influence the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, including those involved in GSH synthesis and regeneration.
-
NF-κB Signaling Pathway: The NF-κB pathway, which is central to inflammatory responses, is also redox-sensitive. GSH can inhibit NF-κB activation by scavenging reactive oxygen species (ROS) that act as signaling molecules in this pathway.
Data Presentation: Stability of GEE in Aqueous Solution
Table 1: Qualitative and Estimated Stability of this compound in Aqueous Solution
| Parameter | Acidic Solution (pH ~4-5) | Neutral Solution (pH ~7.0-7.4) | Basic Solution (pH ~8-9) |
| Primary Degradation | Hydrolysis | Hydrolysis & Oxidation | Base-catalyzed Hydrolysis |
| Estimated Half-life at 25°C | Hours | Hours | Minutes to Hours |
| Recommendation | Prepare fresh, use immediately. | Prepare fresh, use within a few hours.[1] | Highly unstable, avoid if possible. |
Disclaimer: The half-life values are estimations based on the general behavior of amino acid ethyl esters and the explicit recommendation from suppliers to not store aqueous solutions for more than one day.[1] Actual stability will depend on buffer composition, presence of metal ions, and exposure to oxygen.
Experimental Protocols
Protocol 1: Preparation of GEE Solution for Cell Culture Experiments
Objective: To prepare a fresh GEE solution for treating cells in culture.
Materials:
-
This compound (crystalline solid)
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
On the day of the experiment, allow the container of GEE to warm to room temperature before opening to prevent condensation.
-
In a sterile biological safety cabinet, weigh the desired amount of GEE crystalline solid.
-
Dissolve the GEE in a small volume of sterile, serum-free cell culture medium or PBS to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Sterilize the concentrated stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Immediately before treating the cells, dilute the stock solution to the final desired concentration in your complete cell culture medium.
-
Add the GEE-containing medium to your cells and proceed with the experiment.
-
Discard any unused GEE solution. Do not store for future use.[1]
Protocol 2: Stability-Indicating HPLC-UV Method for GEE
Objective: To monitor the degradation of GEE and the formation of its primary degradation product, GSH, over time in an aqueous solution.
Principle: This method uses reverse-phase HPLC with UV detection to separate GEE from its more polar degradation product, GSH.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound (GEE)
-
Glutathione (GSH) as a reference standard
-
Aqueous buffer of choice (e.g., phosphate (B84403) buffer at desired pH)
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
Procedure:
-
Solution Preparation:
-
Prepare a solution of GEE at a known concentration (e.g., 1 mg/mL) in the aqueous buffer to be tested.
-
Prepare standard solutions of GEE and GSH in the mobile phase A at known concentrations for peak identification and quantification.
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject the GEE solution onto the HPLC system.
-
Store the GEE solution under the desired temperature conditions.
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for GEE and GSH based on the retention times of the standards. GEE, being more lipophilic, will have a longer retention time than GSH.
-
Integrate the peak areas for GEE and GSH at each time point.
-
Calculate the percentage of GEE remaining at each time point relative to t=0.
-
Plot the natural logarithm of the GEE concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound (GEE) in aqueous solution.
Caption: GEE increases intracellular GSH, modulating the Nrf2 antioxidant response pathway.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological effects in cell culture experiments.
-
Possible Cause 1: Degradation of GEE in solution.
-
Solution: Always prepare GEE solutions fresh immediately before use. Do not use solutions that have been stored, even at 4°C, for more than a few hours. The ethyl ester is prone to hydrolysis, reducing the concentration of the active, cell-permeable compound.
-
-
Possible Cause 2: Low cell viability due to GEE toxicity.
-
Solution: High concentrations of GEE can be toxic to some cell lines. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cells. Start with a lower concentration range (e.g., 0.5 mM to 5 mM) and assess cell viability using an MTT or similar assay.
-
-
Possible Cause 3: Inefficient uptake or hydrolysis.
-
Solution: While GEE is designed to be cell-permeable, uptake and hydrolysis rates can vary between cell types. Verify the increase in intracellular GSH levels using a commercially available GSH assay kit or by HPLC. If the increase is minimal, consider increasing the incubation time or GEE concentration (while monitoring for toxicity).
-
Problem 2: Extraneous or shifting peaks in HPLC analysis.
-
Possible Cause 1: On-column or in-sample degradation.
-
Solution: Ensure the autosampler is kept at a low temperature (e.g., 4°C) to minimize degradation of GEE in the vial pending injection. Use a mobile phase with an acidic pH (e.g., using 0.1% TFA) to improve the stability of the thiol group and the resolution of the peaks.
-
-
Possible Cause 2: Oxidation of the thiol group.
-
Solution: Prepare samples and mobile phases with degassed solvents to minimize dissolved oxygen. If oxidation is a persistent issue, consider adding a small amount of a reducing agent like DTT or TCEP to a separate, non-injected sample to confirm the identity of disulfide peaks (which should disappear or decrease). Note that this would be for diagnostic purposes, not for the stability study itself.
-
-
Possible Cause 3: Contamination of the GEE solid.
-
Solution: Ensure the GEE solid has been stored properly at -20°C in a tightly sealed container. Before preparing solutions, allow the container to warm to room temperature to prevent water condensation, which can cause hydrolysis of the solid. Run a standard of fresh GEE to confirm its purity and retention time.
-
References
Technical Support Center: Optimizing Glutathione Ethyl Ester (GSH-EE) for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Glutathione (B108866) Ethyl Ester (GSH-EE) for enhanced cell viability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Glutathione Ethyl Ester (GSH-EE) and why is it used in cell culture?
A1: this compound (GSH-EE) is a cell-permeable derivative of glutathione (GSH).[1][2] GSH is a crucial intracellular antioxidant, but its direct application to cells is often inefficient as it is not readily transported across the cell membrane.[3] The ethyl ester group in GSH-EE allows the molecule to easily pass through the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave the ethyl group, releasing functional GSH. This process effectively increases intracellular GSH levels, which can protect cells from oxidative stress and improve their viability under various experimental conditions.[3]
Q2: How do I determine the optimal concentration of GSH-EE for my specific cell line?
A2: The optimal concentration of GSH-EE can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific setup. A general workflow for this is as follows:
-
Literature Review: Begin by researching concentrations used for similar cell types.
-
Dose-Response Curve: Culture your cells with a range of GSH-EE concentrations (e.g., 1, 2.5, 5, 10, 20 mM).[1][3]
-
Viability Assay: After a predetermined incubation time, assess cell viability using a standard method such as the MTT or Trypan Blue exclusion assay.
-
Data Analysis: Plot cell viability against GSH-EE concentration to identify the concentration that provides the desired effect without causing significant cytotoxicity.
Q3: I'm observing cytotoxicity at concentrations that are reported to be safe in the literature. What could be the issue?
A3: There are several potential reasons for unexpected cytotoxicity:
-
Purity of GSH-EE: Impurities in the GSH-EE preparation can be toxic to cells. Ensure you are using a high-purity grade of GSH-EE.
-
Solvent Toxicity: If you are dissolving GSH-EE in a solvent other than a buffered saline solution, ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells.
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to GSH-EE than those reported in the literature. This highlights the importance of performing a dose-response curve for each new cell line.
-
Incorrect pH of the Medium: The addition of GSH-EE, especially at high concentrations, can alter the pH of your culture medium. It is good practice to check and, if necessary, adjust the pH of the medium after adding GSH-EE.
-
Extended Incubation Times: Prolonged exposure to even moderate concentrations of GSH-EE may become toxic over time. Consider optimizing the incubation period.
Q4: My GSH-EE solution is not dissolving properly. How should I prepare my stock solution?
A4: GSH-EE is generally soluble in aqueous solutions. For a stock solution, dissolve the crystalline solid in a sterile, buffered solution like PBS (pH 7.2).[4] The solubility in water is approximately 20 mg/ml, and in PBS (pH 7.2), it is around 10 mg/ml.[4] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[4] For long-term storage, some suppliers suggest storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Always refer to the manufacturer's instructions for specific storage recommendations.
Q5: How can I confirm that GSH-EE is effectively increasing intracellular GSH levels?
A5: You can measure intracellular GSH levels using commercially available kits.[6] These assays are typically based on a colorimetric or fluorometric reaction. A common method involves the use of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically.[6]
Data Presentation: GSH-EE Concentration and Effects on Cell Viability
The following table summarizes reported concentrations of GSH-EE and their observed effects on various cell types. This information can serve as a starting point for designing your own experiments.
| Cell Type | GSH-EE Concentration | Observed Effect | Reference |
| Human Lymphoid Cells | 5 mM | Increased viability of irradiated cells. | [1] |
| C38 and IB3-1 Epithelial Lung Cystic Fibrosis Cells | 10 mM | Increased mitochondrial GSH levels. | [1] |
| IB3-1 Cells | 10 mM | Decreased reactive oxygen species (ROS) levels and TNF-α-induced IL-8 secretion. | [1] |
| IB3-1 Cells | 1 mM and 10 mM | Reduced depolarization of mitochondrial membrane potential and increased mitochondrial complex I function, respectively. | [1] |
| Pancreatic Cancer Cells (PANC-1, AsPC-1, BxPC-3, S2-013) | Not specified | Decreased lipid oxidation and ferroptosis in cystine-deficient cells. | [1] |
| Human Islets | 20 mM | Significantly reduced apoptosis rate in cultured human islets. | [3] |
| Mouse Fibroblast L929 Cells | Not specified | Increased intracellular glutathione levels. |
Experimental Protocols
Protocol 1: Preparation of GSH-EE Stock Solution
Materials:
-
This compound (GSH-EE) powder (high purity)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of GSH-EE powder in a sterile tube under aseptic conditions.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the GSH-EE is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the stock solution immediately or aliquot and store at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.[5] It is recommended to use fresh solutions for optimal results.[4]
Protocol 2: Determining Optimal GSH-EE Concentration using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GSH-EE stock solution (e.g., 100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
GSH-EE Treatment: Prepare serial dilutions of your GSH-EE stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSH-EE. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the absorbance values against the GSH-EE concentrations to determine the optimal concentration for cell viability.
Visualizations
Caption: Workflow for determining optimal GSH-EE concentration.
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Peptide | GSH donor | TargetMol [targetmol.com]
- 3. This compound Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Potential cytotoxicity of high concentrations of Glutathione Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Glutathione (B108866) Ethyl Ester (GSH-EE) in research, with a specific focus on its potential for cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is Glutathione Ethyl Ester (GSH-EE) cytotoxic at high concentrations?
Currently, there is a lack of significant evidence to suggest that pure this compound (GSH-EE) is cytotoxic, even at high concentrations. Studies have utilized GSH-EE at concentrations up to 20 mM without reporting adverse effects on cell viability[1]. On the contrary, much of the existing research highlights the protective effects of GSH-EE against cellular damage. For instance, at a concentration of 5 mM, GSH-EE has been shown to increase the viability of irradiated human lymphoid cells[2]. It is important to note that some early reports of toxicity associated with glutathione ester preparations may have been due to impurities in the product rather than the ester itself[3].
Q2: What are the typical working concentrations of GSH-EE for achieving a protective, antioxidant effect?
The effective concentration of GSH-EE can vary depending on the cell type and the specific experimental conditions. However, based on published studies, a range of 1 mM to 20 mM is commonly used to elicit protective and antioxidant effects. For example, 10 mM GSH-EE has been used to increase mitochondrial GSH levels and decrease reactive oxygen species (ROS) in lung epithelial cells[2]. In another study, supplementing human islets with 20 mM GSH-EE significantly reduced the rate of apoptosis[1].
Q3: Can high concentrations of GSH-EE have a pro-oxidant effect?
While some antioxidants can exhibit pro-oxidant activity under certain conditions, such as high concentrations or in the presence of metal ions, there is currently no direct evidence to suggest that GSH-EE behaves as a pro-oxidant at the concentrations typically used in research[4]. The primary observed effect of GSH-EE is to increase intracellular glutathione levels, thereby enhancing the cell's antioxidant capacity[2][5].
Q4: I am observing unexpected cytotoxicity in my experiments with GSH-EE. What could be the cause?
If you are observing cytotoxicity, consider the following troubleshooting steps:
-
Purity of GSH-EE: As mentioned, impurities in the GSH-EE preparation have been implicated in past reports of toxicity[3]. Ensure you are using a high-purity grade of GSH-EE.
-
Solvent Effects: If you are dissolving GSH-EE in a solvent other than a standard aqueous buffer, ensure that the final concentration of the solvent in your cell culture medium is not toxic to your cells.
-
Interaction with Other Compounds: GSH derivatives have been shown to enhance the cytotoxicity of certain chemotherapeutic drugs, like adriamycin, by inhibiting glutathione-S-transferase[6]. If you are co-administering GSH-EE with other compounds, consider the possibility of synergistic cytotoxic effects.
-
Cell Line Sensitivity: While generally considered non-toxic, it is possible that your specific cell line has an unusual sensitivity to high concentrations of GSH-EE. It is always good practice to perform a dose-response curve to determine the optimal, non-toxic working concentration for your particular experimental system.
Q5: Can GSH-EE be used to sensitize cancer cells to chemotherapy?
Some glutathione derivatives have been shown to enhance the cytotoxicity of chemotherapeutic agents like adriamycin by inhibiting glutathione-S-transferase (GST) activity[6]. By inhibiting GST, these derivatives can prevent the detoxification of the chemotherapeutic agent, thereby increasing its efficacy. While this has been demonstrated with other glutathione derivatives, further research would be needed to confirm a similar role for GSH-EE as a chemosensitizer.
Quantitative Data Summary
The following table summarizes the effective concentrations of GSH-EE used in various studies to achieve protective effects. Note the absence of IC50 values due to the lack of reported cytotoxicity for the pure compound.
| Cell Type/Model | GSH-EE Concentration | Observed Effect | Reference |
| Human Lymphoid Cells | 5 mM | Increased viability after irradiation | [2] |
| C38 and IB3-1 Lung Epithelial Cells | 10 mM | Increased mitochondrial GSH levels | [2] |
| IB3-1 Lung Epithelial Cells | 10 mM | Decreased reactive oxygen species (ROS) levels | [2] |
| IB3-1 Lung Epithelial Cells | 1 mM and 10 mM | Reduced depolarization of mitochondrial membrane potential | [2] |
| Pancreatic Cancer Cells | Not specified | Decreased lipid oxidation and ferroptosis | [2] |
| Human Islets | 20 mM | Significantly reduced apoptosis rate | [1] |
| Bovine Oocytes | 5 mM | Reduced intracellular ROS content | [7][8] |
Experimental Protocols
Protocol for Assessing Potential Cytotoxicity of this compound
This protocol provides a general framework for determining the potential cytotoxicity of GSH-EE using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of GSH-EE Solutions:
-
Prepare a high-concentration stock solution of GSH-EE in a suitable sterile solvent (e.g., sterile PBS or cell culture medium).
-
Perform serial dilutions of the GSH-EE stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 1 mM to 50 mM, or higher if investigating high-concentration effects).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared GSH-EE dilutions to the respective wells.
-
Include appropriate controls:
-
Untreated Control: Wells containing cells with fresh medium only.
-
Vehicle Control: Wells containing cells with medium containing the highest concentration of the solvent used to dissolve GSH-EE.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., doxorubicin (B1662922) or staurosporine).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (or vehicle control, if appropriate).
-
Plot the percentage of cell viability against the concentration of GSH-EE.
-
If cytotoxicity is observed, calculate the IC50 value (the concentration of GSH-EE that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Hypothetical Signaling Pathway for Pro-Oxidant Induced Cytotoxicity
While there is no current evidence for GSH-EE inducing cytotoxicity, a hypothetical pathway for how a compound could exert a pro-oxidant effect at very high concentrations is depicted below. This could be a starting point for investigation if unexpected cytotoxicity is observed.
Caption: Hypothetical pro-oxidant induced cytotoxicity pathway.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a general workflow for investigating the potential cytotoxicity of a compound like GSH-EE.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione: Antioxidant Properties Dedicated to Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione derivatives enhance adriamycin cytotoxicity in a human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Glutathione Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutathione (B108866) Ethyl Ester (GSH-EE).
Frequently Asked Questions (FAQs)
Q1: What is Glutathione Ethyl Ester (GSH-EE) and why is it used in research?
This compound (GSH-EE) is a cell-permeable derivative of reduced glutathione (GSH).[1][2][3][4] The ethyl ester group enhances its lipophilicity, allowing it to more readily cross cell membranes compared to GSH, which is poorly transported into most cells.[5] Once inside the cell, intracellular esterases hydrolyze GSH-EE to release GSH, thereby increasing intracellular glutathione levels.[4] This makes GSH-EE a valuable tool for studying the effects of elevated intracellular GSH and for protecting cells from oxidative stress in various experimental models.[1]
Q2: How should I prepare and store this compound stock solutions?
For optimal results, it is crucial to follow proper preparation and storage procedures for GSH-EE solutions.
-
Solid Form: GSH-EE is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[3]
-
Stock Solutions:
-
Solvents: GSH-EE is soluble in water (approx. 20 mg/mL) and PBS (pH 7.2, approx. 10 mg/mL).[1][3] For some applications, DMSO can also be used.[2]
-
Preparation: To prepare an aqueous stock solution, dissolve the crystalline solid directly in the buffer of choice.[3] For DMSO stocks, ultrasonic assistance may be required.[2]
-
Storage: Aqueous solutions of GSH-EE are not stable and it is recommended to prepare them fresh for each experiment.[3][6] If short-term storage is necessary, it is best to store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2] Avoid repeated freeze-thaw cycles.
-
Q3: What are the key differences between this compound (GSH-EE) and Glutathione Diethyl Ester (GSH-DEE)?
Both GSH-EE and GSH-DEE are cell-permeable derivatives of glutathione. However, they differ in their efficiency of cellular uptake and subsequent intracellular conversion.
-
Cellular Uptake: Studies have shown that in human cells, Glutathione Diethyl Ester (GSH-DEE) is transported more effectively than the monoethyl ester (GSH-EE).[7][8]
-
Intracellular Conversion: Inside the cell, GSH-DEE is rapidly converted to GSH-EE, which then serves as a reservoir for the slower release of GSH.[7][8] This can lead to higher and more sustained intracellular levels of the monoester and subsequently GSH.[7]
-
Consideration for Animal Models: It is important to note that the metabolism of these esters can differ between species. For instance, mouse plasma contains an esterase that rapidly cleaves GSH-DEE to GSH-EE, leading to similar effects of both compounds in mice.[7] Human plasma lacks this specific enzyme.[7]
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect of GSH-EE Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Degradation of GSH-EE in Aqueous Solution | Aqueous solutions of GSH-EE are unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3][6] |
| Suboptimal Concentration | The effective concentration of GSH-EE can vary significantly between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations ranging from 1 mM to 10 mM have been reported in the literature.[1] |
| Insufficient Incubation Time | The time required to observe an increase in intracellular GSH and subsequent biological effects can vary. Conduct a time-course experiment to identify the optimal incubation period. |
| Low Cell Permeability in Specific Cell Line | While generally cell-permeable, the uptake of GSH-EE can differ between cell types. Consider using Glutathione Diethyl Ester (GSH-DEE), which may exhibit more efficient uptake in some human cell lines.[7][8] |
| Poor Quality or Impure GSH-EE | Ensure the purity of the GSH-EE used. Impurities can lead to inconsistent results or toxicity.[7] Use a reputable supplier and refer to the certificate of analysis. |
Issue 2: Observed Cytotoxicity or Cell Death After GSH-EE Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Concentration of GSH-EE | High concentrations of GSH-EE can be toxic to some cell lines. Perform a dose-response experiment to determine the maximum non-toxic concentration for your cells. |
| Impurities in the GSH-EE Preparation | Previously reported toxicity of some glutathione ester preparations has been attributed to impurities rather than the esters themselves.[7] Ensure you are using a high-purity compound. |
| Solvent Toxicity | If using a solvent like DMSO to prepare the stock solution, ensure the final concentration of the solvent in the cell culture medium is not toxic to your cells. Always include a vehicle control in your experiments. |
| Rapid pH Shift in Medium | The addition of a concentrated, acidic, or basic solution of GSH-EE could alter the pH of the culture medium, leading to cell stress. Ensure the final solution is pH-balanced for your culture conditions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 20 mg/mL | [1][3] |
| PBS (pH 7.2) | 10 mg/mL | [1][3][6] |
| DMSO | 100 mg/mL (requires sonication) | [2] |
Table 2: Recommended Storage Conditions for GSH-EE Stock Solutions
| Solvent | Storage Temperature | Duration | Notes | Reference |
| Aqueous (Water, PBS) | N/A | Not Recommended (Prepare Fresh) | Unstable in aqueous solution. | [3][6] |
| DMSO | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [2] |
| DMSO | -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Glutathione (GSH) by HPLC
This protocol provides a general method for quantifying intracellular GSH levels following treatment with GSH-EE.
Materials:
-
Cells cultured in appropriate vessels
-
This compound (GSH-EE)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metaphosphoric Acid (MPA) or other suitable protein precipitation agent
-
HPLC system with UV or electrochemical detector
-
C8 or C18 reverse-phase column
-
GSH standard solutions
-
Mobile phase (e.g., phosphate (B84403) buffer with acetonitrile)[9][10]
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of GSH-EE for the determined incubation time. Include untreated and vehicle controls.
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into a fresh volume of ice-cold PBS.
-
For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., 5% MPA).
-
Vortex vigorously and incubate on ice for 10-15 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the intracellular GSH.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the concentration of GSH in the samples by comparing their peak areas to the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate (determined from a separate aliquot of the cell lysate before centrifugation) or to the cell number.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol describes how to assess cell viability after treatment with GSH-EE using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells seeded in a 96-well plate
-
This compound (GSH-EE)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Cell Treatment: Treat cells with a range of GSH-EE concentrations. Include untreated and vehicle controls. Incubate for the desired period.
-
Addition of MTT Reagent:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media and MTT solution only) from the absorbance of the experimental wells.
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Glutathione synthesis, redox cycling, and delivery via GSH-EE.
Experimental Workflow
Caption: Typical experimental workflow for using this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent GSH-EE results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Peptide | GSH donor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Improving the Delivery and Efficacy of Glutathione Ethyl Ester (GSH-EE) in vivo
Welcome to the technical support center for Glutathione (B108866) Ethyl Ester (GSH-EE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo application of GSH-EE. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Glutathione Ethyl Ester (GSH-EE) and how does it work?
A1: this compound (GSH-EE) is a cell-permeable prodrug of L-glutathione (GSH).[1][2][3] The ethyl ester group attached to the glycine (B1666218) residue of GSH increases its lipophilicity, allowing it to more readily cross cell membranes.[4] Once inside the cell, intracellular esterases hydrolyze the ester bond, releasing functional GSH.[1][2][3] This mechanism bypasses the rate-limiting steps of de novo GSH synthesis and circumvents the poor cellular uptake of GSH itself.[5]
Q2: What are the primary advantages of using GSH-EE over standard GSH in vivo?
A2: Standard glutathione (GSH) is not efficiently transported into most cells.[4][6] In contrast, GSH-EE is readily taken up by various cell types and tissues.[4] Intraperitoneal or oral administration of GSH-EE has been shown to increase intracellular and tissue GSH levels in organs such as the liver, kidney, spleen, pancreas, and heart, which is not effectively achieved with GSH administration.[4][7]
Q3: What is the difference between this compound (GSH-EE) and Glutathione Diethyl Ester (GSH-DEE)?
A3: GSH-DEE has two ethyl ester groups, one on the glycine residue and another on the glutamate (B1630785) residue. In mice, plasma esterases rapidly cleave one of the ester groups of GSH-DEE, converting it to the monoethyl ester (GSH-EE), resulting in similar effects on cellular GSH levels.[8] However, human plasma lacks this specific diesterase activity.[8] Consequently, GSH-DEE may be transported more effectively than GSH-EE into human cells, where it is then converted to GSH-EE and subsequently to GSH.[8] For studies involving mice, both esters are expected to have similar in vivo effects.[8]
Q4: How should I prepare a GSH-EE solution for in vivo administration?
A4: For intraperitoneal injection, GSH-EE can be dissolved in a sodium phosphate (B84403) buffer solution (e.g., pH 7.4).[1][2] It is crucial to adjust the final pH of the solution to a physiologically compatible range (e.g., 7.2) before use.[1][2] It is recommended to prepare fresh solutions daily and keep them on ice, as aqueous solutions of GSH-EE are not recommended for storage for more than one day.[1][9]
Q5: What are the recommended storage conditions for GSH-EE powder and its solutions?
A5: GSH-EE powder should be stored at -20°C for long-term stability (≥4 years).[9] Stock solutions, if not for immediate use, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[10] As mentioned, aqueous solutions for injection should be made fresh daily.[1][9]
Troubleshooting Guide
Problem 1: I am not observing a significant increase in tissue glutathione levels after GSH-EE administration.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Dosage | The dose of GSH-EE may be insufficient to produce a measurable increase in GSH. Review the literature for effective dosage ranges in your specific animal model and for the target tissue. |
| Suboptimal Administration Route | For some tissues, like the brain, central delivery (e.g., intracerebroventricular infusion) may be necessary to achieve significant increases in GSH levels.[11] Oral administration may have lower bioavailability compared to intraperitoneal injection.[4][5] |
| Timing of Measurement | The peak increase in tissue GSH levels may occur at a specific time point after administration. Conduct a time-course experiment to determine the optimal time for tissue harvesting and analysis. For example, in a mouse model of asthma, increased thiol content was observed at 2 and 6 hours post-administration, but not at 12 hours.[1] |
| Issues with GSH-EE Solution | Ensure the GSH-EE solution was freshly prepared, the pH was correctly adjusted, and it was stored properly on ice until use.[1][2] Degradation of GSH-EE before administration will reduce its efficacy. |
| Analytical Method Inaccuracy | The measurement of GSH and its oxidized form (GSSG) is prone to artifacts, particularly auto-oxidation of GSH during sample preparation.[12] Use appropriate methods to prevent this, such as adding a thiol-masking agent like N-ethylmaleimide (NEM) during sample processing.[12] Ensure your analytical technique (e.g., HPLC, enzyme recycling assay) is validated and sensitive enough to detect changes in your samples.[13] |
Problem 2: I am observing signs of toxicity or adverse effects in my animals.
| Possible Cause | Troubleshooting Suggestion |
| High Dosage | Higher concentrations of GSH-EE have been reported to cause toxicity.[11] It is important to perform a dose-response study to find the optimal therapeutic window that maximizes efficacy while minimizing toxicity. |
| Kidney Stress | Some studies suggest that GSH-EE administration may impose metabolic and oxidative stress on the kidneys.[10][14] Consider monitoring kidney function markers if you are using high doses or long-term treatment regimens. |
| Impurities in GSH-EE Preparation | Toxicity observed with some GSH ester preparations has been attributed to impurities rather than the ester itself.[8] Ensure you are using a high-purity source of GSH-EE (≥95%).[9] |
Problem 3: My in vitro results with GSH-EE are not translating to my in vivo model.
| Possible Cause | Troubleshooting Suggestion |
| Pharmacokinetics and Bioavailability | The in vivo absorption, distribution, metabolism, and excretion (ADME) of GSH-EE will significantly impact its concentration at the target site. The effective concentration in vitro may not be achieved in vivo with the current dosing regimen. Consider pharmacokinetic studies to determine the tissue distribution and half-life of GSH-EE in your model. |
| Cell-Type Specific Differences | The efficiency of GSH-EE uptake and hydrolysis can vary between different cell types.[5] The cell line used in vitro may have a different capacity to process GSH-EE compared to the cells in the target tissue in vivo. |
| Complexity of the In Vivo Environment | The in vivo environment is much more complex, with homeostatic mechanisms that regulate intracellular GSH levels.[11] The cellular response to increased GSH may be different in a whole organism compared to an isolated cell culture system. |
Data Presentation
Table 1: In Vivo Effects of this compound (GSH-EE) Supplementation in a Mouse Model of Ovalbumin (OVA)-Induced Airway Hyper-responsiveness (AHR)
| Parameter Measured | Time Point Post-OVA Challenge | Control Group | GSH-EE Group | Percentage Change | Significance | Citation |
| Airway Hyper-responsiveness (AHR) | 2 hours | High | Significantly Attenuated | - | P<0.01 | [1][15] |
| Thiol Content in Lung Tissue | 2 hours | Decreased from normal | Higher than control | ~45% increase | P<0.05 | [1][15] |
| Thiol Content in Lung Tissue | 6 hours | Decreased from normal | Higher than control | ~45% increase | P<0.05 | [1][15] |
| Thiol Content in Lung Tissue | 12 hours | Decreased from normal | No significant difference from control | - | P>0.05 | [1] |
| γ-GCS Activity in Lung Tissue | 2, 6, and 12 hours | Increased from normal | Higher than control | - | P<0.01 | [1][15] |
| Inflammatory Cells in BALF | 2 and 12 hours | Increased from normal | No significant difference from control | - | P>0.05 | [1] |
BALF: Broncho-alveolar lavage fluid; γ-GCS: γ-glutamylcysteine synthetase
Table 2: Effects of Glutathione (GSH) and this compound (GSH-E) Supplementation on Exercise Performance and Oxidative Stress in Mice
| Parameter | Treatment Group | Effect at Rest | Effect After Exhaustive Exercise | Citation |
| Plasma GSH Concentration | GSH (6 mmol/kg, i.p.) | 100-160% higher than control | 44% lower than at rest | [14] |
| Plasma GSH Concentration | GSH-E (6 mmol/kg, i.p.) | No effect | 34% lower than at rest | [14] |
| Liver GSH Concentration | GSH and GSH-E | Lower than fed control | Significantly lower than at rest | [14] |
| Muscle Lipid Peroxidation (MDA) | GSH and GSH-E | - | Attenuated exercise-induced increase | [14] |
| Kidney MDA Levels | GSH and GSH-E | - | Increased | [14] |
| Swim Endurance Time | GSH and GSH-E | - | ~2 hours longer than saline control | [14] |
MDA: Malondialdehyde; i.p.: intraperitoneal
Experimental Protocols
Protocol 1: Preparation and Administration of GSH-EE for In Vivo Studies (Mouse Model)
Materials:
-
This compound (GSH-EE), high purity (≥95%)
-
Sodium phosphate buffer solution, sterile (pH 7.4)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringes and needles (e.g., 27-gauge)
-
Ice bath
Procedure:
-
On the day of the experiment, weigh the required amount of GSH-EE powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sodium phosphate buffer solution (pH 7.4) to achieve the desired final concentration (e.g., 1 mg/mL).[1][2]
-
Vortex briefly to dissolve the powder completely.
-
Check the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.2 by dropwise addition of 0.1 M HCl or 0.1 M NaOH as needed.[1][2]
-
Keep the prepared solution in an ice bath until administration to minimize degradation.[1]
-
Administer the solution to the mice via the desired route (e.g., intraperitoneal injection). A typical injection volume for mice is 0.1 mL.[1][2]
-
The vehicle control group should receive an equivalent volume of the sodium phosphate buffer solution with the same final pH.[1][2]
Protocol 2: Measurement of Total Glutathione in Tissue Homogenates (Enzyme Recycling Method)
Materials:
-
Tissue samples, flash-frozen in liquid nitrogen and stored at -80°C
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for deproteinization
-
Triethanolamine (TEA) for neutralization
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
96-well microplate reader
-
GSH and GSSG standards
Procedure:
-
Sample Preparation: a. Weigh the frozen tissue sample. b. Homogenize the tissue in ice-cold deproteinizing agent (e.g., 5% MPA) at a ratio of 1:10 (w/v). c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the acid-soluble thiols.
-
Assay: a. In a 96-well plate, add a small volume of the supernatant. b. Add the assay buffer containing DTNB and NADPH. c. Initiate the reaction by adding Glutathione Reductase. d. Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time. The rate of color change (formation of TNB) is proportional to the total glutathione concentration.[13]
-
Quantification: a. Prepare a standard curve using known concentrations of GSH. b. Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve. c. Normalize the results to the initial tissue weight or protein concentration of the homogenate.
Note: For specific measurement of GSSG, the GSH in the sample must first be masked by derivatization with a reagent like 2-vinylpyridine (B74390) (2-VP) or N-ethylmaleimide (NEM) before the assay.[12]
Visualizations
References
- 1. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutathone and this compound supplementation of mice alter glutathione homeostasis during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound supplementation prevents airway hyper-responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glutathione Ethyl Ester (GSH-EE) in Cellular Models
Welcome to the technical support center for the use of Glutathione (B108866) Ethyl Ester (GSH-EE) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
General
Q1: What is Glutathione Ethyl Ester (GSH-EE) and why is it used in cellular models?
A1: this compound (GSH-EE) is a cell-permeable derivative of L-glutathione (GSH).[1] Standard GSH is not efficiently transported into most cells.[2] The addition of an ethyl ester group to the glycine (B1666218) residue of GSH allows it to readily cross the cell membrane.[3] Once inside the cell, intracellular enzymes called esterases hydrolyze GSH-EE, releasing GSH and increasing its intracellular concentration.[2] This makes GSH-EE a valuable tool for studying the effects of elevated intracellular GSH levels and for protecting cells from oxidative stress.[4][5]
Q2: What is the primary mechanism of action of GSH-EE?
A2: The primary mechanism of action involves three key steps:
-
Cellular Uptake: GSH-EE, being more lipophilic than GSH, is transported across the cell membrane.[6]
-
Intracellular Hydrolysis: Inside the cell, esterases cleave the ethyl ester bond.
-
Increased Intracellular GSH: This hydrolysis releases free GSH, thereby elevating the intracellular GSH pool.[2]
Q3: What are the key differences between using GSH-EE and GSH directly in cell culture?
A3: The main difference lies in their ability to enter cells. GSH is poorly transported into cells, so adding it to the culture medium does not significantly increase intracellular GSH levels.[2][4] In contrast, GSH-EE is readily taken up by cells, leading to a substantial increase in intracellular GSH.[4]
Experimental Design
Q4: What is a typical working concentration for GSH-EE in cell culture?
A4: The optimal concentration of GSH-EE is cell-type dependent and should be determined empirically. However, concentrations ranging from 1 mM to 10 mM have been reported in various studies.[1][4][7] It is crucial to perform a dose-response curve to determine the effective, non-toxic concentration for your specific cellular model.
Q5: How long does it take for intracellular GSH levels to increase after GSH-EE treatment?
A5: The increase in intracellular GSH can be relatively rapid. However, the exact timing can vary between cell types. It is advisable to perform a time-course experiment to determine the optimal incubation time for your experimental goals. The half-life for the clearance of elevated intracellular GSH has been reported to be around 10 hours in one study, suggesting that daily supplementation may be needed for long-term experiments.[4]
Q6: Should I be concerned about the purity of the GSH-EE I am using?
A6: Yes, the purity of the GSH-EE preparation is critical. Some reported toxicity of GSH esters may be attributable to impurities rather than the compound itself.[5] It is recommended to use high-purity GSH-EE (≥95%) from a reputable supplier.[8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Cell Death
Problem: You observe a significant decrease in cell viability after treating your cells with GSH-EE.
| Possible Cause | Troubleshooting Step |
| High Concentration of GSH-EE | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.1 mM to 5 mM). |
| Impurities in the GSH-EE Preparation | Ensure you are using a high-purity grade of GSH-EE.[5] If possible, obtain a certificate of analysis from the supplier. |
| Contamination of Stock Solution | Prepare fresh stock solutions of GSH-EE in an appropriate solvent (e.g., water or PBS, pH 7.2) for each experiment.[8] Do not store aqueous solutions for more than one day.[8] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in their redox state. Consider using a different cell line or a lower concentration of GSH-EE. |
Issue 2: No Observable Effect or Inconsistent Results
Problem: You do not see the expected protective effect of GSH-EE, or your results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal duration of GSH-EE treatment for your specific cell type and experimental endpoint. |
| Degradation of GSH-EE | Prepare fresh solutions of GSH-EE for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Low Cellular Uptake | While GSH-EE is generally cell-permeable, uptake efficiency can vary. Confirm the increase in intracellular GSH levels using a suitable assay (e.g., HPLC or a fluorescent probe).[7][9] |
| Experimental Artifacts in GSH Measurement | The measurement of GSH and its oxidized form (GSSG) is prone to artifacts, such as auto-oxidation during sample preparation. Use appropriate methods, such as adding a thiol-alkylating agent like N-ethylmaleimide (NEM) before cell lysis, to prevent artificial oxidation.[10] |
Issue 3: Off-Target Effects on Signaling Pathways
Problem: You observe changes in cellular signaling pathways that are not directly related to the antioxidant function of GSH.
| Possible Cause | Troubleshooting Step |
| Alteration of Cellular Redox State | Altering the intracellular GSH pool can impact redox-sensitive signaling pathways, such as the MAPK pathway.[11][12] This is an inherent consequence of modulating GSH levels. |
| S-glutathionylation of Proteins | Changes in the GSH/GSSG ratio can lead to the S-glutathionylation of proteins, a post-translational modification that can alter protein function and signaling.[12] |
| Interaction with Reactive Metabolites | GSH-EE can be used to trap reactive metabolites, indicating its potential to interact with and sequester other molecules in the cell.[13][14] |
| Control Experiments | To distinguish between direct antioxidant effects and other off-target effects, include appropriate controls. For example, use an inactive analog of GSH-EE if available, or compare the effects of GSH-EE with other antioxidants. |
Experimental Protocols
Protocol 1: Determination of Intracellular GSH Levels
This protocol describes a general method for measuring intracellular GSH using a commercially available fluorescent probe, such as monobromobimane.
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
GSH-EE Treatment: Treat cells with the desired concentrations of freshly prepared GSH-EE for the determined optimal time. Include untreated cells as a negative control.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide) to prevent auto-oxidation of GSH.[10]
-
Probe Incubation: Add the fluorescent probe (e.g., monobromobimane) to the cell lysate and incubate in the dark according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Normalization: Normalize the fluorescence signal to the protein concentration in each sample, which can be determined using a BCA or Bradford assay.
Protocol 2: Assessment of Cytotoxicity
This protocol outlines a method for evaluating the cytotoxicity of GSH-EE using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
GSH-EE Treatment: The following day, treat the cells with a range of GSH-EE concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Express the absorbance values of the treated wells as a percentage of the vehicle control to determine cell viability.
Data Presentation
Table 1: Summary of Reported GSH-EE Concentrations and Effects in Cellular Models
| Cell Line | Concentration | Observed Effect | Reference |
| Human Lymphoid Cells | 5 mM | Increased viability after irradiation | [1] |
| Cystic Fibrosis Lung Epithelial Cells (IB3-1) | 10 mM | Decreased ROS levels and IL-8 secretion | [1] |
| Rat Mesencephalic Culture | 2.5 - 10 mM | Dose-dependent increase in intracellular GSH | [4] |
| HT29 and HepG2 Cells | 10 mM | Repletion of intracellular GSH after BSO treatment | [7] |
| Monocyte-Derived Dendritic Cells (MD-DCs) | Not specified | Enhanced production of IL-27 and IL-12 | [15] |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound (GSH-EE).
Caption: Troubleshooting workflow for experiments using GSH-EE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening and characterization of reactive metabolites using this compound in combination with Q-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Hydrolysis rate of Glutathione Ethyl Ester in different cell media
Welcome to the technical support center for Glutathione (B108866) Ethyl Ester (GSH-EE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving GSH-EE.
Frequently Asked Questions (FAQs)
Q1: What is Glutathione Ethyl Ester (GSH-EE) and why is it used in research?
This compound (GSH-EE) is a cell-permeable derivative of glutathione (GSH).[1] The ethyl ester group increases the lipophilicity of the molecule, allowing it to more readily cross cell membranes.[2] Standard glutathione (GSH) is not efficiently transported into cells.[3] Once inside the cell, intracellular enzymes called esterases rapidly hydrolyze GSH-EE to release GSH.[1][4] This makes GSH-EE a valuable tool for increasing intracellular GSH levels to study the effects of glutathione on cellular processes and to protect cells from oxidative stress.[5]
Q2: How should I prepare and store GSH-EE solutions for my experiments?
GSH-EE is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[6][7] Aqueous solutions of GSH-EE are prone to hydrolysis and should be prepared fresh for each experiment.[2][6] It is not recommended to store aqueous solutions for more than one day.[2][6]
For cell culture experiments, dissolve the crystalline GSH-EE directly into your chosen cell culture medium or a buffered solution like Phosphate-Buffered Saline (PBS) to the desired final concentration immediately before use.
Q3: What is the expected stability of GSH-EE in different cell culture media?
Due to this inherent instability, it is crucial to use freshly prepared GSH-EE solutions for all experiments to ensure accurate and reproducible results. For researchers needing precise kinetic data, it is recommended to determine the hydrolysis rate empirically under their specific experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of GSH-EE treatment. | Hydrolysis of GSH-EE: The compound may have degraded in the aqueous solution before or during the experiment. | Always prepare GSH-EE solutions fresh immediately before adding to cells. Avoid storing stock solutions in aqueous buffers for more than a day.[2][6] |
| Incorrect concentration: Calculation errors or improper dissolution may lead to a lower than intended concentration. | Double-check all calculations for dilution. Ensure the compound is fully dissolved in the medium before application. | |
| Cell type variability: Different cell lines may have varying rates of GSH-EE uptake and intracellular hydrolysis. | Consult literature for typical effective concentrations for your specific cell line or perform a dose-response experiment to determine the optimal concentration. | |
| Observed cytotoxicity at expected effective concentrations. | Compound purity: Impurities in the GSH-EE preparation could be toxic to cells. | Ensure you are using a high-purity grade of GSH-EE. |
| High concentration: The concentration used may be too high for the specific cell line. | Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cells. | |
| Difficulty dissolving GSH-EE in media. | Solubility limits exceeded: The desired concentration may be higher than the solubility limit in the chosen medium. | The solubility of GSH-EE is approximately 10 mg/mL in PBS (pH 7.2) and 20 mg/mL in water.[6][7] If you require a higher concentration, consider preparing a more concentrated stock in water and then diluting it into your medium, ensuring the final concentration does not exceed its solubility in the complete medium. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | L-γ-glutamyl-L-cysteinyl-glycine, 3-ethyl ester | [6] |
| Synonyms | GSH-EE, GSH ethyl ester, GSH monoethyl ester | [6][7] |
| Molecular Formula | C₁₂H₂₁N₃O₆S | [6][7] |
| Formula Weight | 335.4 g/mol | [6][7] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% | [6] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [6][7] |
| Solubility (Water) | ~20 mg/mL | [6][7] |
| Storage (Solid) | -20°C | [6][7] |
| Storage (Aqueous Solution) | Not recommended for more than one day | [2][6] |
Experimental Protocols
Protocol: Determination of GSH-EE Hydrolysis Rate in Cell Culture Media
This protocol outlines a method to determine the rate of non-enzymatic hydrolysis of GSH-EE in a chosen cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of GSH-EE over time in a cell-free medium to determine its hydrolysis rate and half-life.
Materials:
-
This compound (GSH-EE), high purity solid
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, or PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., water, acetonitrile (B52724), and a suitable buffer like phosphate (B84403) buffer)
-
Incubator set to 37°C and 5% CO₂
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Preparation of GSH-EE Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Just before starting the experiment, dissolve a known amount of GSH-EE solid directly into the pre-warmed medium to achieve the desired starting concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Incubation and Sampling:
-
Place the tube containing the GSH-EE solution in a 37°C incubator, under 5% CO₂ if the medium requires it for pH stability.
-
Immediately take the first sample (t=0) and transfer it to a new microcentrifuge tube.
-
Collect subsequent samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes). The exact time points may need to be adjusted based on the expected rate of hydrolysis.
-
Immediately after collection, place the samples on ice or at 4°C to stop further hydrolysis until HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column. An example of a mobile phase could be a gradient of acetonitrile in a phosphate buffer at a low pH (e.g., pH 2.5), which helps in the separation of GSH-EE and its hydrolysis product, GSH.
-
The UV detector can be set to a wavelength of around 210-220 nm to detect both GSH-EE and GSH.
-
Inject a standard solution of known concentrations of both GSH-EE and GSH to determine their retention times and to generate a standard curve for quantification.
-
Inject the collected samples from the time course experiment.
-
-
Data Analysis:
-
For each time point, quantify the concentration of the remaining GSH-EE using the standard curve.
-
Plot the concentration of GSH-EE versus time.
-
To determine the half-life (t₁/₂), you can perform a logarithmic transformation of the concentration data and fit it to a first-order decay model: ln[GSH-EE]t = ln[GSH-EE]₀ - kt, where k is the hydrolysis rate constant. The half-life can then be calculated as t₁/₂ = 0.693/k.
-
Table 2: Example Experimental Setup for Hydrolysis Rate Determination
| Parameter | Condition | Rationale |
| Medium | DMEM, RPMI-1640, or PBS | Test the stability in the specific medium used in your experiments. |
| Temperature | 37°C | Mimics physiological conditions in cell culture. |
| Atmosphere | 5% CO₂ (for buffered media) | Maintains the pH of the cell culture medium. |
| Initial [GSH-EE] | 1 mM (example) | A commonly used concentration in cell culture experiments. |
| Time Points | 0, 15, 30, 60, 90, 120, 180, 240 min | Allows for the characterization of the initial rapid phase of hydrolysis and subsequent decay. |
| Analysis Method | HPLC-UV | Provides accurate quantification and separation of the parent compound and its hydrolytic product. |
Visualizations
Caption: Experimental workflow for determining the hydrolysis rate of GSH-EE.
Caption: Cellular uptake and intracellular hydrolysis of this compound (GSH-EE).
References
- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 2. HPLC Method for Analysis off Glutathione on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. This compound | Peptide | GSH donor | TargetMol [targetmol.com]
- 5. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol ester hydrolysis catalyzed by glutathione S-transferase A1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing poor solubility of Glutathione Ethyl Ester for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Glutathione (B108866) Ethyl Ester (GEE) and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glutathione Ethyl Ester (GEE), and why is it used in research?
This compound (GEE) is a cell-permeable derivative of glutathione (GSH).[1][2][3] Standard GSH has poor cell permeability, limiting its direct use for increasing intracellular GSH levels.[4][5] GEE's ethyl ester group enhances its lipophilicity, allowing it to readily cross cell membranes.[4] Once inside the cell, intracellular esterases hydrolyze GEE to release GSH.[3][4] This makes GEE a valuable tool for increasing intracellular GSH concentrations to study the effects of oxidative stress and to protect cells from various damaging agents.[3]
Q2: What are the recommended solvents for dissolving GEE?
GEE is soluble in several common laboratory solvents. Water, Phosphate-Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO) are most frequently used.[6][7] For biological experiments, it is often recommended to prepare organic solvent-free aqueous solutions by dissolving GEE directly in aqueous buffers.[6]
Q3: How should I store GEE powder and its stock solutions?
-
Crystalline Solid (Powder): Store the solid form of GEE at -20°C for long-term stability, where it can be stable for at least four years.[1][6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to instability.[6][8] Prepare fresh solutions for each experiment.
-
DMSO Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] Protect from light.[7]
Q4: My GEE solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can be due to several factors:
-
Concentration Exceeding Solubility Limit: You may be trying to dissolve GEE at a concentration higher than its solubility limit in the chosen solvent. Please refer to the solubility data table below.
-
pH of the Buffer: The solubility of GEE is pH-dependent. For instance, its solubility is lower in PBS (pH 7.2) compared to water.[4][6]
-
Hydrolysis: GEE is unstable in aqueous solutions and can hydrolyze back to GSH, which has different solubility characteristics. Always use freshly prepared aqueous solutions.[6]
-
Solvent Quality: When using DMSO, ensure it is newly opened and not hygroscopic, as absorbed water can significantly impact the solubility of the product.[7]
-
Temperature: If you have stored a concentrated stock solution at a low temperature, some of the solute may have precipitated. Gently warm the solution and vortex or sonicate to redissolve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving GEE | Concentration is too high for the chosen solvent. | Check the solubility limits in the data table. Try preparing a more dilute solution. |
| Incomplete mixing. | Use a vortex mixer or sonication to aid dissolution. Ultrasonic assistance is noted as helpful for dissolving GEE in water and DMSO.[7] | |
| Using old or hygroscopic DMSO. | Use a fresh, unopened bottle of DMSO for preparing stock solutions.[7] | |
| Precipitation in Cell Culture Media | The final concentration of GEE in the media exceeds its solubility in the complex buffer system. | Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the stock solvent (e.g., DMSO) is not toxic to the cells. |
| Interaction with media components. | Prepare the final working solution immediately before adding it to the cells to minimize the time for potential interactions and precipitation. | |
| Inconsistent Experimental Results | Degradation of GEE in aqueous solution. | Always prepare fresh aqueous solutions of GEE for each experiment. Do not store them for more than a day.[6][8] |
| Improper storage of stock solutions. | Store DMSO stock solutions at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[7] Aliquot to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | pH | Approximate Solubility | Notes |
| Water | Neutral | ~20 mg/mL[1][4][6] | Some sources report up to 50 mg/mL or 100 mg/mL with ultrasonication.[7] |
| PBS | 7.2 | ~10 mg/mL[1][4][6] | |
| DMSO | N/A | 100 mg/mL (298.17 mM) | Requires ultrasonication. Use newly opened DMSO as it is hygroscopic.[7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM GEE Aqueous Stock Solution
This protocol provides a method for preparing a fresh aqueous stock solution for direct use in experiments.
-
Calculate Required Mass: this compound has a molecular weight of 335.4 g/mol .[4][6] To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass = 0.1 mol/L * 0.001 L * 335.4 g/mol = 0.03354 g = 33.54 mg
-
-
Weighing: Accurately weigh 33.54 mg of GEE powder.
-
Dissolution: Add the weighed GEE to a sterile microcentrifuge tube. Add 1 mL of sterile, purified water.
-
Mixing: Vortex the solution thoroughly until the GEE is completely dissolved. If needed, use a brief sonication step to aid dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Usage: Use the solution immediately. Do not store aqueous solutions for more than one day.[6][8]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes how to dilute a stock solution into your cell culture medium.
-
Prepare Stock Solution: Prepare a sterile-filtered stock solution of GEE (e.g., 100 mM in water or DMSO) as described above or as needed.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to make 10 mL of medium with a final GEE concentration of 5 mM from a 100 mM stock:
-
(C1)(V1) = (C2)(V2)
-
(100 mM)(V1) = (5 mM)(10 mL)
-
V1 = (5 * 10) / 100 = 0.5 mL = 500 µL
-
-
Dilution: Aseptically add 500 µL of the 100 mM GEE stock solution to 9.5 mL of your pre-warmed cell culture medium.
-
Mixing and Application: Gently mix the medium by pipetting or swirling. Immediately add the GEE-containing medium to your cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing GEE stock and working solutions.
Cellular Mechanism of Action
Caption: Cellular uptake and enzymatic conversion of GEE to GSH.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound | 118421-50-4 [smolecule.com]
- 3. This compound | 92614-59-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing degradation of Glutathione Ethyl Ester during storage
Welcome to the technical support center for Glutathione (B108866) Ethyl Ester (GSH-EE). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of GSH-EE during storage and in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Glutathione Ethyl Ester?
A1: Solid, crystalline this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I store stock solutions of this compound?
A2: For stock solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] These solutions should be protected from light.[2]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] The ester linkage is susceptible to hydrolysis, and the thiol group is prone to oxidation in aqueous environments. For biological experiments, it is best to prepare fresh aqueous solutions from a solid or a freshly thawed stock solution.[1]
Q4: What are the main degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are:
-
Hydrolysis: The ethyl ester bond can be hydrolyzed, particularly under neutral to basic pH conditions, to yield glutathione and ethanol.
-
Oxidation: The thiol group (-SH) on the cysteine residue is susceptible to oxidation, which can lead to the formation of a disulfide dimer (GSSG-EE) or other oxidized species. This process can be accelerated by the presence of metal ions and exposure to oxygen.[3]
Q5: How does pH affect the stability of this compound in solution?
A5: While specific kinetic data for GSH-EE is limited, studies on the parent molecule, glutathione (GSH), show that it is most stable in acidic conditions (pH 2.0-4.0).[4] As the pH increases, the rate of both ester hydrolysis and thiol oxidation generally increases. Alkaline conditions, in particular, catalyze the hydrolysis of esters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of GSH-EE in my experiments. | 1. Degradation of GSH-EE in aqueous solution due to hydrolysis or oxidation.2. Repeated freeze-thaw cycles of stock solutions. | 1. Prepare fresh aqueous solutions of GSH-EE for each experiment.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
| Inconsistent results between experiments. | 1. Inconsistent age of prepared aqueous solutions.2. Exposure of stock or aqueous solutions to light and/or oxygen.3. Contamination of solutions with metal ions. | 1. Standardize the time between preparing the aqueous solution and its use in the experiment.2. Store stock solutions protected from light.[2] Prepare aqueous solutions in deoxygenated buffers if oxidation is a major concern.3. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.[3] |
| Precipitate observed in my stock solution upon thawing. | 1. The solubility limit of GSH-EE in the solvent may have been exceeded, especially at lower temperatures.2. The solvent may have absorbed water (hygroscopic), reducing the solubility of GSH-EE. | 1. Gently warm the solution and vortex to redissolve the precipitate. Ensure the initial concentration is within the solubility limits.2. Use anhydrous solvents for preparing stock solutions and store them in tightly sealed vials with desiccant. |
| Difficulty dissolving solid GSH-EE. | 1. The compound may have absorbed moisture, making it difficult to handle and dissolve.2. The chosen solvent may not be optimal. | 1. Store solid GSH-EE in a desiccator, especially after opening the container.[5]2. GSH-EE is soluble in water (approx. 20 mg/ml) and PBS (pH 7.2, approx. 10 mg/ml).[1][6] For higher concentrations, consider using DMSO.[2] Sonication can aid in dissolution.[2] |
Data on Stability of Glutathione (GSH) as a Proxy for GSH-EE
Table 1: Effect of Storage Temperature on GSH Concentration in Aqueous Solution
| Storage Temperature | % GSH Remaining after 12 hours |
| 0 ± 2°C | 96.27% |
| 30 ± 2°C | 78.91% |
Data adapted from a study on 0.2% w/w GSH aqueous solution.[7]
Table 2: General Stability of GSH under Various Conditions
| Condition | Stability |
| pH | Relatively stable at pH 2.0-4.0.[4] |
| Temperature | More stable at lower temperatures (e.g., 4°C vs. room temperature).[7] |
| Light | Should be protected from light.[4] |
| Antioxidants | Addition of other antioxidants can enhance stability at neutral pH.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of GSH-EE for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the container of solid GSH-EE to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of GSH-EE in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[2]
-
Vortex the tube until the GSH-EE is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of GSH-EE in an aqueous solution over time.
Materials:
-
GSH-EE stock solution (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
-
Autosampler vials
Procedure:
-
Prepare a fresh aqueous solution of GSH-EE by diluting the stock solution in PBS to the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Store the remaining aqueous solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of GSH-EE at each time point.
-
Calculate the percentage of GSH-EE remaining at each time point relative to the initial concentration.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for assessing GSH-EE stability.
Caption: GSH-EE enhances antioxidant defense via the Nrf2 pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic studies of the oxidation of glutathione in protein refolding buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Reduced Glutathione under Different Conditions | Semantic Scholar [semanticscholar.org]
- 5. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. li05.tci-thaijo.org [li05.tci-thaijo.org]
How to determine the optimal incubation time for GEE treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for GEE (Generic Experimental Enhancer) treatment in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is GEE treatment and how does it work?
GEE (Generic Experimental Enhancer) is a hypothetical research compound used here to illustrate the principles of optimizing experimental conditions. In a real-world scenario, this would be your specific drug, inhibitor, or treatment. The mechanism of action of any treatment is critical for experimental design.[1] For our example, we will assume GEE is an inhibitor of the "Cell Survival Kinase" (CSK) pathway, a fictional pathway crucial for cell proliferation and survival. By inhibiting CSK, GEE is expected to decrease cell viability and induce apoptosis in a time- and dose-dependent manner.
Q2: Why is determining the optimal incubation time for GEE treatment important?
The effects of a compound on cells are time-dependent.[2] An incubation time that is too short may not be sufficient to observe a significant biological effect, leading to an underestimation of the compound's potency.[2] Conversely, an overly long incubation period might lead to secondary effects, such as cytotoxicity or the activation of compensatory signaling pathways, which can confound the interpretation of the results.[2] Therefore, identifying the optimal incubation time is crucial for obtaining accurate and reproducible data.
Q3: What is the recommended starting point for determining the optimal incubation time?
There is no single optimal incubation time for all experiments, as it is highly dependent on the cell type, the compound's mechanism of action, and the biological endpoint being measured.[3][4] For initial experiments, it is recommended to perform a time-course experiment.[3] A broad range of time points should be tested, for example, 6, 12, 24, 48, and 72 hours.[3][5] Literature on similar compounds or pathways can provide a good starting point for selecting these time points.[1]
Q4: What factors can influence the optimal incubation time?
Several factors can affect the optimal incubation time for GEE treatment:
-
Cell Type: Different cell lines have varying doubling times and metabolic rates, which can influence how quickly they respond to a treatment.[5][6]
-
GEE Concentration: The concentration of the treatment will impact the rate and magnitude of the cellular response. Higher concentrations may produce effects more quickly.[4]
-
Biological Endpoint: The time required to observe a change depends on what is being measured.
-
Signaling Pathway Activation/Inhibition: Changes in protein phosphorylation can often be detected within minutes to a few hours.[2]
-
Gene Expression: Changes in mRNA levels are typically measured after several hours of treatment.
-
Cell Viability/Proliferation: Effects on cell number are usually assessed over 24 to 72 hours.[3]
-
Apoptosis: The induction of programmed cell death can take from several hours to a couple of days to become detectable.
-
Troubleshooting Guides
Issue 1: No observable effect of GEE treatment on cell viability.
-
Possible Cause 1: Incubation time is too short.
-
Solution: The biological effect may not have had enough time to manifest. It is recommended to perform a time-course experiment with a range of incubation times (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental conditions.[3]
-
-
Possible Cause 2: GEE concentration is too low.
-
Possible Cause 3: The cell line is resistant to GEE.
-
Solution: The target pathway (CSK) may not be critical for survival in your chosen cell line, or the cells may have other mechanisms to compensate for its inhibition. Consider using a positive control cell line known to be sensitive to similar treatments.[2]
-
-
Possible Cause 4: GEE is unstable in the culture medium.
-
Solution: Some compounds can degrade over long incubation periods. For experiments longer than 24 hours, consider replacing the medium with fresh GEE-containing medium at regular intervals.[7]
-
Issue 2: High levels of cell death even at the shortest incubation times and lowest concentrations.
-
Possible Cause 1: GEE concentration is too high.
-
Solution: Even a low concentration for one cell line may be toxic to another. Expand the dose-response to include much lower concentrations of GEE.
-
-
Possible Cause 2: Solvent toxicity.
-
Possible Cause 3: The cell line is highly sensitive.
-
Solution: Your cells may be particularly sensitive to the inhibition of the CSK pathway. Test shorter incubation times (e.g., 2, 4, 6, and 12 hours) to find a window where you can observe specific effects before widespread cell death occurs.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: The initial number of cells can significantly impact the outcome of the experiment. Optimize and maintain a consistent cell seeding density for all experiments.[7] Using a hemocytometer or an automated cell counter for accurate cell counts is recommended.
-
-
Possible Cause 2: Inconsistent GEE preparation.
-
Solution: Variations in the preparation of GEE dilutions can lead to inconsistent results. Prepare a single stock solution of GEE and make fresh dilutions for each experiment to avoid repeated freeze-thaw cycles.[2]
-
-
Possible Cause 3: High cell passage number.
-
Solution: Cells can change their characteristics over many passages. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[7]
-
Data Presentation
Table 1: Hypothetical Time-Course of GEE Treatment on Cell Viability
| Incubation Time (Hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 12 | 95.8 | 4.8 |
| 24 | 75.3 | 6.1 |
| 48 | 48.2 | 5.5 |
| 72 | 25.1 | 4.9 |
Table 2: Hypothetical Dose-Response of GEE Treatment on Cell Viability at 48 Hours
| GEE Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.7 |
| 0.1 | 88.9 | 5.3 |
| 1 | 65.4 | 6.0 |
| 10 | 48.2 | 5.1 |
| 100 | 15.7 | 3.8 |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of GEE treatment on cell viability over time.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
GEE Preparation: Prepare a stock solution of GEE in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent as the GEE-treated wells).[3]
-
Treatment: Remove the overnight culture medium and add 100 µL of the GEE-containing medium or the vehicle control medium to the appropriate wells.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[8][9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control.
Protocol 2: Western Blot Analysis of CSK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the CSK pathway after GEE treatment at different time points.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the optimal concentration of GEE (determined from the dose-response experiment) for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[10]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CSK pathway protein (e.g., anti-p-CSK) overnight at 4°C.[10][11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11] The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-CSK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
Mandatory Visualization
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limitations of Glutathione Ethyl Ester (GEE) in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Glutathione (B108866) Ethyl Ester (GEE) in experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use Glutathione Ethyl Ester (GEE) instead of standard Glutathione (GSH)?
A1: Standard glutathione (GSH) has limited cell permeability due to its three ionizable groups, which are charged at physiological pH. This poor uptake restricts its ability to effectively increase intracellular GSH levels when supplied exogenously. GEE, a lipophilic derivative of GSH, is designed to readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to release GSH, thereby effectively supplementing the intracellular glutathione pool.[1][2] This makes GEE a valuable tool for studying the effects of elevated intracellular GSH and for protecting cells against oxidative stress.[3]
Q2: What are the primary stability concerns when working with GEE?
A2: The main stability concern with GEE is its susceptibility to hydrolysis, both chemically and enzymatically. The ethyl ester bond can be cleaved under various conditions, prematurely releasing GSH outside the cells and diminishing the intended effect of intracellular delivery. Key factors influencing stability include:
-
pH: Ester hydrolysis is catalyzed by both acidic and basic conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymatic Degradation: Esterases present in serum-containing cell culture media can degrade GEE before it reaches the cells.
It is crucial to handle and store GEE solutions appropriately to minimize degradation.
Q3: How quickly does GEE convert to GSH inside the cells?
A3: Studies in human erythrocytes have shown that after uptake, Glutathione Diethyl Ester (GDE) is rapidly converted to GEE, which is then more slowly hydrolyzed to GSH.[1] While specific kinetics vary between cell types and experimental conditions, this intracellular conversion is a critical step for GEE's biological activity.
Q4: Can GEE be toxic to cells?
A4: While GEE is generally used to protect cells, some studies have indicated potential toxicity at higher concentrations.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q5: How does the efficacy of GEE compare to other methods of increasing intracellular GSH?
A5: GEE is one of several prodrug strategies to increase intracellular GSH.[1] Other common methods include supplementation with N-acetylcysteine (NAC), a precursor for cysteine, which is the rate-limiting amino acid for GSH synthesis.[1][4] The choice of method depends on the specific research question and experimental model. GEE directly delivers GSH, bypassing the enzymatic synthesis steps that NAC relies on.
Troubleshooting Guides
Issue 1: Low or No Increase in Intracellular GSH Levels After GEE Treatment
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy | Recommended Action |
| GEE Degradation | GEE may have hydrolyzed in the stock solution or culture medium before reaching the cells. | Prepare fresh GEE stock solutions in an appropriate solvent (e.g., DMSO) and store in small, single-use aliquots at -80°C. When treating cells, add freshly diluted GEE to the culture medium. For long-term experiments, consider refreshing the medium with new GEE periodically. |
| Suboptimal GEE Concentration | The concentration of GEE used may be too low to produce a measurable increase in intracellular GSH. | Perform a dose-response experiment to determine the optimal GEE concentration for your cell line. Start with a range of concentrations reported in the literature (e.g., 1-10 mM) and measure intracellular GSH levels.[2] |
| Inefficient Cellular Uptake | The specific cell line being used may have low permeability to GEE. | While GEE is designed for cell permeability, uptake efficiency can vary. If possible, compare GEE with another GSH-modulating agent like NAC. Consider using a fluorescently labeled GEE analog to visualize cellular uptake. |
| Rapid GSH Efflux or Consumption | The newly formed intracellular GSH may be rapidly exported from the cell or consumed by high levels of oxidative stress. | Measure intracellular GSH at multiple time points after GEE treatment to capture the peak concentration. If high oxidative stress is present, consider co-treatment with other antioxidants or addressing the source of the stress. |
| Inaccurate GSH Measurement | The assay used to measure intracellular GSH may not be sensitive enough or may be prone to artifacts. | Use a validated and sensitive method for GSH quantification, such as HPLC or LC-MS/MS. Crucially, prevent the artificial oxidation of GSH to GSSG during sample preparation by using a thiol-alkylating agent like N-ethylmaleimide (NEM). |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy | Recommended Action |
| Variability in GEE Stock Solution | Inconsistent preparation or storage of GEE stock solutions can lead to variable effective concentrations. | Adhere to a strict protocol for preparing and storing GEE stock solutions. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles. |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can affect cellular responses. | Standardize your cell culture procedures. Ensure cells are in the exponential growth phase and seeded at a consistent density. Use the same batch of media and supplements for a set of experiments. |
| Hydrolysis of GEE in Media | The stability of GEE can be affected by the pH and composition of the cell culture medium. | Monitor the pH of your culture medium. If using serum-free media, be aware that the buffering capacity may be different. For long incubations, consider the stability of GEE in your specific medium at 37°C. |
Issue 3: Artifacts in Antioxidant Capacity Assays (e.g., DCFDA Assay)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy | Recommended Action |
| Direct Reaction of GEE with Assay Reagents | GEE, being a thiol-containing molecule after hydrolysis, can directly interact with redox-sensitive probes, leading to false positives. | Run cell-free controls to test for any direct interaction between GEE and your assay reagents (e.g., DCFDA) under your experimental conditions. |
| Probe Auto-oxidation | Some fluorescent probes are prone to auto-oxidation, which can be influenced by experimental conditions. | Include appropriate controls in your assay, such as cells treated with the vehicle (solvent for GEE) alone and untreated cells. |
| Intracellular Probe Concentration | Variability in the loading of fluorescent probes can lead to inconsistent results. | Optimize the probe loading concentration and incubation time for your cell type to ensure consistent and non-toxic labeling. |
Experimental Protocols
Protocol 1: Assessment of GEE Stability by HPLC
This protocol allows for the quantification of GEE and its primary hydrolytic product, GSH, over time in a given solution (e.g., cell culture medium).
-
Preparation of Standards: Prepare stock solutions of GEE and GSH of known concentrations in the desired solvent. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation:
-
Incubate GEE at the desired concentration in the test solution (e.g., DMEM + 10% FBS) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Immediately stop the hydrolysis by adding a strong acid (e.g., perchloric acid) and placing the sample on ice.
-
Centrifuge to pellet any precipitated proteins.
-
Filter the supernatant before injection.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable mobile phase gradient (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detect GEE and GSH using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Generate a standard curve for both GEE and GSH by plotting peak area versus concentration.
-
Quantify the concentration of GEE and GSH in your samples at each time point using the standard curves.
-
Plot the concentration of GEE remaining over time to determine its stability.
-
Protocol 2: Validation of GEE Uptake and Conversion to GSH by LC-MS/MS
This protocol is designed to confirm that GEE is taken up by cells and subsequently hydrolyzed to GSH.
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with GEE at the determined optimal concentration for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Collection and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS to remove extracellular GEE.
-
Lyse the cells directly on the plate with a lysis buffer containing a thiol-alkylating agent (e.g., 10 mM N-ethylmaleimide - NEM) to prevent auto-oxidation of GSH.
-
Scrape the cells and collect the lysate.
-
-
Protein Precipitation:
-
Add a cold organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid) to the lysate to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of the NEM-derivatized GSH (GS-NEM) and any remaining GEE.
-
Use a suitable C18 column and a mobile phase gradient.
-
Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify GEE and GS-NEM.
-
-
Data Analysis:
-
Quantify the intracellular concentrations of GEE and GS-NEM at each time point.
-
Plot the concentrations over time to visualize the uptake of GEE and its conversion to GSH.
-
Visualizations
Caption: Cellular uptake and metabolism of this compound (GEE).
Caption: Troubleshooting workflow for low intracellular GSH after GEE treatment.
Caption: Key differences between this compound (GEE) and Glutathione (GSH).
References
- 1. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between intracellular GSH levels and hypoxic cell radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preventing oxidation of Glutathione Ethyl Ester stock solutions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the oxidation of Glutathione (B108866) Ethyl Ester (GSH-EE) stock solutions, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glutathione Ethyl Ester and why is it prone to oxidation?
This compound (GSH-EE) is a cell-permeable derivative of glutathione (GSH), a major endogenous antioxidant. The ethyl ester group enhances its ability to cross cell membranes, where it is then hydrolyzed by intracellular esterases to release active glutathione.[1] Like GSH, GSH-EE is susceptible to oxidation, primarily at the thiol (sulfhydryl, -SH) group of its cysteine residue. This oxidation leads to the formation of a disulfide-linked dimer, rendering it inactive for many of its intended biological functions. This process can be accelerated by factors such as exposure to oxygen, elevated pH, and the presence of metal ions.
Q2: How should I store the solid form of this compound?
The solid, crystalline form of GSH-EE is relatively stable. For long-term storage, it should be kept at -20°C.[2][3] Under these conditions, it can be stable for at least four years.[2][3]
Q3: What is the recommended solvent for preparing a GSH-EE stock solution?
GSH-EE is soluble in water and aqueous buffers like PBS.[2][3] For biological experiments, it is recommended to prepare solutions in organic solvent-free aqueous buffers.[2] The choice of solvent may depend on the specific requirements of your experiment.
Q4: How long is a GSH-EE stock solution stable once prepared?
Aqueous solutions of GSH-EE are not stable for long periods at room temperature or even at 4°C. It is strongly recommended to prepare aqueous solutions fresh for each experiment or, if stored, to use them within one day.[2] For longer-term storage of a stock solution, it should be aliquoted and frozen. Solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4] It is crucial to minimize freeze-thaw cycles.[4]
Q5: What steps can I take to prevent the oxidation of my GSH-EE stock solution?
To minimize oxidation, several precautions should be taken during preparation and storage:
-
Use Deoxygenated Solvents: Prepare your aqueous buffer and then remove dissolved oxygen by sparging with an inert gas like nitrogen or argon for at least 30 minutes.
-
Control the pH: Oxidation of thiols is faster at neutral to alkaline pH. While some protocols adjust the final solution to a physiological pH of 7.2 before use[5], preparing and storing the stock solution at a slightly acidic pH (e.g., 6.5) can improve stability.
-
Add a Chelating Agent: Trace metal ions can catalyze the oxidation of thiols. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1 mM can sequester these metal ions and inhibit oxidation.[6][7][8]
-
Protect from Light: Store stock solutions in amber or foil-wrapped tubes to prevent light-induced degradation.[4]
-
Store Under Inert Gas: For maximum stability, the headspace of the storage vial can be flushed with nitrogen or argon before sealing.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected experimental results. | The GSH-EE in the stock solution may have oxidized, reducing its effective concentration. | 1. Prepare fresh GSH-EE working solutions for each experiment. 2. Verify the integrity of your stock solution using a thiol quantification assay like the Ellman's Test or HPLC analysis (see protocols below). 3. Implement the best practices for solution preparation and storage outlined in the FAQs. |
| Precipitate forms in the stock solution upon thawing. | The concentration of GSH-EE may exceed its solubility at lower temperatures, or the buffer components may be precipitating. | 1. Ensure the final concentration of GSH-EE is within its solubility limits for the chosen solvent (see table below). 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 3. If the issue persists, consider preparing a more dilute stock solution. |
| Working solution rapidly changes color (e.g., yellow tint). | This could indicate oxidation or reaction with components in the culture medium. The yellow color in an Ellman's test, however, is expected. | 1. If not performing an Ellman's test, this is a sign of degradation. Discard the solution and prepare a fresh one using deoxygenated buffers. 2. Ensure all glassware is thoroughly cleaned to remove any metal ion contaminants. |
Data Presentation
Table 1: Solubility and Recommended Storage Conditions for this compound
| Parameter | Value | Reference |
| Solubility in Water | ~20 mg/mL | [2][3] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [2][3] |
| Solid Form Storage | -20°C (≥ 4 years) | [2][3] |
| Aqueous Solution Storage (Short-term) | Use within one day | [2] |
| Aqueous Solution Storage (Long-term) | -20°C (up to 1 month, protect from light) | [4] |
| -80°C (up to 6 months, protect from light) | [4] |
Experimental Protocols
Protocol 1: Preparation of an Oxidation-Resistant GSH-EE Stock Solution
This protocol incorporates best practices to minimize the oxidation of GSH-EE in an aqueous stock solution.
Materials:
-
This compound (solid)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
EDTA (disodium salt)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
Procedure:
-
Deoxygenate the Solvent: Sparge the water or buffer with your inert gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare EDTA Stock: Prepare a 100 mM EDTA stock solution in the deoxygenated solvent.
-
Add EDTA to Solvent: Add the EDTA stock solution to your deoxygenated solvent to achieve a final concentration of 1 mM.
-
Weigh GSH-EE: In a sterile container, weigh the desired amount of GSH-EE powder. If possible, perform this step in an inert atmosphere (e.g., a glove box).
-
Dissolve GSH-EE: Add the deoxygenated solvent containing EDTA to the GSH-EE powder to reach your target concentration (e.g., 100 mM).
-
Mix Gently: Gently vortex or pipette to dissolve the powder completely. Avoid vigorous mixing that could reintroduce oxygen.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes.
-
Store Properly: Flush the headspace of each aliquot with inert gas before sealing and store at -80°C for long-term storage.
Protocol 2: Quantification of Free Thiols using Ellman's Test
This assay allows for the quantification of the reduced, active form of GSH-EE in your solution.
Materials:
-
GSH-EE solution (sample)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent (DTNB)
-
Cysteine or GSH standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Standards: Create a standard curve using known concentrations of cysteine or GSH (e.g., serial dilutions from 1.5 mM down to 0 mM) in the Reaction Buffer.
-
Sample Preparation: Dilute your GSH-EE stock solution to fall within the range of your standard curve.
-
Assay Setup: In a 96-well plate, add 50 µL of each standard or diluted sample to separate wells.
-
Reaction Initiation: Add 100 µL of the DTNB solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm.
-
Calculation: Subtract the absorbance of the blank (0 mM standard) from all readings. Plot the standard curve and determine the concentration of free thiols in your GSH-EE sample based on its absorbance.
Visualizations
Caption: The oxidation pathway of this compound (GSH-EE).
References
- 1. Buy this compound | 118421-50-4 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
S-Acetylglutathione vs. Glutathione Ethyl Ester: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The effective oral delivery of glutathione (B108866) (GSH), the body's master antioxidant, presents a significant challenge in therapeutic development due to its poor stability and low bioavailability. To overcome these limitations, various prodrugs have been developed, with S-Acetylglutathione (SAG) and Glutathione Ethyl Ester (GSH-EE) emerging as prominent contenders. This guide provides an objective, data-driven comparison of the oral bioavailability of these two glutathione derivatives, supported by experimental data and detailed methodologies to inform research and development decisions.
Mechanism of Action: Bypassing Degradation for Cellular Delivery
Both S-Acetylglutathione and this compound are designed to protect the glutathione molecule from enzymatic degradation in the gastrointestinal tract and facilitate its entry into cells, where it is converted to its active form, GSH.
S-Acetylglutathione (SAG) features an acetyl group attached to the sulfur atom of the cysteine residue.[1] This modification protects the thiol group from oxidation and prevents the breakdown of the entire molecule by peptidases in the gut.[1] Once absorbed and inside the cell, the acetyl group is cleaved by cytoplasmic thioesterases, releasing functional glutathione.[2]
This compound (GSH-EE) is a cell-permeable form of glutathione where the glycine's carboxyl group is esterified. This modification allows it to be transported into cells more effectively than glutathione itself.[2] Intracellular esterases then hydrolyze the ester bond, releasing glutathione within the cell.[2]
Comparative Bioavailability: A Review of In Vivo Data
S-Acetylglutathione: Human Pharmacokinetic Data
A single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study in healthy human volunteers demonstrated that oral administration of S-Acetylglutathione leads to a significant increase in plasma glutathione levels.[3] The study showed that both the rate (Cmax) and extent (AUC0-t) of GSH absorption were higher after a single dose of SAG powder compared to a reference glutathione product.[3] Interestingly, SAG itself was not quantifiable in any plasma sample, suggesting a rapid deacetylation process either before or immediately upon entering the bloodstream.[3]
| Parameter | S-Acetylglutathione (results in plasma GSH) | Glutathione (reference) |
| Cmax (µmol/L) | 1.18 ± 0.53 | 0.93 ± 0.35 |
| AUC0-t (µmol·h/L) | 3.55 ± 2.21 | 2.59 ± 1.51 |
| Tmax (h) | 1.5 (median) | 1.5 (median) |
| Table 1: Pharmacokinetic parameters of plasma glutathione after a single oral administration of S-Acetylglutathione (3.494 g) and a reference Glutathione product (3.5 g) in healthy volunteers. Data extracted from Fanelli S, et al. (2018).[3] |
This compound: Animal Pharmacokinetic and Tissue Distribution Data
Studies on the oral administration of this compound in animal models indicate that it can increase glutathione levels in various tissues. One study in rats demonstrated that while the systemic bioavailability of GSH-EE itself is low, oral administration leads to a significant, albeit transient, increase in hepatic cysteine and glutathione concentrations. This suggests that even if the ester is not readily absorbed intact, its breakdown products contribute to glutathione synthesis in the liver. Another study in mice also confirmed that oral administration of GSH-EE increased cellular glutathione levels.[2]
Due to the nature of the available data, a direct quantitative comparison of plasma Cmax and AUC between SAG in humans and GSH-EE in rodents would not be scientifically sound. However, the existing evidence suggests that both compounds are capable of augmenting intracellular glutathione levels following oral administration, albeit through potentially different efficiencies and tissue distribution profiles.
Experimental Protocols
Human Bioavailability Study of S-Acetylglutathione
Objective: To describe the pharmacokinetic profile of glutathione in plasma after a single oral administration of S-Acetylglutathione compared to a reference glutathione product.[3]
Study Design: Single-dose, randomized, open-label, two-sequence, two-period, cross-over study.[3]
Subjects: 18 healthy male and female volunteers.[3]
Intervention:
Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.[3]
Analytical Method: Plasma levels of glutathione, S-Acetylglutathione, γ-glutamyl-cysteine, and cysteinyl-glycine were determined by Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS).[3]
In Vivo Study of Oral this compound in Rats
Objective: To examine the systemic bioavailability of orally administered Glutathione Monoethyl Ester (GSH-EE) and its effect on circulating and hepatic sulfhydryl concentrations in rats.
Study Design: In vivo animal study.
Subjects: Male Sprague-Dawley rats.
Intervention: Intraduodenal administration of 0.5 mmol/kg or 5 mmol/kg of Glutathione Monoethyl Ester or Glutathione.
Tissue and Plasma Analysis: Concentrations of cysteine and glutathione in plasma and liver were measured at various time points after administration. The specific analytical method for quantifying GSH-EE in plasma and liver was not detailed in the abstract but would typically involve High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and a typical experimental workflow for assessing bioavailability, the following diagrams are provided.
References
Validating Glutathione Ethyl Ester Efficacy: A Comparative Guide to GSH Assays
For researchers, scientists, and drug development professionals, accurately quantifying intracellular glutathione (B108866) (GSH) is critical for assessing cellular health and the efficacy of therapeutic interventions. Glutathione Ethyl Ester (GSH-EE) has emerged as a promising cell-permeable derivative for augmenting intracellular GSH levels. This guide provides an objective comparison of GSH-EE with other common glutathione precursors and details the experimental protocols for validating its efficacy using established GSH assays.
Glutathione (GSH) is a vital intracellular antioxidant, playing a crucial role in protecting cells from oxidative stress and maintaining redox homeostasis. However, the direct administration of GSH is often inefficient due to its poor membrane permeability.[1] this compound (GSH-EE) is a cell-permeable derivative designed to overcome this limitation. It readily crosses cellular membranes and is subsequently hydrolyzed by intracellular esterases to release GSH, thereby increasing its intracellular concentration.[1] This guide explores the validation of GSH-EE's effectiveness and compares it to other glutathione delivery methods.
Comparison of Glutathione Delivery Methods
The efficacy of GSH-EE in elevating intracellular GSH can be compared to other widely used precursors like N-acetylcysteine (NAC) and standard reduced glutathione (GSH). While direct comparative studies are limited, the available data highlights the superior cell permeability of esterified forms of glutathione.
One study directly compared the ability of N-acetylcysteine (NAC), 2-oxothiazolidine-4-carboxylic acid (OTC), this compound (GSH-EE), and N-acetylcysteine ethyl ester (NACET) to increase intracellular GSH concentrations in human umbilical vein endothelial cells (HUVEC). The results indicated that NACET was the most efficient molecule in increasing intracellular levels of GSH.[2] Another study in P388D1 macrophages found that the diethyl ester of glutathione (GSH-DEE) was a much more effective vehicle for delivering glutathione into cells than the monoethyl ester (GSH-MEE).[3] Human cells have also been shown to transport GSH-DEE much more effectively than GSH-MEE.[4]
| Compound | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (GSH-EE) | Cell-permeable derivative; intracellular hydrolysis releases GSH.[1] | Enhanced cell permeability leading to efficient intracellular delivery.[1] | Potential for hydrolysis in extracellular space; efficacy can be cell-type dependent. |
| Reduced Glutathione (GSH) | Direct antioxidant. | Directly provides the active antioxidant molecule. | Poor cell membrane permeability limits intracellular delivery. |
| N-Acetylcysteine (NAC) | A precursor to L-cysteine, which is a rate-limiting substrate for GSH synthesis.[5] | Well-established and widely used; provides cysteine for de novo GSH synthesis.[5] | Efficacy can be limited by the activity of enzymes in the GSH synthesis pathway.[2] |
| N-Acetylcysteine Ethyl Ester (NACET) | A more lipophilic derivative of NAC, designed for enhanced cell permeability.[6][7][8] | High bioavailability and ability to cross the blood-brain barrier.[6] | May have a ceiling effect due to feedback inhibition of glutamate-cysteine ligase by NAC.[2] |
Experimental Protocols for GSH Quantification
To validate the efficacy of GSH-EE in increasing intracellular GSH levels, reliable and accurate quantification methods are essential. The choice of assay depends on the specific research question, sample type, and available equipment.
DTNB (Ellman's Reagent) Based Colorimetric Assay
This is a widely used, simple, and sensitive method for measuring total glutathione (GSH + GSSG).[9][10][11] The principle involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[10][11][12] An enzymatic recycling step using glutathione reductase can be incorporated to amplify the signal.[10][12]
Protocol Outline:
-
Sample Preparation:
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer (e.g., phosphate (B84403) buffer with EDTA), DTNB solution, and NADPH.[9][10]
-
-
Assay Procedure:
-
Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the total glutathione concentration in the samples based on the standard curve.[12]
-
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods offer high specificity and the ability to simultaneously quantify both reduced (GSH) and oxidized (GSSG) glutathione.[16][17] This allows for the determination of the GSH/GSSG ratio, a key indicator of cellular redox status.[18]
Protocol Outline:
-
Sample Preparation:
-
Similar to the DTNB assay, lyse cells and deproteinize the sample using acids like SSA or MPA.[19]
-
The supernatant is collected for analysis.
-
-
Derivatization (Optional but common):
-
Chromatographic Separation:
-
Detection:
-
Detection can be achieved using UV-Vis, fluorescence, or electrochemical detectors. Electrochemical detection offers very high sensitivity.[16]
-
-
Quantification:
-
Quantify GSH and GSSG by comparing the peak areas from the sample chromatogram to those of known standards.[20]
-
Luminescence-Based Assays
Commercially available kits, such as the GSH-Glo™ Glutathione Assay, provide a highly sensitive and high-throughput method for quantifying GSH.[22] These assays are based on the conversion of a luciferin (B1168401) derivative into luciferin in the presence of GSH, catalyzed by glutathione S-transferase (GST). The resulting luciferin generates a luminescent signal in a coupled reaction with firefly luciferase.[22]
Protocol Outline:
-
Sample Preparation:
-
Prepare cell lysates according to the kit's instructions.
-
-
Assay Procedure:
-
Add the GSH-Glo™ Reagent, containing the luciferin derivative and GST, to the cell lysate in a 96- or 384-well plate.
-
Incubate to allow for the conversion reaction.
-
Add a Luciferin Detection Reagent.
-
-
Measurement:
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of GSH in the sample.[22]
-
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams illustrate key workflows and pathways.
Caption: Cellular uptake mechanisms of GSH-EE versus alternative glutathione delivery methods.
Caption: Experimental workflow for a DTNB-based GSH assay.
References
- 1. Buy this compound | 118421-50-4 [smolecule.com]
- 2. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 7. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total Glutathione Quantification Kit T419 manual | DOJINDO [dojindo.com]
- 13. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nwlifescience.com [nwlifescience.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 18. eaglebio.com [eaglebio.com]
- 19. eaglebio.com [eaglebio.com]
- 20. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GSH-Glo™ Glutathione Assay Protocol [promega.com]
A Head-to-Head Comparison of Glutathione Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, replenishing intracellular glutathione (B108866) (GSH) is a critical therapeutic strategy for a multitude of diseases rooted in oxidative stress. However, the poor bioavailability of direct GSH supplementation necessitates the use of prodrugs. This guide provides a comprehensive, data-driven comparison of various GSH prodrugs, offering insights into their relative efficacies and the experimental frameworks used to evaluate them.
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. Its depletion is a common feature in numerous pathological conditions. This guide delves into a head-to-head comparison of prominent glutathione prodrugs, presenting quantitative data from various studies to aid in the selection of appropriate candidates for further investigation.
Comparative Efficacy of Glutathione Prodrugs
The efficacy of a glutathione prodrug is primarily determined by its ability to increase intracellular GSH levels. The following tables summarize quantitative data from comparative studies on various prodrugs.
Table 1: Comparison of Cysteine-Delivering Prodrugs and Glutathione Esters in Human Endothelial Cells[1]
| Prodrug (Concentration) | Fold Increase in Intracellular GSH (vs. Control) | Cell Type |
| N-acetylcysteine ethyl ester (NACET) (0.5 mM) | ~12 | Human Umbilical Vein Endothelial Cells (HUVEC) |
| N-acetylcysteine (NAC) (1.0 mM) | ~1.5 | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Glutathione ethyl ester (GSH-EE) (1.0 mM) | ~2.5 | Human Umbilical Vein Endothelial Cells (HUVEC) |
| 2-oxothiazolidine-4-carboxylic acid (OTC) (1.0 mM) | ~2 | Human Umbilical Vein Endothelial Cells (HUVEC) |
Data adapted from a study comparing the ability of different drugs to increase intracellular GSH concentrations.[1]
Table 2: Anti-Inflammatory Efficacy of GSH-C4 vs. N-acetylcysteine (NAC)[2]
| Treatment | IL-1β Production (% of LPS stimulation) | IL-6 Production (% of LPS stimulation) | TNF-α Production (% of LPS stimulation) | Cell Type |
| LPS + GSH-C4 (10 mM) | ~20% | ~15% | ~25% | RAW 264.7 Macrophages |
| LPS + NAC (10 mM) | ~60% | ~50% | ~70% | RAW 264.7 Macrophages |
Data illustrates the potent anti-inflammatory effect of GSH-C4 compared to NAC in a lipopolysaccharide (LPS)-induced inflammation model.[2]
Table 3: Efficacy of Cysteine Prodrugs and a Glutathione Delivery Agent in a Murine Colitis Model[3][4]
| Treatment Group | Colonic Lesion Score (Arbitrary Units) | Hepatic GSH Levels (vs. Control) |
| DSS (Dextran Sodium Sulfate) | High | Depleted (P < 0.001) |
| DSS + PTCA | Significantly Improved | Normalized (P > 0.05) |
| DSS + RibCys | Significantly Improved | Normalized (P > 0.05) |
| DSS + CySSG | Moderately Improved | Normalized (P > 0.05) |
This study highlights the protective effects of 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), D-ribose-L-cysteine (RibCys), and L-cysteine-glutathione mixed sulfide (B99878) (CySSG) in an animal model of inflammatory bowel disease.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparative studies.
Protocol 1: Quantification of Intracellular Glutathione
This protocol outlines a common method for measuring intracellular GSH levels using high-performance liquid chromatography (HPLC).
-
Sample Preparation (Cultured Cells):
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable buffer (e.g., containing 5% sulfosalicylic acid) to precipitate proteins.[5]
-
Centrifuge the lysate to pellet the protein debris.
-
Collect the supernatant for GSH analysis.
-
-
HPLC Analysis:
-
Several methods can be employed for GSH quantification by HPLC.
-
Electrochemical Detection (HPLC/ECD): A sensitive method for direct detection of reduced GSH.[6]
-
UV/Vis Detection with Derivatization: GSH in the supernatant is derivatized with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] The resulting product is then quantified by measuring its absorbance at a specific wavelength (e.g., 412 nm).
-
The concentration of GSH in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of GSH.
-
Protocol 2: Induction and Assessment of Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in cultured macrophages and the subsequent measurement of inflammatory markers.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with fetal bovine serum and antibiotics.[2]
-
Inflammation Induction: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2]
-
Treatment: Following LPS stimulation, cells are treated with the glutathione prodrugs (e.g., GSH-C4 or NAC) for a specified duration.[2]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2]
-
mRNA Analysis: Intracellular mRNA levels of the cytokines can also be measured using quantitative real-time PCR (qRT-PCR) to assess gene expression.[2]
Protocol 3: Murine Model of Dextran Sodium Sulfate (DSS)-Induced Colitis
This protocol details an in vivo model for evaluating the efficacy of prodrugs against inflammatory bowel disease.
-
Animal Model: ICR mice are used for this model.[3]
-
Prodrug Administration: The test compounds (e.g., PTCA, RibCys, CySSG) are incorporated into the chow and fed to the mice for a set period before colitis induction.[3]
-
Colitis Induction: Colitis is induced by administering DSS in the drinking water.[3]
-
Assessment of Colitis Severity:
-
Clinical Signs: Body weight loss, stool consistency, and rectal bleeding are monitored daily.
-
Histological Analysis: At the end of the study, the colons are removed, and histological scoring is performed on tissue sections to assess the degree of inflammation and tissue damage.
-
-
Biochemical Analysis:
Visualizing the Pathways and Processes
Understanding the underlying mechanisms of action and experimental designs is facilitated by visual representations.
Figure 1. Glutathione synthesis pathway and the role of prodrugs.
Figure 2. Experimental workflow for the murine colitis model.
Figure 3. Inhibition of the NF-κB inflammatory pathway by GSH prodrugs.
References
- 1. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GSH-C4 Acts as Anti-inflammatory Drug in Different Models of Canonical and Cell Autonomous Inflammation Through NFκB Inhibition [frontiersin.org]
- 3. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Glutathione Ethyl Ester Versus Other Cysteine Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Glutathione (B108866) Ethyl Ester (GSH-EE) against other common cysteine donors, such as N-acetylcysteine (NAC), in replenishing intracellular glutathione (GSH) levels. The information presented is collated from peer-reviewed studies to assist researchers in selecting the appropriate agent for their experimental needs.
Introduction to Glutathione and Cysteine Donors
Glutathione is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage.[1] Its synthesis is primarily limited by the availability of the amino acid cysteine.[2][3] However, direct supplementation with glutathione has poor bioavailability.[4] To overcome this, various precursor molecules, known as cysteine donors, have been developed to enhance intracellular GSH levels. These include the well-established N-acetylcysteine (NAC) and the cell-permeable Glutathione Ethyl Ester (GSH-EE).[5][6] More recent advancements have introduced derivatives like N-acetylcysteine ethyl ester (NACET) to further improve cellular uptake.[7] This guide focuses on the comparative efficacy of these compounds based on experimental data.
Mechanism of Action
The primary distinction between GSH-EE and other cysteine donors lies in their mechanism of replenishing intracellular GSH.
-
This compound (GSH-EE): This molecule is a cell-permeable form of glutathione.[8] The ethyl ester group increases its lipophilicity, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases hydrolyze the ester bond, releasing a complete, pre-formed glutathione molecule directly into the cytosol.[9][10] This process bypasses the need for de novo synthesis.[10]
-
N-acetylcysteine (NAC) and its Derivatives: NAC and related compounds act as pro-drugs for L-cysteine.[5] NAC is deacetylated intracellularly to yield cysteine. This cysteine then serves as the rate-limiting substrate for the two-step enzymatic synthesis of glutathione by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[2][10] NACET, the ethyl ester of NAC, exhibits enhanced lipophilicity, leading to more efficient entry into the cell where it is converted to NAC and then to cysteine, providing a sustained source for GSH synthesis.[7][11]
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing the ability of various cysteine donors to increase intracellular glutathione levels in different cell models.
Table 1: Comparison of GSH-EE, NAC, and NACET in Human Umbilical Vein Endothelial Cells (HUVEC)
| Compound | Concentration | Incubation Time | Change in Intracellular GSH Level |
| GSH-EE | 0.5 - 5 mM | 18 hours | No significant effect |
| NAC | 0.5 - 5 mM | 18 hours | Minimal increase only at the highest concentration |
| NACET | 0.5 mM | 18 hours | Maximum increase observed |
| OTC | 0.5 - 5 mM | 18 hours | No significant effect |
| Data sourced from a study by Giustarini et al.[11][12] |
This study highlighted that NACET was significantly more effective at increasing intracellular GSH concentrations in HUVECs at pharmacological concentrations compared to GSH-EE and NAC.[12]
Table 2: Comparison of NAC and NACET in Human Retinal Pigment Epithelial (ARPE-19) Cells
| Compound | Concentration | Incubation Time | Change in Intracellular GSH Level |
| NAC | Up to 1 mM | 24 hours | No significant increase |
| NACET | 0.2 mM | 24 hours | Significant increase |
| Data sourced from a study by Tesori et al.[7] |
Consistent with findings in endothelial cells, NACET was shown to be superior to NAC in elevating intracellular GSH in retinal pigment epithelial cells.[7] NACET also significantly increased intracellular cysteine levels at a concentration of 1 mM.[7]
Signaling Pathways and Experimental Workflow
Glutathione Synthesis and Cysteine Donor Action
The following diagram illustrates the cellular uptake and mechanism of action for GSH-EE, NAC, and NACET in the context of the glutathione synthesis pathway.
Caption: Cysteine Donor Mechanisms of Action.
Experimental Workflow for Efficacy Comparison
The diagram below outlines a typical workflow for comparing the efficacy of different cysteine donors in a cell-based assay.
Caption: General workflow for efficacy analysis.
Experimental Protocols
Measurement of Intracellular Glutathione
A common method for quantifying intracellular GSH involves fluorescent probes followed by analysis with confocal microscopy or flow cytometry.[13][14]
1. Cell Culture and Treatment:
-
Culture cells (e.g., HUVECs) on appropriate plates (e.g., glass-bottom dishes for microscopy) until they reach the desired confluency.[13]
-
Prepare stock solutions of GSH-EE, NAC, and NACET in a suitable solvent (e.g., DMEM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing the respective compounds at the desired final concentrations. Include an untreated control group.
-
Incubate the cells for the specified duration (e.g., 18 hours) at 37°C.[12]
2. Fluorescent Probe Loading (Example using ThiolTracker™ Violet):
-
Prepare a working solution of ThiolTracker™ Violet in a live-cell imaging medium. A final concentration of 1-20 µM is a typical starting point, which should be optimized for the specific cell type.[13]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C in the dark.[13]
-
Remove the staining solution and wash the cells twice with warm live-cell imaging medium.[13]
3. Imaging and Analysis:
-
Confocal Microscopy: Acquire images using a confocal microscope with the appropriate laser excitation (e.g., 405 nm) and emission filters.[13]
-
Flow Cytometry: Alternatively, detach the cells, resuspend them, and analyze the fluorescence intensity using a flow cytometer.[15]
-
Quantification: Measure the mean fluorescence intensity of the cell populations. For accurate comparison, normalize the GSH levels to the total protein concentration of a parallel sample.
Note: High-Performance Liquid Chromatography (HPLC) is another robust method for the absolute quantification of GSH and other thiols, often used for validation.
Conclusion
The available experimental data indicates that the efficacy of cysteine donors in raising intracellular glutathione levels is highly dependent on the specific compound and cell type. In the cited studies, N-acetylcysteine ethyl ester (NACET) demonstrated superior performance compared to both N-acetylcysteine (NAC) and this compound (GSH-EE) in endothelial and retinal pigment epithelial cells.[7][12] The enhanced lipophilicity of NACET likely contributes to its improved cellular uptake and subsequent conversion to cysteine, the rate-limiting precursor for GSH synthesis.[11] In contrast, GSH-EE, which delivers pre-formed GSH, and the less permeable NAC, were found to be less effective at comparable concentrations in these specific experimental models.[12] For researchers investigating therapeutic strategies to augment cellular antioxidant defenses, these findings suggest that newer, more lipophilic pro-drugs of cysteine like NACET may offer a significant advantage over traditional donors. The choice of agent should be guided by the specific experimental context, including the cell model and the desired mechanism of GSH replenishment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transparentlabs.com [transparentlabs.com]
- 5. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Peptide | GSH donor | TargetMol [targetmol.com]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. antibodiesinc.com [antibodiesinc.com]
Validating the Neuroprotective Effects of Garcinia kola Extract in Established Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Garcinia kola Extract (GKE), a natural product with significant therapeutic potential, against other agents in established preclinical models of neurodegeneration. The data presented is compiled from studies investigating GKE's efficacy in mitigating neuronal damage and improving functional outcomes. Detailed experimental protocols and mechanistic diagrams are included to support researchers in the evaluation and potential application of GKE in neuroprotective drug discovery.
Performance Comparison of Neuroprotective Agents
The neuroprotective effects of Garcinia kola Extract (GKE) have been quantitatively assessed against other compounds, such as the well-known antioxidant Vitamin C and the natural polyphenol Curcumin (B1669340), in various models of neuronal injury. The following tables summarize the key comparative data from these studies.
Table 1: GKE vs. Vitamin C in a Gamma Radiation-Induced Neurotoxicity Model
This study evaluated the ability of GKE to mitigate cognitive and motor decline following gamma radiation-induced brain injury in Wistar rats, using Vitamin C as a standard antioxidant comparator.[1][2]
| Parameter Assessed | Irradiated Control (Vehicle) | Irradiated + Vitamin C | Irradiated + GKE | Statistical Significance (GKE vs. Control) |
| Body Weight Change | Slowed weight gain | Moderate improvement | Significant prevention of weight loss | p < 0.001 |
| Open Arm Time (Elevated Plus Maze) | Decreased | Improvement noted | Significant prevention of decrease | p < 0.05 |
| Central Platform Time (Elevated Plus Maze) | Increased | No significant change | Significant prevention of increase | p < 0.05 |
| Arm Entries (Elevated Plus Maze) | Decreased | No significant change | Significant prevention of decrease | p < 0.05 |
| Total Arm Transitions (Elevated Plus Maze) | Decreased | Improvement noted | Significant prevention of decrease | p < 0.05 |
Data synthesized from studies on radiation-induced cognitive and motor decline.[1][2]
Table 2: GKE vs. Curcumin in a Diabetic Sciatic Nerve Transection Model
This study compared the efficacy of GKE and Curcumin in promoting functional recovery and nerve regeneration in a model of diabetic peripheral neuropathy.[3]
| Parameter Assessed | Transected + Diabetic (TD) Control | TD + Curcumin (300 mg/kg) | TD + GKE (200 mg/kg) | Finding |
| Number of Axons | Reduced | Moderate Increase | Significant Increase | GKE was more effective at increasing axon count. |
| Myelin Sheath Thickness | Reduced | Slight Improvement | Significant Increase | GKE showed a more pronounced effect on myelination. |
| Sciatic Functional Index (SFI) | Impaired | Improvement noted | Stronger Improvement | GKE had a stronger effect on functional regeneration. |
Data adapted from a study on peripheral nerve regeneration in diabetic rats.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experimental models cited in GKE neuroprotection studies.
Neurotoxin-Induced Neurodegeneration Model (3-Nitropropionic Acid)
This model is used to induce neuronal damage, particularly in the hippocampus and cerebellum, by administering the mitochondrial toxin 3-Nitropropionic acid (3-NP).
-
Animal Model : Adult malnourished mice are used to increase susceptibility to neurotoxicity.[4][5]
-
Grouping (Example) :
-
Group A (Control) : Fed a malnourished diet and given water ad libitum.
-
Group B (Neurotoxin) : Administered 3-NP (20 mg/kg body weight, intraperitoneally) only.[4][5]
-
Group C (GKE Only) : Administered aqueous GKE (200 mg/kg body weight, orally) only for seven days.[4][5]
-
Group D (GKE Pre-treatment) : Pre-treated with aqueous GKE (200 mg/kg, orally) for seven days prior to a single administration of 3-NP (20 mg/kg, intraperitoneally).[4][5]
-
-
Procedure :
-
Animals in Group D receive daily oral gavage of GKE for 7 consecutive days. Group C receives the same treatment.
-
On day 8, animals in Groups B and D are administered a single intraperitoneal injection of 3-NP.
-
Animals are monitored for 3 days following neurotoxin administration to allow for the development of neurotoxic effects.[4][5]
-
-
Endpoint Analysis :
-
Brains are excised and fixed in formal calcium for histological processing.
-
Hippocampal and cerebellar sections are stained (e.g., with Cresyl violet) to assess neuronal degeneration, cellular morphology, and lesion severity.[4][5] Histological analysis in the 3-NP model showed significant cellular degeneration and blood vessel blockage in the toxin-only group, which was not observed in the GKE pre-treated group.[5]
-
Haloperidol-Induced Catalepsy and Oxidative Stress Model
This model assesses the neuroprotective effects of GKE against the extrapyramidal side effects and oxidative damage caused by antipsychotic drugs like haloperidol.
-
Animal Model : Adult male Swiss albino mice (19-25g).[6]
-
Grouping (Example) :
-
Group I (Control) : Vehicle (propylene glycol, 2 mL/kg).
-
Group II (Haloperidol) : Haloperidol (1 mg/kg, intraperitoneally).[6]
-
Group III (GKE Pre-treatment) : Ethanol extract of Garcinia kola (EGK) at 200 mg/kg followed by Haloperidol.
-
Group IV (GKE Pre-treatment) : EGK at 400 mg/kg followed by Haloperidol.
-
Additional groups can be included for post-treatment paradigms.
-
-
Procedure :
-
Treatment is administered for a period of 15 days.
-
Neurobehavioral assessments (locomotor activity, memory, anxiety) are performed on days 1, 8, and 15 using apparatuses like the elevated plus-maze and open-field test.[6]
-
-
Endpoint Analysis :
-
Behavioral parameters (e.g., number of entries into open/closed arms, total distance moved) are recorded and analyzed.
-
At the end of the study, brain tissue is homogenized to measure biomarkers of oxidative stress, such as malondialdehyde (MDA) for lipid peroxidation and glutathione (B108866) (GSH) levels.[6] Haloperidol administration was found to significantly impair motor coordination and increase lipid peroxidation, effects which were significantly reversed by treatment with GKE.[6]
-
Visualizing Mechanisms and Workflows
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the neuroprotective effects of GKE in a preclinical animal model of neurodegeneration.
Caption: Preclinical workflow for GKE neuroprotection studies.
Signaling Pathway: Antioxidant-Mediated Neuroprotection
The primary neuroprotective mechanism attributed to Garcinia kola is its potent antioxidant activity, which involves quenching reactive oxygen species (ROS) and potentially modulating endogenous antioxidant pathways like the Nrf2-ARE system.[4][7][8]
Caption: GKE's antioxidant mechanism against neurotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Garcinia kola improves cognitive and motor function of a rat model of acute radiation syndrome in the elevated plus maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Garcinia kola and curcumin on diabetic transected sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The microstructural effects of aqueous extract of Garcinia kola (Linn) on the hippocampus and cerebellum of malnourished mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microstructural effects of aqueous extract of Garcinia kola (Linn) on the hippocampus and cerebellum of malnourished mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 8. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glutathione Diethyl Ester (GEE) and Other Antioxidants in Ferroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification and characterization of potent antioxidants that can inhibit ferroptosis are of significant therapeutic interest. This guide provides a comparative analysis of Glutathione (B108866) Diethyl Ester (GEE) and other prominent antioxidants—Ferrostatin-1, Liproxstatin-1, Vitamin E, and N-acetylcysteine (NAC)—in the context of ferroptosis inhibition, supported by available experimental data.
Mechanism of Action: A Common Target
The primary defense against ferroptosis is the glutathione peroxidase 4 (GPX4) enzyme, which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. Many ferroptosis inducers act by depleting GSH or directly inhibiting GPX4. Antioxidants that inhibit ferroptosis generally function by either replenishing the GSH pool, scavenging lipid peroxyl radicals to break the chain reaction of lipid peroxidation, or chelating iron to prevent the formation of reactive oxygen species (ROS).
Glutathione Diethyl Ester (GEE) , a cell-permeable derivative of glutathione, is designed to increase intracellular GSH levels. Unlike GSH, which is poorly transported into cells, GEE can cross the cell membrane and is subsequently hydrolyzed to glutathione monoethyl ester (GSH-MEE) and then to GSH, thereby bolstering the cell's primary antioxidant defense against ferroptosis.[1] One study indicated that glutathione monoethyl ester can rescue cells from erastin-mediated ferroptosis.[1]
Ferrostatin-1 and Liproxstatin-1 are potent radical-trapping antioxidants (RTAs) that specifically target lipid peroxidation.[2] They interrupt the chain reaction of lipid autoxidation in cellular membranes, thereby preventing the accumulation of lethal levels of lipid peroxides.
Vitamin E (α-tocopherol) is a well-known lipophilic antioxidant that resides in cell membranes and protects against lipid peroxidation by scavenging peroxyl radicals.[3]
N-acetylcysteine (NAC) is a precursor to L-cysteine, a key component of glutathione. By providing the building blocks for GSH synthesis, NAC helps to replenish intracellular GSH levels and enhance the activity of GPX4.[4]
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the available quantitative data on the efficacy of various antioxidants in inhibiting ferroptosis. It is important to note that direct comparative studies involving GEE are limited, and some data points are inferred from studies on its derivatives or related compounds. A significant finding from one study was the profound cellular toxicity of glutathione diethyl ester (GSH-DEE) in Melan-A cells, even at low concentrations.[5]
| Antioxidant | Ferroptosis Inducer | Cell Line | Efficacy Metric (e.g., IC50, EC50) | Reference |
| Glutathione Diethyl Ester (GEE) | Erastin (B1684096) | H1299 (mut-p53) | Rescued erastin-mediated cell death (as GSH-MEE) | [1] |
| Glutathione Diethyl Ester (GEE) | - | Melan-A | Profound cellular toxicity at ≥ 2 mM | [5] |
| Ferrostatin-1 | Erastin | HT-1080 | EC50 ≈ 60 nM | [6] |
| Ferrostatin-1 | RSL3 | HT-1080 | EC50 ≈ 30 nM | [6] |
| Liproxstatin-1 | RSL3 | OLN-93 | EC50 = 115.3 nM | [7] |
| Vitamin E (α-tocopherol) | RSL3 | HT-1080 | EC50 ≈ 5 µM | [6] |
| N-acetylcysteine (NAC) | Erastin | H1299 (mut-p53) | Rescued erastin-mediated cell death | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of antioxidants in inhibiting ferroptosis.
Cell Viability Assay
This assay measures the number of viable cells in a culture after treatment with ferroptosis inducers and inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a ferroptosis inducer (e.g., erastin or RSL3) in the presence or absence of varying concentrations of the antioxidant being tested. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Viability Measurement: Assess cell viability using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Data Analysis: Normalize the viability of treated cells to that of the vehicle-treated control cells and plot dose-response curves to determine the EC50 or IC50 values.
Lipid Peroxidation Assay
This assay quantifies the extent of lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with a ferroptosis inducer and the antioxidant of interest as described for the cell viability assay.
-
Staining: Towards the end of the treatment period, incubate the cells with a fluorescent lipid peroxidation sensor, such as C11-BODIPY™ 581/591.
-
Imaging/Flow Cytometry: Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.
-
Data Analysis: Quantify the fluorescence intensity to determine the level of lipid peroxidation in each treatment group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in ferroptosis and a general workflow for comparing antioxidants.
Caption: Key signaling pathways in ferroptosis and points of intervention for various antioxidants.
Caption: General experimental workflow for the comparative analysis of antioxidants in ferroptosis inhibition.
Conclusion
While Ferrostatin-1 and Liproxstatin-1 demonstrate high potency as radical-trapping antioxidants, and Vitamin E and NAC offer well-established protective mechanisms, the role of GEE in ferroptosis inhibition requires further direct investigation. The available data suggests that through its conversion to GSH, GEE has the potential to combat ferroptosis by supporting the endogenous GPX4 defense system. However, reports of its cellular toxicity at higher concentrations warrant careful dose-response studies. Future research should focus on direct, quantitative comparisons of GEE with other ferroptosis inhibitors to fully elucidate its therapeutic potential.
References
- 1. Caspase-2 protects against ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin E at a high dose as an anti‐ferroptosis drug and not just a supplement for COVID‐19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Glutathione Ethyl Ester: A Comparative Analysis of its Specificity in Replenishing Cellular Glutathione
A deep dive into the efficacy of Glutathione (B108866) Ethyl Ester (GSH-EE) against other common glutathione precursors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine (B1666218), is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification, and maintaining redox homeostasis. Depletion of intracellular GSH is implicated in a multitude of pathological conditions, making its replenishment a significant therapeutic goal. However, direct oral supplementation with GSH suffers from poor bioavailability due to enzymatic degradation in the gastrointestinal tract.[1] This has led to the development of various strategies to elevate intracellular GSH, including the use of precursors like N-acetylcysteine (NAC) and cell-permeable derivatives such as Glutathione Ethyl Ester (GSH-EE). This guide provides a comprehensive comparison of the specificity and efficacy of GSH-EE in replenishing intracellular GSH levels relative to NAC and oral GSH itself.
Mechanism of Action: A Tale of Two Strategies
The approaches to augmenting intracellular GSH levels with GSH-EE and NAC are fundamentally different.
-
N-acetylcysteine (NAC): As a precursor to L-cysteine, NAC provides the rate-limiting substrate for de novo GSH synthesis.[1] Following administration, NAC is deacetylated to cysteine, which is then incorporated into the GSH synthesis pathway catalyzed by glutamate-cysteine ligase (GCL) and GSH synthetase (GS).
-
This compound (GSH-EE): This molecule is a cell-permeable derivative of glutathione. The esterification of the glycine carboxyl group masks the negative charge, rendering the molecule more lipophilic and facilitating its passage across cell membranes. Once inside the cell, intracellular esterases hydrolyze the ethyl ester, releasing intact glutathione.[2] This mechanism bypasses the enzymatic steps of de novo synthesis and aims to directly deliver GSH into the cell.
Quantitative Comparison of Efficacy
Direct head-to-head clinical trials comparing the intracellular replenishment efficacy of oral GSH, GSH-EE, and NAC are limited. However, by synthesizing data from various in vitro and in vivo studies, a comparative picture emerges.
| Compound | Administration Route | Model System | Key Findings | Reference |
| Glutathione (Oral) | Oral | Human Volunteers | Ineffective at increasing plasma GSH levels.[1][3] | |
| Glutathione (Sublingual) | Sublingual | Human Volunteers | Significantly increased plasma GSH levels compared to oral GSH and NAC.[4] | |
| N-acetylcysteine (NAC) | In vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Minimal increase in intracellular GSH levels at high concentrations.[5] | |
| N-acetylcysteine (NAC) | Sublingual | Human Volunteers | Significantly increased plasma GSH levels.[4] | |
| This compound (GSH-EE) | In vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Ineffective at increasing intracellular GSH levels at the tested concentrations.[5] | |
| This compound (GSH-EE) | Oral | Mice | Increased cellular glutathione levels.[6] | |
| This compound (GSH-EE) | Intraduodenal | Rats | Low bioavailability, but resulted in higher and more sustained increases in plasma and liver GSH compared to oral GSH.[7] | |
| N-acetylcysteine Ethyl Ester (NACET) | In vitro | Human Umbilical Vein Endothelial Cells (HUVEC) & Retinal Pigment Epithelial Cells | Significantly more effective than NAC and GSH-EE at increasing intracellular GSH levels.[5][8] |
Note: The study by Giustarini et al. also investigated N-acetylcysteine ethyl ester (NACET) and found it to be the most potent of the tested compounds in their in vitro model, suggesting that esterification of NAC also enhances its cell permeability and efficacy.[5]
Experimental Protocols
To assess the efficacy of these compounds in replenishing intracellular GSH, a common and robust method is High-Performance Liquid Chromatography (HPLC). Below is a generalized protocol synthesized from established methodologies.
Protocol: Comparative Analysis of Intracellular GSH Replenishment in Cultured Cells
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVEC, HepG2) to near confluence in appropriate growth medium.
-
Prepare stock solutions of GSH, GSH-EE, and NAC in a suitable vehicle (e.g., sterile PBS).
-
On the day of the experiment, replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle-only control group.
-
Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours).
2. Sample Preparation for HPLC Analysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a protein precipitation agent, such as ice-cold 10% trichloroacetic acid (TCA) or 5% metaphosphoric acid. This step also serves to stabilize GSH.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular GSH, and transfer it to a new tube for immediate analysis or store at -80°C.
3. HPLC Analysis of Intracellular Glutathione:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV or electrochemical detector.
-
Mobile Phase: A buffered aqueous solution (e.g., sodium phosphate (B84403) buffer with a counter-ion like sodium dodecyl sulfate) with an organic modifier (e.g., methanol (B129727) or acetonitrile), delivered isocratically or as a gradient.
-
Derivatization (Optional but common for UV detection): While some methods allow for direct detection, derivatization with a chromophoric or fluorogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or monobromobimane (B13751) can enhance sensitivity and specificity.
-
Standard Curve: Prepare a series of known concentrations of GSH standard solutions and process them in the same manner as the samples to generate a standard curve for quantification.
-
Injection and Detection: Inject a fixed volume of the sample supernatant and standards onto the HPLC column. Detect the GSH peak at the appropriate wavelength (e.g., 412 nm for DTNB derivatives) or potential (for electrochemical detection).
-
Data Analysis: Quantify the GSH concentration in the samples by comparing the peak area to the standard curve. Normalize the GSH concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA assay).
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the signaling pathways involved in GSH replenishment.
Conclusion
The available evidence suggests that while this compound is designed to be a direct, cell-permeable form of GSH, its efficacy in significantly raising intracellular GSH levels in some in vitro models is questionable at the concentrations tested. In contrast, while oral glutathione is largely ineffective due to poor bioavailability, its precursor N-acetylcysteine can increase plasma GSH levels, although its in vitro efficacy for intracellular replenishment may require high concentrations.[1][3][5] Notably, newer formulations such as sublingual GSH and esterified NAC (NACET) show greater promise in overcoming the bioavailability challenges of their parent molecules.[4][5][8]
For researchers and drug development professionals, the choice of agent to replenish intracellular GSH should be guided by the specific cellular model, the desired kinetics of replenishment, and the route of administration. While GSH-EE presents a theoretically direct mechanism, its practical efficacy may be limited. Precursor strategies, particularly with enhanced delivery formulations, remain a viable and often more effective approach for robustly increasing de novo GSH synthesis. Further head-to-head studies, especially in vivo, are warranted to definitively establish the comparative efficacy of these different glutathione replenishing strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchednutritionals.com [researchednutritionals.com]
- 4. benchchem.com [benchchem.com]
- 5. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutathione Ethyl Ester and Alternative Glutathione Precursors for Cellular Antioxidant Enhancement
For Immediate Release
In the ongoing pursuit of effective strategies to combat cellular oxidative stress, researchers and drug development professionals are increasingly focused on optimizing the delivery of glutathione (B108866) (GSH), the cell's primary endogenous antioxidant. This guide provides a comprehensive cross-study comparison of Glutathione Ethyl Ester (GSH-EE) against two other common alternatives for elevating intracellular GSH levels: unmodified glutathione (GSH) and N-acetylcysteine (NAC). This analysis synthesizes available quantitative data on their bioavailability, cellular uptake, and antioxidant efficacy, supported by detailed experimental protocols and pathway visualizations to inform preclinical and clinical research.
Executive Summary
Glutathione's therapeutic potential is hindered by its poor oral bioavailability and limited cellular uptake. To overcome these limitations, various prodrugs and precursors have been developed. This compound (GSH-EE) is a cell-permeable derivative designed to bypass the inefficient transport of GSH across cell membranes. N-acetylcysteine (NAC) is a widely used precursor that provides L-cysteine, the rate-limiting amino acid for de novo GSH synthesis. This guide will objectively compare these approaches to provide a clearer understanding of their respective advantages and limitations.
Comparative Efficacy: Bioavailability, Cellular Uptake, and Antioxidant Capacity
The effectiveness of these compounds is ultimately determined by their ability to increase and sustain intracellular GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage.
Data Summary
The following tables summarize quantitative data from various studies to facilitate a comparison of GSH-EE, GSH, and NAC. It is important to note that these data are compiled from different studies with varying experimental models and conditions, and direct head-to-head comparisons in a single study are limited.
| Compound | Parameter | Key Findings | Study Model | Citation |
| This compound (GSH-EE) | Bioavailability | Low systemic bioavailability after oral administration. However, it leads to a delayed and more sustained increase in hepatic cysteine and GSH compared to oral GSH. | Rat | [1] |
| Cellular Uptake | Ineffective at increasing intracellular GSH at pharmacological concentrations. | Human Umbilical Vein Endothelial Cells (HUVEC) | [2] | |
| Antioxidant Capacity | Significantly enhanced thiol levels in lung tissue by approximately 45% compared to control in an asthma mouse model. | Mouse | [3] | |
| Unmodified Glutathione (GSH) | Bioavailability | Oral bioavailability is very low (below 1%) due to enzymatic degradation in the gastrointestinal tract.[4][5] | Human | [4][5] |
| Cellular Uptake | Does not significantly increase intracellular GSH levels when administered extracellularly. | Rat Mesencephalic Culture | [6] | |
| Antioxidant Capacity | Oral supplementation (1000 mg/day for 6 months) increased GSH levels in erythrocytes by up to 35%. | Human | [7] | |
| N-Acetylcysteine (NAC) | Bioavailability | Well-absorbed when taken orally. | Human | [8][9] |
| Cellular Uptake | Minimal increase in intracellular GSH at higher concentrations in HUVECs, primarily due to reduction of cystine in the culture medium. | Human Umbilical Vein Endothelial Cells (HUVEC) | [2] | |
| Antioxidant Capacity | Can fully replenish depleted intracellular GSH in peripheral blood mononuclear cells (PBMCs). | Human PBMCs | [10] | |
| N-Acetylcysteine Ethyl Ester (NACET) * | Bioavailability | Exhibits significantly higher oral bioavailability compared to NAC. | In vivo (animal models) | [11] |
| Cellular Uptake | The most efficient molecule at increasing intracellular levels of GSH, cysteine, and γ-glutamylcysteine in HUVECs. | Human Umbilical Vein Endothelial Cells (HUVEC) | [2] | |
| Antioxidant Capacity | Showed a 125-fold increase in potency over NAC in a zebrafish model. | Zebrafish | [11] |
N-Acetylcysteine Ethyl Ester (NACET) is a closely related and more recent derivative included for its superior performance in comparative studies, offering insights into the potential of esterification.
Signaling Pathway Modulation
The antioxidant effects of these compounds are largely mediated through the replenishment of the intracellular GSH pool, which in turn influences key signaling pathways involved in the cellular stress response. The primary pathway implicated is the Keap1-Nrf2 signaling axis, a master regulator of antioxidant gene expression.
References
- 1. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. livemomentous.com [livemomentous.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. transparentlabs.com [transparentlabs.com]
- 9. cymbiotika.com [cymbiotika.com]
- 10. Glutathione precursor and antioxidant activities of N-acetylcysteine and oxothiazolidine carboxylate compared in in vitro studies of HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Glutathione Ethyl Ester Against Novel Antioxidant Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant therapies, Glutathione (B108866) Ethyl Ester (GSH-EE) has emerged as a promising cell-permeable derivative of glutathione (GSH), aiming to replenish intracellular GSH levels and combat oxidative stress. This guide provides a comprehensive comparison of GSH-EE with several novel antioxidant compounds: the mitochondria-targeted antioxidant MitoQ, the free radical scavenger Edaravone (B1671096), and a class of carbon nanostructures known as fullerene derivatives. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the signaling pathways they modulate.
Mechanism of Action and Cellular Uptake
The efficacy of an antioxidant is not solely dependent on its radical-scavenging ability but also on its bioavailability and localization within the cell.
-
Glutathione Ethyl Ester (GSH-EE): As a lipophilic derivative of GSH, GSH-EE can readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to release GSH, thereby increasing the intracellular glutathione pool and enhancing the cell's natural antioxidant defense system. This mechanism is particularly beneficial in conditions of GSH depletion[1].
-
MitoQ: This compound is a derivative of the endogenous antioxidant coenzyme Q10, covalently linked to a lipophilic triphenylphosphonium (TPP) cation. The positive charge of the TPP cation facilitates its accumulation within the negatively charged mitochondrial matrix, delivering the antioxidant moiety directly to a primary site of reactive oxygen species (ROS) production[2][3][4].
-
Edaravone: A potent free radical scavenger, Edaravone is an amphiphilic molecule that can scavenge both water-soluble and lipid-soluble peroxyl radicals[5][6]. Its ability to cross the blood-brain barrier has led to its approval for treating neurological conditions associated with oxidative stress[7].
-
Fullerene Derivatives: These carbon-based nanomaterials possess a unique spherical structure with a high number of conjugated double bonds, enabling them to act as "radical sponges" by effectively scavenging free radicals. Their antioxidant properties can be tuned by surface functionalization, which also influences their solubility and cellular uptake[8][9]. Cationic fullerene derivatives, for instance, can be directed towards mitochondria due to the organelle's negative membrane potential[8].
Comparative Efficacy: In Vitro Antioxidant Activity
Direct, head-to-head comparisons of these compounds in standardized in vitro antioxidant assays are limited in the existing literature. The following table summarizes available data, highlighting the need for further comparative studies under identical experimental conditions.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µg/mL) | ORAC (µmol TE/µmol) | FRAP |
| This compound (GSH-EE) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MitoQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Edaravone | ~15.3 (inhibition of lipid peroxidation in brain homogenate)[10] | 13.96[11] | 0.72 ± 0.03[12] | Data Not Available |
| Fullerene Derivatives | Varies by derivative | Varies by derivative | Data Not Available | Data Not Available |
Note: The lack of standardized, directly comparable in vitro data is a significant limitation. The antioxidant activity of fullerene derivatives is highly dependent on their specific functionalization.
Comparative Efficacy: Cellular Antioxidant Activity
Cell-based assays provide a more biologically relevant measure of antioxidant efficacy by considering cellular uptake, metabolism, and localization.
| Compound | Cell Line | Oxidative Stressor | Key Findings |
| This compound (GSH-EE) | Murine islet cells, Human islets | Isolation/culture-induced ROS | Decreased intracellular ROS and apoptosis, improving cell viability[8]. |
| MitoQ | Human granulosa cells | ROS | Attenuated ROS-induced mitochondrial dysfunction[13]. |
| OLI-neu cells | Ferrous iron | Reduced mitochondrial ROS and cell death[14]. | |
| Edaravone | HT22 (murine hippocampal) | H₂O₂ | Protected against H₂O₂-induced cell injury and apoptosis by inhibiting ROS production[3][7]. |
| Fullerene Derivatives (C₆₀(OH)₂₄) | A549 (human lung carcinoma) | H₂O₂ | Attenuated H₂O₂-induced apoptotic cell death[15]. |
| Fullerene Derivatives (C₆₀-EDA) | Not specified | Not specified | Exhibited stronger intracellular antioxidation capabilities compared to anionic derivatives due to mitochondrial enrichment[8]. |
Modulation of Cellular Signaling Pathways
Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways, particularly the Nrf2-ARE pathway, a master regulator of the antioxidant response.
-
This compound (GSH-EE): By increasing intracellular GSH levels, GSH-EE can influence the cellular redox state, which is a key regulator of Nrf2 activation. Studies have shown that GSH-EE can upregulate the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes[1][16].
-
MitoQ: This mitochondria-targeted antioxidant has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[17][18][19][20].
-
Edaravone: Edaravone has been demonstrated to activate the Nrf2 signaling pathway, contributing to its neuroprotective effects by enhancing the expression of antioxidant and phase II detoxifying enzymes[13][21][22][23][24].
-
Fullerene Derivatives: Certain fullerene derivatives, such as C₆₀(OH)₂₄, can enhance the nuclear translocation of Nrf2 and upregulate the expression of phase II antioxidant enzymes, thereby augmenting the cellular antioxidant defense system[15][25][26][27][28].
Below is a generalized diagram of the Nrf2-ARE signaling pathway activated by antioxidant compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular and Molecular Mechanisms of Action of Mitochondria-Targeted Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and Molecular Mechanisms of Action of Mitochondria-Targeted Antioxidants. | Semantic Scholar [semanticscholar.org]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Cellular Uptake, Organelle Enrichment, and In Vitro Antioxidation of Fullerene Derivatives, Mediated by Surface Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Possible Mechanisms of Fullerene C60 Antioxidant Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyhydroxylated fullerene attenuates oxidative stress-induced apoptosis via a fortifying Nrf2-regulated cellular antioxidant defence system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Edaravone Improves the Post-traumatic Brain Injury Dysfunction in Learning and Memory by Modulating Nrf2/ARE Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of C 70 fullerene derivatives on the transcriptional activity of genes of oxidative metabolism | Savinova | Medical Genetics [medgen-journal.ru]
- 26. C60 Fullerene Prevents Restraint Stress-Induced Oxidative Disorders in Rat Tissues: Possible Involvement of the Nrf2/ARE-Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glutathione Ethyl Ester: A Procedural Guide
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is a cornerstone of laboratory safety, operational integrity, and regulatory compliance. This guide provides essential, step-by-step instructions for the safe management and disposal of Glutathione Ethyl Ester (GSH-EE).
Immediate Safety and Handling Precautions
Before beginning any work that will generate GSH-EE waste, it is imperative to establish a safe handling environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it should be handled with care to minimize risk.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling GSH-EE. This includes:
-
Engineering Controls: Handle solid, powdered GSH-EE in a well-ventilated area or under a laboratory fume hood to minimize the generation and inhalation of dust.[3][4] Ensure that emergency eyewash stations and safety showers are easily accessible.[3]
-
Safe Handling Practices:
Quantitative Safety Data
The following table summarizes the available quantitative safety data for this compound and related dust exposure limits.
| Parameter | Value | Notes |
| OSHA PEL (Permissible Exposure Limit) | 15 mg/m³ | As Time-Weighted Average (TWA) for total dust.[4] |
| ACGIH TLV (Threshold Limit Value) | 10 mg/m³ | As TWA for inhalable particles.[4] |
| LD50 Oral (Rat) | > 5,000 mg/kg | Acute oral toxicity.[4] |
| LD50 Oral (Mouse) | 5,000 mg/kg | Acute oral toxicity.[4] |
Step-by-Step Disposal Protocol
The required method for the disposal of laboratory-grade this compound is through a licensed professional waste disposal service.[3] This ensures that the chemical waste is managed in a safe, compliant, and environmentally responsible manner.[6] Do not dispose of GSH-EE waste by drain or trash disposal.[7][8]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all unused, expired, or surplus solid GSH-EE in a dedicated, clearly labeled waste container.[3] This container should be made of a non-reactive material, such as polyethylene (B3416737) or polypropylene.[4] Do not mix GSH-EE with other chemical waste streams.[9]
-
Contaminated Materials: Any items contaminated with GSH-EE, such as weighing papers, gloves, wipes, and other disposable labware, must be collected in a separate, clearly labeled container designated for solid chemical waste.[3][4]
-
Empty Containers: Empty GSH-EE containers should be treated as chemical waste and disposed of in the same manner as the substance itself.[3][4] Do not discard them in the regular trash.[3] For a container to be considered non-hazardous, it would require triple-rinsing with a suitable solvent; the resulting rinsate must then be collected and disposed of as hazardous waste.[7]
Step 2: Packaging and Labeling
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the waste, and can be securely sealed to prevent leaks or spills.[10] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[10]
-
Labeling: All waste containers must be accurately labeled. The label should clearly state "Hazardous Waste" and identify the contents (e.g., "this compound Waste" or "Lab Debris Contaminated with this compound"). Include the date when waste was first added to the container.[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][10]
-
Storage Conditions: The SAA must be managed to prevent spills and leaks. Containers must be kept closed at all times except when adding waste.[7][10]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[6]
-
Professional Collection: Arrange for the collection of the waste by a licensed and authorized chemical waste disposal service.[3] Follow all institutional procedures for waste pickup requests.[7]
Accidental Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
-
Secure the Area: Alert personnel in the immediate vicinity of the spill.[5] Ensure the area is well-ventilated.[4]
-
Use Proper PPE: Before cleaning the spill, don all required personal protective equipment, including gloves, safety glasses, and a lab coat.[3][5]
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[2][5]
-
Clean Up: For a dry spill, use dry cleanup procedures to avoid generating dust.[3][5] Carefully sweep or vacuum the material.[4] Place all collected residue and cleanup materials into a clean, dry, sealable, and properly labeled container for disposal as chemical waste.[5]
-
Decontaminate: Wash the spill area thoroughly with water and prevent runoff from entering drains.[5]
-
Report: Report the spill to your laboratory supervisor or EHS department, following institutional protocols.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Glutathione Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Glutathione (B108866) Ethyl Ester (GSH-EE), a cell-permeable derivative of glutathione used in a variety of research applications. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify Glutathione Ethyl Ester as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach is recommended, and the compound should be handled as potentially hazardous until more comprehensive toxicological data is available.[3]
The following personal protective equipment is mandatory when handling this compound in powdered or solution form.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or chemical safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Gloves: Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. Lab Coat: A standard laboratory coat or protective clothing to prevent skin contact. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If a risk assessment indicates potential for aerosol or dust inhalation, a NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhaling fine particles. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step plan for the safe handling and storage of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperature is typically -20°C for long-term stability.[3]
-
Keep away from strong oxidizing agents.
2. Preparation of Solutions:
-
Handle the powdered form in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust generation.
-
This compound is soluble in water and phosphate-buffered saline (PBS).[3]
-
Aqueous solutions are not recommended for storage for more than one day.[3] Prepare fresh solutions for each experiment.
3. Handling During Experiments:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
4. Spill Management:
-
Small Spills:
-
Wear appropriate PPE.
-
For dry spills, carefully sweep or vacuum the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place the contained spill material into a sealed, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Follow your institution's emergency spill response procedures.
-
Disposal Plan
All waste containing this compound must be handled in accordance with applicable local, state, and federal regulations.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty containers, in a clearly labeled, sealed container.
-
Disposal Method: Arrange for pick-up and disposal by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
Specific quantitative toxicity data, such as LD50 (median lethal dose) and occupational exposure limits (OELs) like Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), are not available for this compound.[1][5] The available data is for the parent compound, Glutathione.
| Parameter | Value (for Glutathione) | Notes |
| LD50 Oral (Rat) | > 5,000 mg/kg | Acute oral toxicity for the parent compound. |
| OSHA PEL (Total Dust) | 15 mg/m³ (TWA) | Time-Weighted Average for total dust. |
| ACGIH TLV (Inhalable Particles) | 10 mg/m³ (TWA) | Time-Weighted Average for inhalable particles. |
It is important to note that this data is for Glutathione and may not be representative of the toxicological properties of this compound.
Experimental Protocol: Increasing Mitochondrial Glutathione (GSH) in a Cell Culture Model
This protocol is adapted from methodologies described in the literature for using this compound to increase mitochondrial GSH levels in cultured cells.[1][6][7]
1. Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., human epithelial cells)
-
Sterile cell culture plates (e.g., 6-well or 12-well)
-
Mitochondria isolation kit
-
Glutathione assay kit (colorimetric or fluorometric)
-
Plate reader
2. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and seed cells into appropriate culture plates at a density suitable for your cell line and experiment duration.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
3. Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in sterile water or PBS. For example, to make a 100 mM stock solution, dissolve 33.54 mg of this compound (MW: 335.4 g/mol ) in 1 mL of sterile water.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 mM).[8] Prepare this working solution fresh.
4. Treatment of Cells:
-
Remove the existing medium from the cell culture plates.
-
Add the this compound working solution to the cells. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment period (e.g., 90 minutes to 24 hours, depending on the experimental goals).[6][7]
5. Measurement of Mitochondrial GSH:
-
Following treatment, wash the cells with ice-cold PBS.
-
Isolate mitochondria from the cells using a commercial mitochondria isolation kit, following the manufacturer's instructions. This typically involves cell lysis and differential centrifugation.
-
Quantify the glutathione content in the mitochondrial fraction using a commercial glutathione assay kit. This is often based on the reaction of GSH with a chromogenic or fluorogenic reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the GSH concentration to the protein content of the mitochondrial lysate.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. wku.edu [wku.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
